molecular formula C3H4KO6P B052820 Potassium 1-carboxyvinyl hydrogenphosphate CAS No. 4265-07-0

Potassium 1-carboxyvinyl hydrogenphosphate

Cat. No.: B052820
CAS No.: 4265-07-0
M. Wt: 206.13 g/mol
InChI Key: SOSDSEAIODNVPX-UHFFFAOYSA-M
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Description

Potassium 1-carboxyvinyl hydrogenphosphate is a stable, salt-form analog of phosphoenolpyruvate (PEP), a central intermediate in glycolysis and gluconeogenesis. Its primary research value lies in its ability to act as a competitive inhibitor or alternate substrate for PEP-utilizing enzymes, such as pyruvate kinase and PEP carboxykinase. This property makes it an indispensable tool for probing the mechanisms of enzymatic phosphorylation transfer, studying metabolic flux in carbohydrate metabolism, and investigating the regulation of key biosynthetic pathways. Researchers utilize this compound to dissect the kinetic parameters of enzyme-catalyzed reactions, to develop assays for enzyme activity, and to study the inhibition of bacterial enolpyruvyl transferases, a target for antibiotic development. By interfering with critical metabolic steps, it serves as a valuable compound for metabolic disruption studies in cell-based systems, helping to elucidate the role of glycolysis in various physiological and pathological contexts, including cancer cell energetics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;1-carboxyethenyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSDSEAIODNVPX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4KO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063381
Record name 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt
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Molecular Weight

206.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4265-07-0
Record name 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1)
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Record name 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1)
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Record name 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt
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Record name Potassium hydrogen 2-(phosphonatooxy)acrylate
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Foundational & Exploratory

What is the role of Potassium 1-carboxyvinyl hydrogenphosphate in glycolysis?

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth examination of the pivotal role of phosphoenolpyruvate (PEP) in the glycolytic pathway. It clarifies the chemical nomenclature, identifying "Potassium 1-carboxyvinyl hydrogenphosphate" as the potassium salt of PEP. The guide delves into the synthesis and subsequent conversion of PEP, the bioenergetics that make it a high-energy compound, and its function as a critical regulatory junction in cellular metabolism. Experimental methodologies for investigating this segment of glycolysis are detailed, offering a framework for research and drug discovery applications.

Introduction: Clarifying the Nomenclature

In the landscape of metabolic biochemistry, precise nomenclature is paramount. The compound of interest, "this compound," is chemically synonymous with phosphoenolpyruvate monopotassium salt (PEP-K).[1][2] Phosphoenolpyruvate, commonly abbreviated as PEP, is the biologically active anion and a crucial high-energy intermediate in glycolysis and gluconeogenesis.[1][3] This guide will use the standard biochemical term, phosphoenolpyruvate (PEP), to discuss its function.

PEP is an ester formed from the enol of pyruvate and phosphoric acid.[3][4] Its significance in cellular bioenergetics is underscored by the presence of a high-energy phosphate bond, which upon hydrolysis, releases a substantial amount of free energy (−61.9 kJ/mol).[3] This property is fundamental to its role in substrate-level phosphorylation, a key mechanism for ATP synthesis in glycolysis.

The Synthesis and Catabolism of PEP in Glycolysis

Glycolysis is a ten-step metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[5][6] PEP is the central figure in the final two steps of this pathway.

2.1. Formation of PEP: The Enolase Reaction

PEP is synthesized from 2-phosphoglycerate (2-PG) in the ninth step of glycolysis. This reversible dehydration reaction is catalyzed by the metalloenzyme enolase (phosphopyruvate hydratase).[7][8][9][10][11]

Reaction: 2-phosphoglycerate ⇌ Phosphoenolpyruvate + H₂O

The enolase mechanism requires the presence of divalent metal cations, typically magnesium (Mg²⁺), which act as cofactors to stabilize the substrate and facilitate catalysis.[7][11] The reaction itself does not involve a large free energy change but is critical as it rearranges the molecule to trap energy in the phosphate bond, setting the stage for the subsequent high-energy transfer.[7]

2.2. Conversion of PEP to Pyruvate: The Pyruvate Kinase Reaction

The tenth and final step of glycolysis is the irreversible conversion of PEP to pyruvate, catalyzed by the enzyme pyruvate kinase (PK).[12][13] This reaction is a cornerstone of energy production in the pathway.

Reaction: Phosphoenolpyruvate + ADP → Pyruvate + ATP

This reaction is a classic example of substrate-level phosphorylation, where a phosphate group is transferred directly from a substrate (PEP) to ADP to form ATP.[3] The large negative free energy change of this reaction makes it a key regulatory point and a major driving force for the overall glycolytic pathway.[14] Pyruvate kinase requires both monovalent (K⁺) and divalent (Mg²⁺ or Mn²⁺) cations for its activity.[12][15]

Bioenergetics and Regulatory Significance

The conversion of PEP to pyruvate is one of the three irreversible, regulated steps in glycolysis.[14] The high phosphate transfer potential of PEP is due to the instability of the enol form of pyruvate. Once the phosphate group is removed, the resulting enolpyruvate spontaneously and rapidly tautomerizes to the more stable keto form of pyruvate, releasing a significant amount of energy that drives ATP synthesis.[12]

3.1. Allosteric Regulation of Pyruvate Kinase

Pyruvate kinase is a key regulatory enzyme and is subject to allosteric regulation by various cellular metabolites.[16][17]

  • Feed-forward Activation: Fructose-1,6-bisphosphate (FBP), an intermediate from an earlier step in glycolysis, is a potent allosteric activator of pyruvate kinase.[13][18] This ensures that as the glycolytic flux increases, the final step can accommodate the increased flow of intermediates.[16]

  • Allosteric Inhibition: High levels of ATP and the amino acid alanine act as allosteric inhibitors.[16][17][18] This provides a negative feedback mechanism; when the cell has an abundance of energy (high ATP) or biosynthetic precursors (alanine, derived from pyruvate), glycolysis is slowed down at this final step.

Experimental Investigation of the Glycolytic Role of PEP

In drug development and metabolic research, understanding the impact of novel compounds on glycolysis is crucial. The enzymes enolase and pyruvate kinase, and by extension, the substrate PEP, are potential targets for therapeutic intervention, particularly in cancer metabolism where many tumors exhibit high rates of glycolysis.[19][20][21]

4.1. Experimental Workflow for Inhibitor Screening

A logical workflow to investigate a potential inhibitor of the terminal steps of glycolysis would involve a series of enzymatic and cell-based assays.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Compound Compound Enolase_Assay Enolase Activity Assay Compound->Enolase_Assay PK_Assay Pyruvate Kinase Activity Assay Compound->PK_Assay Metabolite_Analysis Metabolomics (LC-MS/MS) - Measure PEP, Pyruvate levels PK_Assay->Metabolite_Analysis Validate Target Engagement Cell_Culture Cancer Cell Lines Cell_Culture->Metabolite_Analysis Energy_Status Cellular ATP Measurement Cell_Culture->Energy_Status Metabolite_Analysis->Energy_Status Correlate

Caption: Workflow for evaluating inhibitors of the PEP-utilizing stage of glycolysis.

4.2. Step-by-Step Methodologies

1. Pyruvate Kinase Activity Assay (Spectrophotometric)

  • Principle: This is a coupled enzyme assay. The pyruvate produced by pyruvate kinase is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

  • Protocol:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and ADP.

    • Add the coupling enzyme (lactate dehydrogenase) and NADH to the buffer.

    • Add the test compound (potential inhibitor) at various concentrations.

    • Initiate the reaction by adding the substrate, phosphoenolpyruvate (PEP).

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the IC₅₀ of the inhibitor.

2. Cellular Metabolite Analysis (LC-MS/MS)

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate, identify, and quantify intracellular metabolites.

  • Protocol:

    • Culture cells (e.g., a cancer cell line with high glycolytic activity) to mid-log phase.

    • Treat cells with the test compound for a specified time.

    • Rapidly quench metabolic activity by washing with ice-cold saline.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Analyze the extracts by LC-MS/MS to measure the relative abundance of PEP, pyruvate, 2-PG, and other glycolytic intermediates.

    • An accumulation of PEP and a decrease in pyruvate would suggest inhibition of pyruvate kinase.

4.3. Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clarity.

Table 1: Effect of Compound X on Pyruvate Kinase Activity and Cellular Metabolites

ParameterControlCompound X (10 µM)Compound X (50 µM)
Pyruvate Kinase Activity (U/mg) 1.5 ± 0.20.8 ± 0.10.3 ± 0.05
IC₅₀ (µM) N/A-15.2
Intracellular PEP (Relative Abundance) 1.02.5 ± 0.45.8 ± 0.9
Intracellular Pyruvate (Relative Abundance) 1.00.6 ± 0.10.2 ± 0.04
Cellular ATP (Relative Luminescence) 1.00.7 ± 0.10.4 ± 0.06

Data are presented as mean ± standard deviation.

This integrated approach, from in vitro enzyme kinetics to cell-based metabolomics, provides a robust system for validating the mechanism of action of compounds targeting this critical juncture of glycolysis.

Conclusion

This compound, or phosphoenolpyruvate, is not merely a passive intermediate but a high-energy molecule at a critical control point in glycolysis. Its formation by enolase and subsequent utilization by pyruvate kinase for substrate-level phosphorylation are fundamental to cellular energy production. The regulation of pyruvate kinase by allosteric effectors highlights the sophisticated control mechanisms governing glycolytic flux. For researchers in metabolism and drug discovery, the enzymes that metabolize PEP represent attractive targets for modulating cellular bioenergetics, with significant therapeutic potential in diseases characterized by altered metabolism, such as cancer.

References

An In-depth Technical Guide to Potassium 1-carboxyvinyl hydrogenphosphate as a High-Energy Phosphate Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Potassium 1-carboxyvinyl hydrogenphosphate, more commonly known in biochemical contexts as the potassium salt of phosphoenolpyruvate (PEP-K), stands as a pivotal metabolite in cellular bioenergetics. Its significance is underscored by the possession of the most energetic phosphate bond found in biological systems, with a standard free energy of hydrolysis (ΔG°') of approximately -62.2 kJ/mol (-14.8 kcal/mol).[1][2][3] This guide provides a comprehensive technical overview of PEP-K, delving into its fundamental chemical properties, the structural basis for its high-energy nature, its central roles in key metabolic pathways, and its emerging significance in drug development. We further present detailed, field-proven methodologies for its chemical synthesis, purification, and analytical characterization, designed to equip researchers with the practical knowledge required for its effective study and application.

Introduction: The Currency of Cellular Energy

In the intricate economy of the cell, energy is transacted through a variety of molecular currencies. Among these, high-energy phosphate compounds are paramount, acting as transient stores and carriers of chemical energy derived from catabolism to fuel anabolic processes.[3][4] A compound is designated as "high-energy" if the hydrolysis of its phosphate group yields a large negative free energy change, typically exceeding -25 kJ/mol.[4] While adenosine triphosphate (ATP) is the most universally recognized energy currency, with a ΔG°' of hydrolysis to ADP at approximately -30.5 kJ/mol, other molecules possess significantly higher phosphate group transfer potentials.[1][4]

This compound (PEP-K) is preeminent among these, playing a critical, non-negotiable role in glycolysis and gluconeogenesis across all domains of life.[5][6][7][8] Its exceptional energy state allows it to perform the thermodynamically demanding task of phosphorylating adenosine diphosphate (ADP) to generate ATP, a cornerstone of substrate-level phosphorylation.[6] This guide will explore the unique attributes of PEP-K that enable this vital function and provide the technical foundation for its investigation.

Molecular Profile and the Chemical Basis of High-Energy Status

Chemical Identity
  • Systematic Name: this compound[9]

  • Common Names: Phosphoenolpyruvic acid monopotassium salt, PEP-K[5][8]

  • CAS Number: 4265-07-0[5][8]

  • Molecular Formula: C₃H₄KO₆P[5]

  • Molecular Weight: 206.13 g/mol [5]

The Energetic Rationale: Beyond a Simple Phosphate Ester

The ΔG°' of hydrolysis for PEP-K (-62.2 kJ/mol) is more than double that of the terminal phosphoanhydride bond in ATP.[1][10] This exceptional energy is not inherent to the phosphate ester bond itself but is a consequence of the molecule's unique structure. The underlying causality is twofold:

  • Enol-Keto Tautomerization: The phosphate group effectively "traps" the pyruvate moiety in its thermodynamically unstable enol form.[10][11] Upon hydrolysis, the phosphate is released, and the resulting enolpyruvate is free to undergo spontaneous and highly exergonic tautomerization to the far more stable keto form, pyruvate. This tautomerization is the primary driving force behind the large negative free energy change.[11]

  • Electrostatic Repulsion and Resonance Stabilization: As with other phosphorylated compounds, electrostatic repulsion between the negatively charged oxygen atoms of the phosphate group contributes to the molecule's instability. The hydrolysis products, pyruvate and inorganic phosphate (Pi), are better stabilized by resonance than the parent PEP molecule.

This deep understanding of the chemical rationale is critical for appreciating its biological function. The energy released is not simply from breaking a bond, but from the complete chemical rearrangement to a more stable product.

G PEP PEP Enolpyruvate Enolpyruvate (Transient) PEP->Enolpyruvate Hydrolysis ΔG°' = -62.2 kJ/mol Pi Pi (Inorganic Phosphate) PEP->Pi Hydrolysis ΔG°' = -62.2 kJ/mol Pyruvate Pyruvate (Stable Keto Form) Enolpyruvate->Pyruvate Spontaneous Tautomerization (Highly Exergonic)

Comparative Bioenergetics

To contextualize the potency of PEP-K, its standard free energy of hydrolysis is compared with other key biological phosphate compounds in the table below.

CompoundΔG°' of Hydrolysis (kJ/mol)ΔG°' of Hydrolysis (kcal/mol)Compound Class
Phosphoenolpyruvate (PEP) -62.2 -14.8 Enol Phosphate
1,3-Bisphosphoglycerate-49.6-11.8Acyl Phosphate
Creatine Phosphate-43.3-10.3Guanido Phosphate
Acetyl Phosphate-43.3-10.3Acyl Phosphate
ATP (to ADP + Pi)-30.5-7.3Pyrophosphate
Glucose-1-phosphate-21.0-5.0Ester Phosphate
Glycerol-3-phosphate-9.2-2.2Ester Phosphate
(Data adapted from multiple sources[1][3][12])

Core Biological Roles and Mechanisms of Action

PEP-K is strategically positioned at the crossroads of central metabolism. Its synthesis and consumption are tightly regulated events that are fundamental to cellular life.

Glycolysis: The Final Energy Payoff

In the penultimate step of glycolysis, the enzyme enolase (phosphopyruvate hydratase) catalyzes the reversible dehydration of 2-phosphoglycerate to form PEP.[13][14][15] This reaction does not involve a large free energy change itself but sets the stage for the final, irreversible step.[13]

G node_2PGA 2-Phosphoglycerate node_Enolase Enolase node_2PGA->node_Enolase node_PEP Phosphoenolpyruvate (PEP) node_PK Pyruvate Kinase node_PEP->node_PK node_Pyruvate Pyruvate node_Enolase->node_PEP node_H2O H₂O node_Enolase->node_H2O releases node_PK->node_Pyruvate node_ATP ATP node_PK->node_ATP out node_ADP ADP node_ADP->node_PK in

The subsequent conversion of PEP to pyruvate is catalyzed by pyruvate kinase. This reaction is coupled to the phosphorylation of ADP, and the immense free energy release from PEP hydrolysis makes this transfer of the phosphate group to ADP highly favorable, driving the synthesis of ATP.[6] This is a prime example of substrate-level phosphorylation.

Bacterial Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS)

In many bacteria, PEP serves a unique and dual function as both an energy source and a phosphoryl donor for the transport and phosphorylation of sugars via the Phosphotransferase System (PTS).[16][17][18][19] This elegant system couples sugar translocation across the cell membrane directly with its phosphorylation.

The mechanism involves a cascade of phosphoryl transfers:

  • PEP transfers its phosphate group to a cytoplasmic enzyme called Enzyme I (EI).

  • Phosphorylated EI then transfers the phosphate to a small, stable phosphocarrier protein, HPr.

  • Phospho-HPr serves as a common phosphoryl donor to a variety of sugar-specific Enzyme II complexes.

  • The Enzyme II complex, typically composed of domains IIA, IIB, and the transmembrane IIC, facilitates the final transfer of the phosphate group to the incoming sugar molecule as it is transported through the IIC channel.[18]

This process ensures that the sugar is immediately trapped within the cell as a sugar phosphate, maintaining a favorable concentration gradient for further uptake.[18] The phosphorylation state of the PTS components also plays a crucial regulatory role in coordinating carbon metabolism.[16][17][19]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane PEP PEP Pyruvate Pyruvate EI Enzyme I (EI) HPr HPr EIIA Enzyme IIA EIIB Enzyme IIB EIIC Enzyme IIC (Transporter) EIIB->EIIC P Sugar_in Sugar-P (Intracellular) EIIC->Sugar_in Sugar_out Sugar (Extracellular) Sugar_out->EIIC

Relevance in Drug Development and as a Research Tool

The essentiality of enzymes that produce or consume PEP makes them attractive targets for the development of novel therapeutics.

  • Enzyme Inhibition: The synthesis of PEP analogs has been a fruitful strategy for probing the active sites of PEP-utilizing enzymes and for developing potent inhibitors.[20][21][22] Modifications to the vinyl or phosphate moieties can confer specificity and inhibitory activity against enzymes like pyruvate kinase, PEP carboxylase, and the bacterial PTS Enzyme I.[20][22] Such inhibitors have potential applications as herbicides, anti-parasitic agents, and anti-cancer drugs.[21]

  • Enzyme Assays: As a primary substrate, high-purity PEP-K is indispensable for the in vitro characterization of enzymes involved in glycolysis, gluconeogenesis, and other metabolic pathways. It is used to determine kinetic parameters (Km, Vmax) and to screen for enzyme activators or inhibitors.

  • ATP Regeneration Systems: In enzymatic synthesis applications that require ATP as a cofactor, an ATP regeneration system is often employed to maintain its concentration. The pyruvate kinase/PEP system is highly effective for this purpose, using PEP-K to continuously phosphorylate ADP back to ATP.[8][9]

Experimental Protocols: A Self-Validating System

The following sections provide detailed methodologies for the synthesis and characterization of PEP-K. The causality behind each step is explained to ensure a robust and reproducible workflow.

Chemical Synthesis of this compound

This protocol is adapted from a well-established method involving the phosphorylation of a halopyruvic acid intermediate.[23][24] The workflow is designed as a "one-pot" synthesis to maximize yield and simplify purification.

G node_Start Pyruvic Acid node_Bromination Step 1: Bromination node_Start->node_Bromination + Br₂ node_Phosphorylation Step 2: Phosphorylation node_Bromination->node_Phosphorylation Intermediate: Bromopyruvic Acid + P(OR)₃ node_Hydrolysis Step 3: Hydrolysis node_Phosphorylation->node_Hydrolysis Intermediate: Dialkyl PEP + H₂O node_Precipitation Step 4: Precipitation & Isolation node_Hydrolysis->node_Precipitation Product: PEP (aqueous) + KOH, Ethanol node_End PEP-K (Solid) node_Precipitation->node_End

Step-by-Step Methodology:

  • Bromination of Pyruvic Acid:

    • To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with an acid trap, add pyruvic acid (1.0 eq) and a suitable solvent (e.g., CH₂Cl₂). Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.

    • Slowly add bromine (1.0 eq) dropwise while stirring. The reaction is exothermic and will generate HBr gas, which must be neutralized by the acid trap.

    • Causality: Bromination at the α-carbon of the ketone creates a good leaving group (bromide) for the subsequent nucleophilic attack by the phosphite.

    • After the addition is complete, continue stirring at room temperature overnight to ensure the reaction goes to completion.

  • Phosphorylation (Perkow Reaction):

    • Remove the solvent under reduced pressure. To the crude bromopyruvic acid intermediate, add a suitable solvent like anhydrous ether.

    • Slowly add a solution of trialkyl phosphite (e.g., trimethyl phosphite, ~1.3 eq) in the same solvent. The reaction should be maintained at reflux.

    • Causality: The trialkyl phosphite acts as a nucleophile, attacking the carbonyl carbon and displacing the bromide, which then attacks an alkyl group on the phosphite. This rearrangement, known as the Perkow reaction, forms the enol phosphate bond.

    • Maintain reflux for 1-2 hours after addition is complete.

  • Hydrolysis:

    • Remove the solvent under reduced pressure. To the resulting dialkyl phosphoenolpyruvate, add distilled water and stir at room temperature overnight.

    • Causality: This step hydrolyzes the two ester linkages of the phosphate group, yielding the free phosphoenolpyruvic acid.

  • Isolation of the Potassium Salt:

    • Filter the aqueous solution to remove any insoluble byproducts.

    • Cool the filtrate in an ice bath. Slowly add solid potassium hydroxide (KOH) or a concentrated KOH solution to adjust the pH to approximately 3-4.[23]

    • Causality: This neutralizes the acidic phosphate and carboxylic acid groups. Precise pH control is crucial; too high a pH can promote hydrolysis of the enol phosphate.

    • Add a large volume (e.g., 5-10x the aqueous volume) of cold absolute ethanol.

    • Causality: PEP-K is insoluble in ethanol, causing it to precipitate out of the solution as a white solid, while inorganic salts remain more soluble.

    • Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized PEP-K. A combination of ³¹P NMR and HPLC is recommended.

Protocol 1: ³¹P NMR Spectroscopy

  • Objective: To confirm the presence of the phosphate group in the correct chemical environment and assess purity.

  • Sample Preparation: Dissolve 10-20 mg of the synthesized PEP-K in 0.6 mL of D₂O.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Experiment: 1D ³¹P experiment with proton decoupling (¹H decoupled).

    • Reference: Use an external standard of 85% H₃PO₄, setting its chemical shift to 0 ppm.

    • Expected Chemical Shift: PEP typically shows a single, sharp resonance in the range of -0.5 to -3.0 ppm. The exact shift can be pH-dependent.

    • Purity Assessment: The absence of other signals in the ³¹P spectrum is a strong indicator of purity. Common impurities like inorganic phosphate would appear as a separate peak (typically ~ +2 to +3 ppm). For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (5x the longest T₁) should be employed.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To assess the purity of PEP-K and quantify it.

  • Instrumentation: An HPLC system with a UV detector. Due to the interaction of phosphate groups with stainless steel, a bio-inert or PEEK-lined system is highly recommended to prevent peak tailing.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 100 mM potassium phosphate buffer, pH 6.5

    • B: Methanol

  • Method:

    • Prepare a 1 mg/mL stock solution of PEP-K in water.

    • Set the column temperature to 25°C.

    • Set the UV detector to 210 nm.

    • Use an isocratic elution with 95% A and 5% B at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the sample.

  • Expected Result: A sharp, single peak corresponding to PEP. The retention time will depend on the specific column and system but should be consistent. Purity can be calculated from the peak area relative to any impurity peaks.

Safety and Handling

While not classified as acutely toxic, good laboratory practice is essential when handling PEP-K.[25]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.[26][27]

  • Handling: Avoid generating dust.[27] Do not ingest, inhale, or allow contact with skin and eyes.[26] Wash hands thoroughly after handling.[26][27]

  • Storage: PEP-K is hygroscopic.[8][9] Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically at -20°C for long-term stability.[5][26] Aqueous solutions are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[5]

  • Incompatibilities: Avoid strong oxidizing agents.[26]

Conclusion

This compound is more than a mere intermediate in a metabolic chart; it is a molecule of exceptional energetic potential that is fundamental to the central carbon and energy metabolism of all known life. Its unique chemical structure, which traps a pyruvate moiety in an unstable enol form, provides the thermodynamic driving force for one of the most critical reactions in bioenergetics: the substrate-level phosphorylation of ADP to ATP. An understanding of its chemical properties, biological roles, and the methods for its synthesis and analysis is crucial for researchers in biochemistry, molecular biology, and drug discovery. The protocols and insights provided in this guide are intended to serve as a robust foundation for future investigations into this remarkable high-energy compound.

References

Navigating the Nomenclature of a Key Glycolytic Intermediate: A Guide to Potassium 1-carboxyvinyl hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a High-Energy Phosphate Compound

In the intricate landscape of cellular metabolism, few molecules hold as pivotal a position as phosphoenolpyruvate (PEP). As the potassium salt, this compound is a critical intermediate in both glycolysis and gluconeogenesis, representing a key energetic currency and a branch point for major biosynthetic pathways.[1][2] Its formal chemical name, Potassium 1-carboxyvinyl hydrogenphosphate, is rarely encountered in the fast-paced world of biochemical research. Understanding its various synonyms and identifiers is fundamental for navigating the scientific literature and for the precise design of enzymatic assays and drug discovery platforms.

This guide provides a comprehensive overview of the nomenclature of this compound, its biochemical significance as the product of the enolase reaction, and practical, field-proven insights into its application in experimental settings.

Part 1: Decoding the Identity of this compound

The varied nomenclature for this compound can be a source of confusion. The name "this compound" is a descriptive chemical name but is not commonly used in biochemical or clinical contexts. The most prevalent and readily recognized name is Phosphoenolpyruvic acid monopotassium salt , often abbreviated as PEP-K .[3][4]

Below is a comprehensive table summarizing the various synonyms and identifiers for this compound, facilitating accurate literature searches and experimental design.

Identifier Type Identifier Source/Context of Use
Common Name Phosphoenolpyruvic acid monopotassium saltWidely used in biochemical and commercial contexts.[5]
Abbreviation PEP-KA common and convenient shorthand in laboratory settings.[3][4]
Synonym Potassium phosphoenolpyruvateFrequently used interchangeably with the common name.
Synonym PEP monopotassium saltAnother common variant of the abbreviated form.
Synonym 2-(phosphonooxy)-2-propenoic acid, monopotassium saltA more formal chemical name found in safety data sheets and chemical catalogs.[3][4]
IUPAC Name potassium;1-carboxyethenyl hydrogen phosphateThe systematic name according to IUPAC nomenclature rules.[6]
CAS Number 4265-07-0The unique registry number for this specific chemical substance.[4]
Molecular Formula C₃H₄KO₆PRepresents the elemental composition of the compound.[4]

The choice of nomenclature often depends on the scientific discipline. In fundamental biochemistry and enzymology, "phosphoenolpyruvate" or "PEP" is standard when discussing the metabolic pathway, with the specific salt (e.g., potassium) being pertinent for experimental conditions.[1] In clinical chemistry and diagnostics, where precise quantification is key, the full name of the salt may be used to ensure clarity.[7][8]

Synonyms_and_Identifiers This compound This compound Phosphoenolpyruvic acid monopotassium salt Phosphoenolpyruvic acid monopotassium salt This compound->Phosphoenolpyruvic acid monopotassium salt is commonly known as IUPAC Name IUPAC Name This compound->IUPAC Name formal name PEP-K PEP-K Phosphoenolpyruvic acid monopotassium salt->PEP-K abbreviated as Potassium phosphoenolpyruvate Potassium phosphoenolpyruvate Phosphoenolpyruvic acid monopotassium salt->Potassium phosphoenolpyruvate also called CAS: 4265-07-0 CAS: 4265-07-0 Phosphoenolpyruvic acid monopotassium salt->CAS: 4265-07-0 identified by

Caption: Relationship between the formal name and common synonyms of PEP-K.

Part 2: The Biochemical Significance: Enolase and the Generation of a High-Energy Compound

Potassium phosphoenolpyruvate is the product of the penultimate step in glycolysis, a reaction catalyzed by the enzyme enolase (EC 4.2.1.11).[1] Enolase facilitates the dehydration of 2-phosphoglycerate (2-PG) to form PEP. This is not a simple removal of water; it is a sophisticated enzymatic mechanism that results in the formation of a high-energy phosphate bond. The energy stored in this bond is subsequently harnessed by pyruvate kinase to generate ATP, a critical energy currency for the cell.

The enolase reaction is a reversible dehydration. The mechanism involves the formation of a carbanion intermediate, stabilized by divalent metal ions (typically Mg²⁺) in the enzyme's active site.

Enolase_Mechanism cluster_glycolysis Glycolysis Pathway 2-Phosphoglycerate 2-Phosphoglycerate Enolase Enolase 2-Phosphoglycerate->Enolase Substrate Phosphoenolpyruvate (PEP) Phosphoenolpyruvate (PEP) Enolase->Phosphoenolpyruvate (PEP) Product Pyruvate Kinase Pyruvate Kinase Phosphoenolpyruvate (PEP)->Pyruvate Kinase Substrate Pyruvate Pyruvate Pyruvate Kinase->Pyruvate ATP ATP Pyruvate Kinase->ATP

Caption: The role of enolase in the generation of phosphoenolpyruvate.

Part 3: Experimental Application: The Enolase Activity Assay

The generation of PEP by enolase is a fundamental reaction that can be monitored to determine enolase activity. A common and reliable method is a coupled enzyme assay, where the production of PEP is linked to the activity of pyruvate kinase (PK) and lactate dehydrogenase (LDH). In this system, the PEP produced by enolase is immediately used by PK to generate pyruvate and ATP. The pyruvate is then reduced to lactate by LDH, a reaction that consumes NADH. The rate of NADH oxidation can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Step-by-Step Protocol for a Coupled Enolase Activity Assay

This protocol is a robust starting point and can be optimized for specific experimental needs.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 10 mM MgCl₂.

  • Substrate Solution: 20 mM 2-phosphoglycerate (2-PG) in assay buffer.

  • Coupling Enzyme Mix: A solution in assay buffer containing:

    • 10 units/mL Pyruvate Kinase (PK)

    • 15 units/mL Lactate Dehydrogenase (LDH)

  • Cofactor Solution: 10 mM ADP and 5 mM NADH in assay buffer. Protect the NADH solution from light.

  • Enzyme Sample: Purified enolase or cell/tissue lysate containing enolase, diluted in assay buffer.

2. Assay Procedure:

  • In a UV-transparent 96-well plate or cuvette, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL Cofactor Solution

    • 10 µL Coupling Enzyme Mix

    • 10 µL Enzyme Sample (or buffer for a blank control)

  • Mix gently and incubate for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to consume any contaminating pyruvate in the sample.

  • Initiate the reaction by adding 20 µL of the Substrate Solution (2-PG).

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader or spectrophotometer.

3. Data Analysis:

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve for each sample and the blank.

  • Subtract the rate of the blank from the rate of each sample to correct for any non-enzymatic NADH oxidation.

  • Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADH consumed, which is equivalent to the rate of PEP produced. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Enolase_Assay_Workflow Prepare Reagents Prepare Reagents Mix Assay Components Mix Assay Components Prepare Reagents->Mix Assay Components Step 1 Initiate with Substrate Initiate with Substrate Mix Assay Components->Initiate with Substrate Step 2 Monitor A340 Monitor A340 Initiate with Substrate->Monitor A340 Step 3 Calculate Activity Calculate Activity Monitor A340->Calculate Activity Step 4

Caption: Workflow for the coupled enolase activity assay.

Part 4: Field-Proven Insights and Practical Considerations

  • Stability and Storage: Potassium phosphoenolpyruvate is supplied as a crystalline solid and is stable for years when stored at -20°C.[3][4] Aqueous solutions are less stable and it is recommended to prepare them fresh daily.[3]

  • Solubility: The potassium salt of PEP is readily soluble in aqueous buffers.[5] For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3]

  • Purity: For kinetic studies, it is crucial to use high-purity PEP-K (≥95%) to avoid interference from contaminants such as pyruvate, which can affect the accuracy of coupled assays.[3][4]

  • Coupled Assays: When using PEP-K in coupled assays, such as for measuring pyruvate kinase activity, ensure that the coupling enzymes (e.g., LDH) are not rate-limiting.[9][10] It is also important to be aware of potential inhibitors of the coupling enzymes in your sample.[11]

  • Clinical and Diagnostic Applications: The measurement of PEP levels is crucial in metabolic research and can be indicative of metabolic disorders.[7] Recent advancements in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for highly sensitive and accurate quantification of PEP in biological samples such as plasma and serum.[8]

Conclusion

This compound, more commonly known as phosphoenolpyruvic acid monopotassium salt (PEP-K), is a cornerstone of metabolic studies. A thorough understanding of its nomenclature is essential for researchers to effectively access and contribute to the body of scientific knowledge. Its role as the product of the enolase reaction places it at a critical juncture in energy metabolism, making the measurement of its formation a key tool in enzymology. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately investigate the myriad of biological processes in which this vital molecule participates.

References

The Pivotal Role of Phosphoenolpyruvate Carboxykinase (PEPCK) in Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Maintaining Metabolic Homeostasis

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital metabolic pathway for maintaining blood glucose levels during periods of fasting, starvation, or intense exercise.[1] The brain and red blood cells, in particular, rely on a continuous supply of glucose for their energy needs. The liver is the primary site of gluconeogenesis, with the kidney cortex contributing to a lesser extent.[1] This pathway is not a simple reversal of glycolysis; three key irreversible glycolytic steps must be bypassed by a distinct set of enzymes.[2][3] Central to this bypass is the conversion of pyruvate to phosphoenolpyruvate (PEP), a two-step process orchestrated by pyruvate carboxylase and the focus of this guide, Phosphoenolpyruvate Carboxykinase (PEPCK).

PEPCK (EC 4.1.1.32) catalyzes the GTP-dependent decarboxylation and phosphorylation of oxaloacetate (OAA) to form PEP.[4] This reaction represents a critical control point, and its dysregulation is implicated in metabolic diseases, most notably type 2 diabetes, where excessive hepatic glucose production is a key pathological feature. This guide provides an in-depth exploration of PEPCK's function, its complex regulation, and the methodologies employed to study its activity, tailored for researchers and drug development professionals.

Section 1: The Core Function of PEPCK in the Gluconeogenic Pathway

The synthesis of glucose from precursors like lactate, pyruvate, glycerol, and glucogenic amino acids requires circumventing the energetically unfavorable reversal of the pyruvate kinase reaction in glycolysis.[5] This is achieved through a coordinated effort between the mitochondria and the cytosol.

The Pyruvate-to-PEP Bypass: A Two-Enzyme System
  • Pyruvate Carboxylase (PC): Located within the mitochondria, PC initiates the bypass by converting pyruvate to oxaloacetate (OAA) in an ATP-dependent carboxylation reaction.[1] This enzyme requires biotin as a cofactor.[1]

  • Phosphoenolpyruvate Carboxykinase (PEPCK): OAA is then converted to PEP by PEPCK.[4][6] This step is the first committed step of gluconeogenesis.[4]

PEPCK Isoforms and Subcellular Compartmentalization

Vertebrates possess two isoforms of PEPCK, encoded by separate genes, which have distinct subcellular locations and play cooperative roles in metabolism.[4][6]

  • Cytosolic PEPCK (PEPCK-C or PCK1): Encoded by the PCK1 gene, this is the predominant isoform in the liver of many species and is considered a primary driver of gluconeogenesis.[4][6] For OAA to be a substrate for PEPCK-C, it must first be transported out of the mitochondria. Since the mitochondrial membrane is impermeable to OAA, it is first reduced to malate, which is then transported to the cytosol and re-oxidized back to OAA.[6]

  • Mitochondrial PEPCK (PEPCK-M or PCK2): Encoded by the PCK2 gene, this isoform is found within the mitochondrial matrix.[4][6] PEPCK-M can directly convert mitochondrial OAA to PEP.[6] The newly synthesized PEP is then transported to the cytosol to continue the gluconeogenic pathway.[4] While PEPCK-C has historically received more attention, recent evidence demonstrates that PEPCK-M plays a direct and significant role in hepatic gluconeogenesis, particularly from substrates like lactate and alanine.[7][8][9] Silencing PEPCK-M in rat livers severely reduces gluconeogenesis from these precursors.[7][8][9]

The relative contribution of each isoform can depend on the specific gluconeogenic precursor being utilized. For instance, gluconeogenesis from lactate primarily utilizes the PEPCK-M pathway, while other precursors may favor the PEPCK-C route.

Figure 1: PEPCK Isoforms in Gluconeogenesis cluster_mito Mitochondrion cluster_cyto Cytosol Pyruvate_mito Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC OAA_mito Oxaloacetate (OAA) PC->OAA_mito + ATP + CO2 Malate_mito Malate OAA_mito->Malate_mito Malate Dehydrogenase PEPCK_M PEPCK-M OAA_mito->PEPCK_M + GTP TCA TCA Cycle OAA_mito->TCA Malate_cyto Malate Malate_mito->Malate_cyto Malate-Aspartate Shuttle PEP_mito PEP PEPCK_M->PEP_mito PEP_cyto PEP PEP_mito->PEP_cyto Transport Pyruvate_cyto Pyruvate Pyruvate_cyto->Pyruvate_mito Transport Lactate_cyto Lactate Lactate_cyto->Pyruvate_cyto OAA_cyto Oxaloacetate (OAA) Malate_cyto->OAA_cyto Malate Dehydrogenase PEPCK_C PEPCK-C OAA_cyto->PEPCK_C + GTP PEPCK_C->PEP_cyto Glucose Glucose PEP_cyto->Glucose ... (Multiple Steps) Figure 2: Hormonal & Transcriptional Control of PCK1 Glucagon Glucagon (Fasting) PKA PKA Glucagon->PKA +cAMP Insulin Insulin (Fed) Akt Akt/PKB Insulin->Akt +PI3K Cortisol Cortisol (Stress) GR GR Cortisol->GR CREB CREB PKA->CREB Phosphorylates FOXO1 FOXO1 (Active) Akt->FOXO1 Phosphorylates PCK1_Gene PCK1 Gene CREB->PCK1_Gene PGC1a PGC-1α PGC1a->PCK1_Gene Co-activates FOXO1_P FOXO1-P (Inactive) FOXO1->FOXO1_P Nuclear Exclusion FOXO1->PCK1_Gene GR->PCK1_Gene PEPCK_C PEPCK-C Synthesis PCK1_Gene->PEPCK_C Transcription & Translation Figure 3: Workflow for Metabolic Flux Analysis start Biological System (e.g., Perfused Liver, In Vivo Mouse) tracer Infuse Stable Isotope Tracer (e.g., [U-13C]Lactate) start->tracer sampling Collect Time-Course Samples (Plasma, Tissue) tracer->sampling extraction Metabolite Extraction & Derivatization sampling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Measure Mass Isotopomer Distributions (MIDs) analysis->data modeling Computational Modeling (Metabolic Flux Analysis) data->modeling flux_map Quantitative Flux Map of Gluconeogenesis modeling->flux_map

References

A Technical Guide to the Biosynthesis of Aromatic Amino Acids from Phosphoenolpyruvate in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biosynthesis of the aromatic amino acids (AAAs)—phenylalanine, tyrosine, and tryptophan—represents a critical nexus in plant metabolism, linking primary carbon metabolism to a vast array of secondary metabolic pathways. This guide provides an in-depth exploration of this process, beginning with the shikimate pathway, which converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into the key branch-point metabolite, chorismate. We will dissect the enzymatic steps, delve into the complex regulatory networks that govern metabolic flux, and present detailed, field-proven methodologies for the study of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular logic, experimental investigation, and biotechnological application of aromatic amino acid biosynthesis in plants.

Introduction: The Centrality of Aromatic Amino Acids

In plants, the aromatic amino acids are not merely essential building blocks for protein synthesis; they are the progenitors of a multitude of natural products vital for growth, development, and environmental adaptation.[1][2] These include hormones like auxin, structural polymers such as lignin, pigments, defense compounds, and signaling molecules.[3][4] The core of this biosynthetic process is the shikimate pathway, a seven-step enzymatic sequence that funnels carbon from glycolysis and the pentose phosphate pathway into the aromatic ring systems.[5][6] This pathway is exclusive to plants, bacteria, fungi, and some protozoans; its absence in animals makes it an outstanding target for the development of herbicides and antimicrobial agents.[7][8] Understanding its intricate mechanisms and regulation is therefore fundamental to both basic plant science and applied biotechnology.

The Core Engine: The Shikimate Pathway from PEP to Chorismate

The shikimate pathway is a highly conserved metabolic route that constructs the foundational C6-C3 skeleton of the aromatic amino acids.[9] It begins with the condensation of two central metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, and culminates in the formation of chorismate.[4][10] This seven-reaction sequence is predominantly localized within the plastids of plant cells.[8]

The seven enzymatic steps are as follows:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[11] This is the first committed step of the pathway.

  • 3-dehydroquinate synthase (DHQS) converts DAHP into 3-dehydroquinate (DHQ) through a complex cyclization reaction.[9]

  • 3-dehydroquinate dehydratase (DHQD) catalyzes the dehydration of DHQ to produce 3-dehydroshikimate (DHS).[9]

  • Shikimate dehydrogenase (SDH) reduces DHS to shikimate. In plants, the DHQD and SDH activities are typically carried out by a single bifunctional enzyme.[9]

  • Shikimate kinase (SK) phosphorylates shikimate using ATP to yield shikimate 3-phosphate (S3P).[7][9]

  • 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) adds a second PEP molecule to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[5][11] This enzyme is the specific target of the herbicide glyphosate.[12]

  • Chorismate synthase (CS) catalyzes the final step, an anti-elimination of phosphate from EPSP to introduce a second double bond into the ring, forming chorismate.[9][11]

Shikimate_Pathway PEP1 Phosphoenolpyruvate (PEP) sub PEP1->sub E4P Erythrose 4-Phosphate (E4P) E4P->sub DAHP DAHP DHQS DHQS DAHP->DHQS DHQ 3-Dehydroquinate (DHQ) DHQD_SDH DHQD/SDH (bifunctional) DHQ->DHQD_SDH (DHQD) DHS 3-Dehydroshikimate (DHS) Shikimate Shikimate SK SK Shikimate->SK S3P Shikimate 3-Phosphate (S3P) sub2 S3P->sub2 PEP2 PEP PEP2->sub2 EPSP EPSP CS CS EPSP->CS Chorismate Chorismate DAHPS DAHPS DAHPS->DAHP DHQS->DHQ DHQD_SDH->Shikimate (SDH) SK->S3P EPSPS EPSPS EPSPS->EPSP CS->Chorismate sub->DAHPS PEP + E4P sub2->EPSPS S3P + PEP AAA_Biosynthesis Chorismate Chorismate AS Anthranilate Synthase (AS) Chorismate->AS CM Chorismate Mutase (CM) Chorismate->CM Anthranilate Anthranilate TS Multiple Steps (Tryptophan Synthase) Anthranilate->TS ... Tryptophan Tryptophan Tryptophan->AS (-) Prephenate Prephenate PAT Prephenate Aminotransferase Prephenate->PAT Arogenate Arogenate ADT Arogenate Dehydratase (ADT) Arogenate->ADT ADH Arogenate Dehydrogenase (ADH) Arogenate->ADH Phenylalanine Phenylalanine Phenylalanine:s->CM:n Phenylalanine->ADT (-) Tyrosine Tyrosine Tyrosine:s->CM:n Tyrosine->ADH (-) AS->Anthranilate TS->Tryptophan CM->Prephenate PAT->Arogenate ADT->Phenylalanine ADH->Tyrosine Regulation_Network DAHPS DAHPS Chorismate Chorismate DAHPS->Chorismate AS AS Trp Tryptophan AS->Trp CM CM Arogenate Arogenate CM->Arogenate ADT ADT Phe Phenylalanine ADT->Phe PEP_E4P PEP + E4P PEP_E4P->DAHPS Chorismate->AS Chorismate->CM Trp->AS (-) Phe->CM (-) Phe->ADT (-) Tyr Tyrosine Tyr->CM (-) Arogenate->DAHPS (-) Arogenate->ADT Arogenate->Tyr via ADH MFA_Workflow A 1. Isotope Labeling Feed plant seedlings or cell cultures with ¹³C-labeled glucose. B 2. Metabolite Quenching & Extraction Rapidly freeze tissue in liquid N₂. Extract metabolites using a cold solvent (e.g., 80% methanol). A->B C 3. Derivatization Chemically modify amino acids (e.g., silylation) to increase volatility for GC-MS. B->C D 4. GC-MS/LC-MS Analysis Separate and detect metabolites. Determine the mass isotopomer distribution (MID) for each AAA. C->D E 5. Flux Modeling Use software (e.g., INCA, Metran) to fit the MIDs to a metabolic model. Calculate pathway fluxes. D->E

References

The Central Role of Phosphoenolpyruvate in Augmenting Carbon Fixation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The global imperative to enhance carbon fixation, both in agricultural and biotechnological contexts, has intensified the focus on key metabolic pathways that supplement the primary Calvin-Benson Cycle. Among the most significant of these is the C4 and Crassulacean Acid Metabolism (CAM) pathways, which utilize an initial carbon fixation step to concentrate CO2, thereby boosting the efficiency of RuBisCO. Central to this process is the molecule Phosphoenolpyruvate (PEP), often handled in its stable salt form, Potassium 1-carboxyvinyl hydrogenphosphate. This technical guide provides an in-depth exploration of the biochemical role of PEP in these pathways, the mechanistic function of the key enzyme Phosphoenolpyruvate Carboxylase (PEPC), and detailed protocols for its study. This document is intended for researchers in plant science, metabolic engineering, and drug development seeking to understand and manipulate this critical node in carbon metabolism.

Introduction: Beyond the Calvin Cycle

The vast majority of carbon fixation on Earth is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) in the Calvin-Benson Cycle. However, RuBisCO suffers from a significant inefficiency: its tendency to react with O2 in a wasteful process called photorespiration. To overcome this limitation, certain plant lineages evolved mechanisms to concentrate CO2 around RuBisCO. These pathways, namely C4 and CAM, do not replace the Calvin Cycle but rather act as a powerful "turbocharger." They perform an initial fixation of bicarbonate (HCO3-) onto a three-carbon acceptor, Phosphoenolpyruvate (PEP), to form a four-carbon acid. This guide will dissect this crucial first step, focusing on the pivotal role of PEP.

The Key Substrate: Phosphoenolpyruvate (this compound)

Phosphoenolpyruvate is a high-energy phosphate compound situated at a critical metabolic crossroads. While its role in glycolysis is well-established, its function as the primary CO2 acceptor in C4 and CAM plants is paramount to their photosynthetic success.

  • Chemical Structure and High Energy: PEP contains an enol-phosphate group, which upon hydrolysis, releases a substantial amount of free energy (ΔG°' = -61.9 kJ/mol). This high group transfer potential makes the carboxylation reaction catalyzed by PEPC essentially irreversible, providing a strong thermodynamic driving force for carbon fixation.

  • Potassium Salt Form: In experimental settings, PEP is typically supplied as its potassium salt (this compound) due to its increased stability and solubility compared to the free acid.

The Catalytic Engine: Phosphoenolpyruvate Carboxylase (PEPC)

The enzyme responsible for catalyzing the carboxylation of PEP is Phosphoenolpyruvate Carboxylase (PEPC). This enzyme represents a key point of regulation and a target for metabolic engineering.

  • Reaction Mechanism: PEPC catalyzes the addition of a carboxyl group from bicarbonate (HCO3-), not CO2, to the double bond of PEP. This reaction forms oxaloacetate (a four-carbon acid) and releases inorganic phosphate.

    PEP + HCO3- → Oxaloacetate + Pi

  • Key Advantages over RuBisCO:

    • Higher Affinity for Substrate: PEPC has a much higher affinity for HCO3- than RuBisCO has for CO2.

    • No Oxygenase Activity: Crucially, PEPC does not react with O2, completely avoiding the wasteful photorespiration process.

This allows C4 and CAM plants to effectively "scavenge" CO2 from the atmosphere even at very low internal concentrations.

Logical Flow of C4 Carbon Fixation

The following diagram illustrates the spatial separation of initial and final carbon fixation in C4 plants, a key strategy to concentrate CO2 around RuBisCO.

C4_Pathway cluster_mesophyll Mesophyll Cell cluster_bundle_sheath Bundle Sheath Cell CO2_in CO2 (atm) HCO3 HCO3- CO2_in->HCO3 Carbonic Anhydrase OAA Oxaloacetate (OAA) (4-Carbon) PEP Phosphoenolpyruvate (PEP) (3-Carbon) PEP->OAA PEPC Malate_M Malate (4-Carbon) OAA->Malate_M Malate Dehydrogenase Malate_BS Malate (4-Carbon) Malate_M->Malate_BS Plasmodesmata Pyruvate Pyruvate (3-Carbon) Malate_BS->Pyruvate NADP-Malic Enzyme CO2_released CO2 Pyruvate->PEP Pyruvate, Pi dikinase (in Mesophyll) Calvin_Cycle Calvin Cycle (RuBisCO) CO2_released->Calvin_Cycle Sugars Sugars Calvin_Cycle->Sugars Assay_Workflow A Prepare Reaction Mix (Buffer, NADH, MDH, NaHCO3) B Add PEP (Experimental) or Buffer (Control) A->B C Equilibrate at 30°C in Spectrophotometer B->C D Initiate with Enzyme Extract C->D E Record A340 vs. Time (5 minutes) D->E F Calculate Rate (ΔA340/min) from linear slope E->F G Subtract Control Rate from Experimental Rate F->G H Calculate Specific Activity (U/mL) G->H

The Energetic Currency of the Cell: A Deep Dive into the Thermodynamics of Phosphoenolpyruvate Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Linchpin of Glycolysis

In the intricate tapestry of cellular metabolism, the hydrolysis of phosphoenolpyruvate (PEP) stands as a pinnacle of bioenergetic potential. This seemingly simple reaction, the cleavage of a phosphate group, unleashes a torrent of free energy that the cell expertly harnesses to drive the synthesis of adenosine triphosphate (ATP), the universal energy currency of life. For researchers in the life sciences and professionals in drug development, a thorough understanding of the thermodynamic principles governing this pivotal reaction is not merely academic; it is fundamental to comprehending cellular energy homeostasis, designing novel enzymatic inhibitors, and engineering metabolic pathways. This guide provides a comprehensive exploration of the thermodynamics of PEP hydrolysis, from its fundamental energetic parameters to the sophisticated experimental techniques used to elucidate them.

The Thermodynamics of a High-Energy Phosphate Compound

The hydrolysis of phosphoenolpyruvate is a remarkably exergonic process, characterized by a large negative change in Gibbs free energy (ΔG). This thermodynamic favorability is the cornerstone of its biological significance, enabling it to drive the phosphorylation of ADP to ATP, a reaction that would otherwise be energetically unfavorable.

The overall reaction for the hydrolysis of PEP is:

Phosphoenolpyruvate + H₂O → Pyruvate + Pi

The thermodynamic parameters for this reaction under standard biochemical conditions (pH 7, 25°C, 1 M concentrations) are summarized in the table below.

Thermodynamic ParameterValueUnit
Standard Gibbs Free Energy (ΔG°') -61.9kJ/mol
Standard Enthalpy of Hydrolysis (ΔH°') -25.1kJ/mol
Standard Entropy of Hydrolysis (ΔS°') +123.5J/mol·K

Note: The value for ΔS°' is calculated using the Gibbs-Helmholtz equation (ΔG°' = ΔH°' - TΔS°') with T = 298.15 K.

The profoundly negative ΔG°' of PEP hydrolysis, significantly greater than that of ATP hydrolysis (-30.5 kJ/mol), firmly establishes PEP as one of the most "high-energy" phosphate compounds in biological systems.[1][2] This exceptional energy release is not arbitrary; it is a direct consequence of the unique molecular structure of PEP and the products of its hydrolysis.

Deconstructing the Energetic Powerhouse: The Molecular Basis of PEP's High Energy

The remarkable exergonicity of PEP hydrolysis can be attributed to several key molecular factors. Understanding these provides a deeper insight into the chemical logic of metabolic pathways.

The Dominant Force: Tautomerization of Pyruvate

The primary contributor to the large negative Gibbs free energy change is the spontaneous tautomerization of the initial hydrolysis product, enolpyruvate, to the much more stable keto form, pyruvate.[1][3] PEP is essentially a "trapped" enol, and the hydrolysis of the phosphate group liberates this unstable enol form, which then rapidly and irreversibly converts to the keto form.

This tautomerization is a highly exergonic process in itself, contributing a significant portion of the overall free energy change of the hydrolysis reaction. The equilibrium between the enol and keto forms of pyruvate lies heavily on the side of the keto tautomer, providing a powerful thermodynamic driving force.

G PEP Phosphoenolpyruvate Enolpyruvate Enolpyruvate (unstable) PEP->Enolpyruvate + H₂O (Hydrolysis) Pyruvate Pyruvate (stable keto form) Enolpyruvate->Pyruvate Spontaneous Tautomerization Pi Pi H2O H₂O

Caption: The hydrolysis of PEP and subsequent tautomerization of pyruvate.

Electrostatic Repulsion and Resonance Stabilization

While tautomerization is the principal driver, other factors also contribute to the thermodynamic favorability of PEP hydrolysis:

  • Electrostatic Repulsion: In phosphoenolpyruvate, the negatively charged phosphate group and the carboxylate group are in close proximity, leading to significant electrostatic repulsion.[4] The hydrolysis of the phosphate group alleviates this repulsion, contributing to a more stable state.

  • Resonance Stabilization of Products: The products of hydrolysis, pyruvate and inorganic phosphate (Pi), are more resonance-stabilized than the reactant, PEP. The electrons in both pyruvate and Pi are more delocalized, which is a lower energy state.

G cluster_pep Phosphoenolpyruvate (PEP) PEP High Electrostatic Repulsion Limited Resonance Pyruvate Pyruvate (Resonance Stabilized) PEP->Pyruvate Hydrolysis Pi Inorganic Phosphate (Pi) (Resonance Stabilized)

Caption: Contributing factors to the high energy of PEP hydrolysis.

Experimental Determination of Thermodynamic Parameters

The precise measurement of the thermodynamic parameters of PEP hydrolysis is crucial for a complete understanding of its bioenergetic role. Two powerful techniques, Isothermal Titration Calorimetry (ITC) and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, are central to these investigations.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) that occurs during a chemical reaction. By measuring the heat released or absorbed during the enzymatic hydrolysis of PEP, the enthalpy of the reaction can be determined with high accuracy.

  • Preparation of Reagents:

    • Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of the enzyme that catalyzes PEP hydrolysis (e.g., pyruvate kinase in the presence of ADP and a suitable cation).

    • Prepare a solution of phosphoenolpyruvate in the same buffer. The concentration of PEP should be accurately determined.

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the Isothermal Titration Calorimeter to the desired experimental temperature (e.g., 25°C).

    • Fill the sample cell with the enzyme solution.

    • Fill the injection syringe with the PEP solution.

  • Titration and Data Acquisition:

    • Initiate the titration, injecting small aliquots of the PEP solution into the sample cell at regular intervals.

    • The instrument will measure the heat change associated with each injection as the hydrolysis reaction proceeds.

    • A control titration of PEP into buffer (without the enzyme) should be performed to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of reaction for each injection.

    • The integrated heat change over the course of the titration, once the reaction has gone to completion, is used to calculate the molar enthalpy of hydrolysis (ΔH).

G cluster_setup ITC Setup cluster_process Measurement cluster_output Data Analysis Syringe Syringe: Phosphoenolpyruvate Solution Injection Inject PEP into Cell Syringe->Injection Cell Sample Cell: Enzyme Solution (e.g., Pyruvate Kinase) Cell->Injection Reaction Enzymatic Hydrolysis Injection->Reaction Heat Measure Heat Change (ΔH) Reaction->Heat Thermogram Generate Thermogram Heat->Thermogram Calculate Calculate Molar Enthalpy (ΔH) Thermogram->Calculate G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Mixture Reaction Mixture: PEP, Buffer (D₂O), Enzyme Spectra Acquire Time-resolved ³¹P NMR Spectra Mixture->Spectra Integration Integrate PEP and Pi Signals Spectra->Integration Keq Determine Equilibrium Constant (Keq) Integration->Keq DeltaG Calculate Gibbs Free Energy (ΔG) Keq->DeltaG

References

Methodological & Application

Application Note: A Continuous Spectrophotometric Assay for Pyruvate Kinase Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase (PK) is a critical enzyme in glycolysis, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate with the concurrent generation of ATP.[1] Its activity is fundamental to cellular energy metabolism and is a key regulatory point in metabolic pathways.[2] Altered PK activity is implicated in various diseases, including cancer and inherited metabolic disorders like PK deficiency, making it a significant target for therapeutic development.[3][4] This document provides a detailed protocol for a robust and continuous spectrophotometric assay to measure pyruvate kinase activity. The method utilizes a coupled enzyme system where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase (LDH), a process that can be monitored in real-time by the decrease in absorbance at 340 nm.[5]

Assay Principle

This protocol employs a well-established coupled enzyme assay to determine PK activity continuously and with high sensitivity.[5][6] The assay proceeds in two sequential enzymatic reactions:

  • Pyruvate Kinase (PK) Reaction: The enzyme of interest, pyruvate kinase, catalyzes the transfer of a phosphate group from Potassium 1-carboxyvinyl hydrogenphosphate (phosphoenolpyruvate, PEP) to adenosine diphosphate (ADP). This reaction produces pyruvate and adenosine triphosphate (ATP).[7]

  • Lactate Dehydrogenase (LDH) Coupling Reaction: An excess of the coupling enzyme, lactate dehydrogenase (LDH), is included in the reaction mixture. LDH immediately catalyzes the reduction of the pyruvate generated in the first reaction to lactate. This reduction consumes β-Nicotinamide adenine dinucleotide (NADH), oxidizing it to NAD+.[8]

The rate of the overall reaction is limited by the activity of pyruvate kinase. The oxidation of NADH to NAD+ leads to a decrease in light absorbance at 340 nm.[9] This change in absorbance is directly proportional to the rate of pyruvate formation, and thus, to the pyruvate kinase activity.[5] The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹, a constant used to calculate the precise rate of reaction based on the Beer-Lambert law.[10][11]

G cluster_0 Pyruvate Kinase Reaction cluster_1 LDH Coupling Reaction PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (Enzyme of Interest) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate Pyruvate->Pyruvate_ref ATP ATP PK->Pyruvate PK->ATP NADH NADH (Absorbs at 340 nm) LDH Lactate Dehydrogenase (Coupling Enzyme) NADH->LDH Lactate Lactate NAD NAD+ (No Absorbance at 340 nm) LDH->Lactate LDH->NAD Pyruvate_ref->LDH

Figure 1: Coupled reaction pathway for the pyruvate kinase assay.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer with temperature control (capable of kinetic measurements at 340 nm)

  • Quartz or UV-transparent disposable cuvettes (1 cm pathlength)

  • Calibrated micropipettes and tips

  • Vortex mixer

  • Microcentrifuge tubes

  • Ice bucket

Reagents and Buffers
  • Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, containing 120 mM Potassium Chloride (KCl) and 62 mM Magnesium Sulfate (MgSO₄).[9]

    • Expert Insight: Imidazole is chosen as the buffering agent. Tris buffer can also be used, but phosphate buffers should be avoided as they can accelerate the degradation of NADH.[12][13] Pyruvate kinase requires both monovalent (K⁺) and divalent (Mg²⁺) cations for optimal activity.

  • This compound (PEP): (CAS: 4265-07-0). Prepare a 45 mM stock solution in deionized water. Store in aliquots at -20°C.[9] Aqueous solutions are best used within one day.[14]

  • Adenosine 5'-diphosphate (ADP): Prepare a 45 mM stock solution in deionized water. Adjust pH to ~7.0 if necessary. Store in aliquots at -20°C.[9]

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH): (CAS: 606-68-8). Prepare a 6.6 mM stock solution in Assay Buffer.[9]

    • Critical Note on Handling: NADH solutions are sensitive to light, acidic pH, and temperature.[13][15] Always prepare fresh NADH solution for each experiment and keep it on ice and protected from light.[15] Discolored (yellowish) solutions indicate degradation and should not be used.[15]

  • Lactate Dehydrogenase (LDH): Rabbit muscle LDH (e.g., Sigma-Aldrich L-1254) is recommended. Dilute the stock enzyme to a working concentration of 1300-1400 units/mL in cold Assay Buffer immediately before use.[9]

  • Pyruvate Kinase (PK) Sample: The enzyme to be assayed (e.g., purified protein, cell lysate). Dilute the sample in cold Assay Buffer to a concentration expected to yield a linear absorbance change of 0.02-0.07 AU/minute.[7][9]

Experimental Protocol

References

How to prepare a stable stock solution of phosphoenolpyruvate potassium salt

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preparation of a Stable Stock Solution of Phosphoenolpyruvate (PEP) Potassium Salt

Abstract

Phosphoenolpyruvate (PEP), a pivotal high-energy intermediate in glycolysis and gluconeogenesis, serves as a critical substrate for numerous enzymatic assays, most notably those involving pyruvate kinase. The integrity of experimental data derived from these assays is directly contingent upon the stability and purity of the PEP stock solution. PEP in aqueous solutions is susceptible to hydrolysis, which can lead to inaccurate substrate concentrations and the generation of inhibitory byproducts. This application note provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of a stable PEP potassium salt stock solution, designed to ensure experimental reproducibility and accuracy for researchers, scientists, and drug development professionals.

Introduction: The Biochemical Significance and Challenge of PEP Stability

Phosphoenolpyruvate holds a unique position in metabolism, possessing the highest-energy phosphate bond found in living organisms (~ -61.9 kJ/mol)[1][2]. This high phosphoryl-transfer potential is harnessed in glycolysis to generate ATP via substrate-level phosphorylation in a reaction catalyzed by pyruvate kinase (PK)[3][4]. In the laboratory, this reaction is frequently exploited in coupled enzyme assays where the production of pyruvate is linked to the NADH-dependent activity of lactate dehydrogenase (LDH), allowing for convenient spectrophotometric monitoring of enzyme kinetics[5][6].

The experimental utility of PEP is, however, counterbalanced by its inherent instability in aqueous solutions. The phosphoryl group traps the molecule in an unstable enol form; upon hydrolysis, it converts to the more stable keto form, pyruvate[7][2]. This degradation is a critical concern for researchers, as it not only depletes the active substrate but also introduces pyruvate, a potential contaminant, into the reaction system[5][8]. While PEP is most stable at a highly alkaline pH of 10-13, this is incompatible with most biological assays, which require a physiological pH[9]. Therefore, the preparation of a stable, assay-ready stock solution requires a carefully optimized protocol that balances immediate usability with maximum shelf-life.

Materials and Equipment

Reagents
  • Phosphoenolpyruvate monopotassium salt (PEP-K) (CAS: 4265-07-0; MW: 206.13 g/mol )[10][11]

  • Nuclease-free, ultrapure water (18.2 MΩ·cm)

  • Potassium hydroxide (KOH) solution, 1 M

  • Hydrochloric acid (HCl) solution, 1 M

  • Tris-HCl or HEPES buffer (optional, for specific applications)

Equipment
  • Analytical balance

  • Calibrated pH meter with a micro-electrode

  • Vortex mixer

  • Sterile, low-protein-binding microcentrifuge tubes (e.g., 0.5 mL or 1.0 mL)

  • Calibrated micropipettes with sterile, filtered tips

  • -80°C freezer

  • Liquid nitrogen or dry ice/ethanol bath for flash-freezing

  • UV-Vis Spectrophotometer

Detailed Protocol: Preparation of a 100 mM PEP Stock Solution

This protocol details the preparation of a 10 mL master stock of 100 mM PEP. The concentration can be adjusted as needed, but this serves as a common and convenient starting point.

Pre-Preparation: The Rationale of Acclimatization

PEP potassium salt is often hygroscopic[4][12]. To prevent moisture from condensing on the cold powder upon opening, which would accelerate degradation, allow the sealed container to equilibrate to ambient room temperature for at least 30 minutes before use.

Step-by-Step Methodology
  • Weighing: On an analytical balance, accurately weigh 206.1 mg of PEP monopotassium salt. Transfer the powder to a sterile 15 mL conical tube.

    • Causality: Precise weighing is fundamental for achieving an accurate final concentration, which is critical for stoichiometric calculations in enzyme kinetics.

  • Initial Dissolution: Add approximately 8 mL of ultrapure water to the conical tube. Cap securely and dissolve the powder by gentle vortexing or inversion. Avoid vigorous shaking, which can introduce dissolved gases and potentially shear the molecule. The salt is readily soluble in water[12][13][14].

    • Causality: Dissolving in a volume less than the final target volume allows for precise pH adjustment without overshooting the final volume.

  • Critical pH Adjustment:

    • Place the tube in an ice-water bath to minimize heat generation from neutralization and slow any potential hydrolysis.

    • Using a calibrated pH meter, measure the initial pH of the solution. It will typically be slightly acidic.

    • Carefully add 1 M KOH dropwise while gently swirling the solution. Monitor the pH continuously. Adjust the pH to a final value between 7.2 and 7.6 .

    • Causality: This pH range represents a critical compromise. It is close to physiological pH, making it suitable for most enzymatic assays, while being slightly alkaline to improve the solution's stability compared to acidic or neutral conditions[6][9].

  • Final Volume Adjustment (QS): Once the target pH is stable, transfer the solution to a 10 mL volumetric flask. Rinse the conical tube with a small amount of ultrapure water and add it to the flask to ensure a complete transfer of the solute. Carefully add ultrapure water to bring the final volume to exactly 10 mL. Invert the flask several times to ensure homogeneity.

  • Aliquotting for Stability: Immediately dispense the 100 mM PEP stock solution into single-use, sterile microcentrifuge tubes. Typical aliquot volumes are 20 µL, 50 µL, or 100 µL, depending on experimental needs.

    • Trustworthiness: This is the single most important step for preserving the long-term integrity of the stock. Aliquotting prevents repeated freeze-thaw cycles, which are highly detrimental to the stability of PEP.

  • Storage:

    • Long-Term: Flash-freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol bath. Immediately transfer the frozen aliquots to a -80°C freezer for storage.

    • Short-Term: For use within a week, storage at -20°C is acceptable[15]. However, -80°C is strongly recommended for preserving maximum activity over months.

Quality Control & Validation

A protocol is only trustworthy if it is self-validating. Regular quality control ensures the integrity of your stock solution.

Spectrophotometric Analysis
  • Method: Dilute an aliquot of the stock solution in assay buffer. Scan the absorbance from 240 nm to 300 nm.

  • Interpretation: A pure PEP solution should exhibit minimal absorbance in this range. Significant absorbance at 260 nm or 280 nm could indicate contamination with nucleotides or aromatic compounds.

Enzymatic Validation: The Gold Standard

The most definitive quality control test is to determine the concentration of functional PEP using a coupled enzyme assay.

  • Principle: In the presence of excess ADP, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), and NADH, every molecule of PEP is converted to pyruvate and then to lactate. This second reaction consumes one molecule of NADH, leading to a decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Protocol:

    • Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.6), excess ADP (e.g., 2 mM), MgSO₄ (e.g., 5 mM), KCl (e.g., 50 mM), NADH (e.g., 0.2 mM), and a surplus of PK/LDH enzyme mix[6].

    • Blank the spectrophotometer at 340 nm.

    • Add a small, known volume of your PEP stock (e.g., 10 µL of a 1:100 dilution) to initiate the reaction.

    • Monitor the decrease in absorbance at 340 nm until the reaction is complete (the reading is stable).

    • Calculate the functional PEP concentration using the Beer-Lambert law (A = εcl). The change in absorbance (ΔA) should be directly proportional to the initial concentration of PEP.

Data Summary & Troubleshooting

Quantitative Parameters
ParameterRecommended ValueRationale
Stock Concentration 50 - 100 mMConvenient for dilution into various assay formats.
Solution pH 7.2 - 7.6Optimal balance between biological compatibility and chemical stability.
Storage Temperature -80°C (Long-term)Minimizes the rate of spontaneous hydrolysis.
Aliquot Volume 20 - 100 µLEnsures single-use to prevent freeze-thaw degradation.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution
Inconsistent Assay Results PEP stock degradation due to multiple freeze-thaw cycles or prolonged storage at -20°C.Always use a fresh aliquot for each experiment. Validate stock concentration with an enzymatic QC assay.
High Assay Background Pre-existing pyruvate contamination in the PEP stock.Prepare a fresh stock solution from a new lot of solid PEP. Perform enzymatic QC without adding PK/LDH to check for initial pyruvate.
Solution Appears Cloudy pH is outside the optimal range, or the concentration is too high, causing precipitation.Re-check the pH. Ensure the use of high-purity water. Prepare a new, slightly less concentrated stock if necessary.

Experimental Workflow Diagram

graphdot cluster_prep Part 1: Solution Preparation cluster_store Part 2: Aliquot & Store cluster_qc Part 3: Quality Control weigh 1. Weigh PEP-K (Acclimatize First) dissolve 2. Dissolve in <90% Final Volume weigh->dissolve ph_adjust 3. Adjust pH to 7.2-7.6 (Use 1M KOH) dissolve->ph_adjust qs_volume 4. QS to Final Volume with Ultrapure Water ph_adjust->qs_volume aliquot 5. Aliquot into Single-Use Tubes qs_volume->aliquot flash_freeze 6. Flash Freeze (e.g., Liquid N2) aliquot->flash_freeze store 7. Store at -80°C flash_freeze->store thaw 8. Thaw One Aliquot (On Ice) store->thaw validate 9. Validate Concentration (PK/LDH Enzymatic Assay) thaw->validate use 10. Use in Experiment validate->use

Caption: A three-part workflow for preparing, storing, and validating a stable PEP stock solution.

References

Application Note & Protocol: A Guide to the Pyruvate Kinase-Coupled Assay for Continuous Monitoring of ATP-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of ATP and the Need for Robust Measurement

Adenosine triphosphate (ATP) is the principal energy currency of the cell, powering a vast array of biological processes, from muscle contraction and nerve impulse propagation to DNA replication and enzymatic catalysis. Enzymes that utilize ATP, such as kinases, ATPases, and helicases, are fundamental to cellular homeostasis and are consequently a major focus of biomedical research and drug discovery.[1] Dysregulation of these enzymes is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2]

Accurate measurement of the activity of these ATP-dependent enzymes is therefore critical for target validation, inhibitor screening, and detailed kinetic analysis.[1] While various methods exist, including sensitive but endpoint-based bioluminescence assays (e.g., luciferase), the classic continuous coupled-enzyme assay remains a cornerstone of enzymology for its ability to provide real-time kinetic data.[3][4]

This guide provides a detailed exploration of the pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupled assay system, a robust and widely used spectrophotometric method for continuously monitoring the activity of any enzyme that produces adenosine diphosphate (ADP). We will delve into the mechanistic principles, provide field-proven protocols, and discuss critical aspects of assay validation and data interpretation for researchers in academic and industrial settings.

Principle of the PK/LDH Coupled Enzymatic Assay

The power of this assay lies in its elegant enzymatic cascade, which links the production of ADP by a primary enzyme of interest to the oxidation of NADH, a chromophore that can be easily monitored spectrophotometrically. The system functions through three interconnected reactions:

  • Primary Reaction (Enzyme of Interest): The ATP-dependent enzyme (e.g., a protein kinase or ATPase) catalyzes its specific reaction, consuming ATP and producing ADP as a product.

    • ATP + Substrate —(Kinase/ATPase)→ ADP + Phospho-Substrate

  • Coupling Reaction 1 (Pyruvate Kinase): The ADP generated in the primary reaction is immediately used by pyruvate kinase (PK). PK catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) back to ADP, regenerating ATP and producing pyruvate.[5][6][7] This step is crucial as it prevents the buildup of ADP, which can cause product inhibition of the primary enzyme, and it helps maintain a steady concentration of ATP, simplifying kinetic analysis.[8]

    • ADP + PEP —(Pyruvate Kinase)→ ATP + Pyruvate

  • Coupling/Reporting Reaction 2 (Lactate Dehydrogenase): The pyruvate produced by PK is then reduced to lactate by lactate dehydrogenase (LDH). This reaction uses reduced nicotinamide adenine dinucleotide (NADH) as a cofactor, oxidizing it to NAD+.[9][10]

    • Pyruvate + NADH + H⁺ —(Lactate Dehydrogenase)→ Lactate + NAD⁺

The Readout: The entire system is monitored by measuring the decrease in absorbance at 340 nm (A₃₄₀).[3][10] This decrease is directly caused by the oxidation of NADH to NAD⁺. Under conditions where the primary enzyme is the rate-limiting step, the rate of decrease in A₃₄₀ is directly proportional to the rate of ADP production, and thus, to the activity of the enzyme of interest.

Enzymatic_Cascade cluster_primary Primary Reaction (Enzyme of Interest) cluster_coupling Coupling & Reporting Reactions ATP_Substrate ATP + Substrate Enzyme Kinase / ATPase ATP_Substrate->Enzyme Consumed ADP_Product ADP + Product PK Pyruvate Kinase (PK) ADP_Product->PK Links Reactions Enzyme->ADP_Product Produced PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH (Absorbs at 340 nm) NADH->LDH Readout Spectrophotometric Readout: Measure decrease in absorbance at 340 nm NAD NAD⁺ (No Absorbance at 340 nm) PK->ATP_Substrate ATP Regenerated PK->Pyruvate LDH->NAD Lactate Lactate LDH->Lactate

Figure 1: The PK/LDH coupled enzymatic cascade. The production of ADP by the primary enzyme is stoichiometrically linked to the oxidation of NADH, which is monitored in real-time.

Assay Design and Optimization: Keys to a Self-Validating System

A trustworthy protocol is one that is properly validated. The following considerations are essential for designing a robust and reliable assay.

Ensuring the Primary Enzyme is Rate-Limiting

The fundamental assumption of any coupled assay is that the coupling enzymes (PK and LDH) have sufficient activity to instantly convert their respective substrates as they are formed. If the activity of PK or LDH is insufficient, they become rate-limiting, and the measured rate will not accurately reflect the activity of the primary enzyme.

Validation Step: To confirm the coupling system is not rate-limiting, perform the assay with a known, fixed amount of the primary enzyme and vary the concentrations of PK and LDH. The measured rate should be independent of the PK and LDH concentrations. Once a plateau is reached, use concentrations of PK and LDH that are well within this plateau region (typically 2-5 fold higher) for all subsequent experiments.

Substrate Concentrations (ATP & PEP)
  • ATP: The concentration of ATP should be chosen based on the experimental goal.

    • For inhibitor screening: Using an ATP concentration at or near the Michaelis constant (Kₘ) of the target enzyme provides a good balance for detecting ATP-competitive inhibitors.[11][12]

    • For mechanistic studies: A range of ATP concentrations is used to determine the Kₘ for ATP.[3][4]

    • To mimic physiological conditions: High ATP concentrations (1-10 mM) can be used, but this may require higher inhibitor concentrations to achieve a response.[11]

  • Phosphoenolpyruvate (PEP): PEP is the high-energy phosphate donor for ATP regeneration. Its concentration must be saturating to ensure the PK reaction is not limited by its substrate. A typical starting concentration is 1-5 mM.

NADH Concentration

The starting concentration of NADH determines the dynamic range of the assay. The initial absorbance at 340 nm should be within the linear range of the spectrophotometer (typically 0.8-1.2). A common starting concentration is 0.2-0.5 mM. The molar extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹. This constant is used to convert the rate of absorbance change (AU/min) into the rate of reaction (mol/min) using the Beer-Lambert law.

Detailed Experimental Protocol: Kinase Activity Measurement

This protocol provides a general framework for measuring the activity of a protein kinase in a 96-well plate format. It should be optimized for each specific enzyme.

Reagents and Buffers
ReagentStock ConcentrationFinal ConcentrationPurpose
HEPES or Tris-HCl, pH 7.5 1 M50 mMProvides a stable pH environment for the enzymes.
KCl 4 M100-150 mMMonovalent cation often required for PK activity and can influence primary enzyme function.[7]
MgCl₂ 1 M5-10 mMDivalent cation essential for both the primary kinase and pyruvate kinase activity.[7][8]
ATP 100 mM0.01 - 2 mM (Variable)Primary enzyme substrate. Concentration depends on the Kₘ of the kinase.[11]
PEP 100 mM1.0 mMPyruvate kinase substrate for ATP regeneration.
NADH 10 mM0.3 mMLDH cofactor; its consumption is the assay readout.[10]
DTT 1 M1 mMReducing agent to maintain enzyme integrity.
Pyruvate Kinase (PK) ~1000 U/mL5-10 U/mLCoupling enzyme 1.
Lactate Dehydrogenase (LDH) ~1000 U/mL7-15 U/mLCoupling enzyme 2 (reporter).
Peptide Substrate 10 mMVariable (e.g., 100 µM)Specific substrate for the kinase of interest.
Kinase Enzyme VariableVariable (e.g., 5-20 nM)The primary enzyme being measured.

Note: All stock solutions should be prepared in high-purity water. Nucleotide stocks (ATP, ADP, NADH) should be pH-adjusted to ~7.0 and stored in aliquots at -20°C or -80°C.[10] Enzymes should be stored in appropriate buffer (often containing glycerol) at -80°C and kept on ice when in use.

Step-by-Step Methodology
  • Prepare Master Mix: On the day of the experiment, prepare a master mix containing all common reagents (Buffer, KCl, MgCl₂, PEP, NADH, PK, LDH, and peptide substrate) at 2x the final desired concentration. Prepare enough for all wells plus a 10% overage. Keep on ice.

  • Aliquot Master Mix: Add 50 µL of the 2x Master Mix to each well of a UV-transparent 96-well plate.

  • Add Inhibitors/Controls (if applicable): Add a small volume (e.g., 1-2 µL) of test compounds dissolved in DMSO or vehicle control to the appropriate wells.

  • Add Primary Enzyme: Add 25 µL of a 4x solution of the kinase enzyme to each well.

  • Equilibrate: Incubate the plate at the desired reaction temperature (e.g., 25°C or 30°C) for 5-10 minutes to allow the temperature to equilibrate and to establish a baseline reading.

  • Initiate Reaction: Initiate the reaction by adding 25 µL of a 4x ATP solution to each well. Mix briefly by gentle pipetting or plate shaking.

  • Acquire Data: Immediately place the plate in a spectrophotometric plate reader pre-set to the reaction temperature. Measure the absorbance at 340 nm every 15-30 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, plot Absorbance (A₃₄₀) vs. Time (minutes).

    • Identify the linear portion of the curve (typically the first 5-10 minutes).

    • Calculate the slope of this linear portion (ΔA₃₄₀/min). This is the initial reaction rate.

    • Convert the rate from ΔA₃₄₀/min to µmol/min of ATP consumed using the Beer-Lambert equation: Rate (mol/min) = (ΔA₃₄₀/min) / (ε * l) Where:

      • ε (epsilon) is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

      • l is the path length of the light through the well in cm (this must be determined for the specific plate and volume; often provided by the manufacturer or can be calculated).

Potential Pitfalls and Troubleshooting

The PK/LDH coupled assay is robust but not immune to interference, a critical consideration in drug discovery.[13]

IssuePotential Cause(s)Solution(s)
High background rate (no enzyme) ATP stock is contaminated with ADP; PEP stock has degraded to pyruvate.Prepare fresh ATP and PEP stocks. Run a control reaction with all components except the primary enzyme to measure the background rate and subtract it from all experimental wells.
Non-linear reaction progress curves Primary enzyme is rate-limiting at the start, but then substrate is depleted or product inhibition occurs; coupling enzymes are not sufficiently active; enzyme instability.Decrease primary enzyme concentration; ensure PK/LDH concentrations are not limiting (see Sec. 3.1); verify ATP is not being depleted by more than 10-15% during the linear phase.
Apparent inhibition by a test compound 1. True inhibition of the primary enzyme. 2. Inhibition of coupling enzymes (PK or LDH).[13] 3. Compound absorbs light at 340 nm. 4. Compound quenches the NADH signal through other means.Run a counter-screen: set up the assay with a fixed, known amount of ADP instead of the primary enzyme and ATP. If the compound still shows inhibition, it is likely acting on PK or LDH. Measure the absorbance of the compound alone at 340 nm.

Experimental Workflow Visualization

The process from conception to final data requires a systematic approach to ensure reproducibility and accuracy.

Workflow cluster_prep Phase 1: Preparation & Design cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis AssayDesign Assay Design (Define enzyme & substrate concentrations) ReagentPrep Reagent Preparation (Stocks, Buffers) AssayDesign->ReagentPrep MasterMix Prepare 2x Master Mix ReagentPrep->MasterMix Plating Plate Master Mix, Compounds, Enzyme MasterMix->Plating Equilibrate Temperature Equilibration Plating->Equilibrate Initiate Initiate with 4x ATP Equilibrate->Initiate Acquire Kinetic Read at 340 nm Initiate->Acquire PlotData Plot A340 vs. Time Acquire->PlotData CalcRate Calculate Initial Rate (Slope) PlotData->CalcRate Convert Convert Rate to µmol/min CalcRate->Convert Interpret Interpret Results (e.g., IC50, Km, Vmax) Convert->Interpret End End Interpret->End Start Start Start->AssayDesign

Figure 2: A generalized experimental workflow for performing the PK/LDH coupled assay.

Conclusion

The PK/LDH coupled enzymatic assay is a powerful, continuous, and non-radioactive method for characterizing ATP-dependent enzymes. Its foundation in classic enzymology provides a direct and reliable measure of enzyme activity in real-time. By understanding the underlying principles, carefully optimizing reaction conditions, and implementing proper controls to account for potential compound interference, researchers can generate high-quality, trustworthy kinetic data. This robust methodology remains an indispensable tool for basic research and a critical component of the drug discovery cascade for a major class of therapeutic targets.

References

Probing the Crossroads of Metabolism: A Guide to Metabolic Flux Analysis of the PEP-Pyruvate-Oxaloacetate Node

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular metabolism, the phosphoenolpyruvate (PEP)-pyruvate-oxaloacetate node stands as a critical juncture. This nexus of pathways governs the flow of carbon between glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis, making it a pivotal control point in cellular bioenergetics and biosynthesis.[1][2][3][4][5] Understanding the dynamic distribution of metabolic flux through this node is paramount for identifying therapeutic targets, optimizing bioprocesses, and elucidating disease mechanisms.

This comprehensive guide provides an in-depth exploration of the principles and protocols for conducting metabolic flux analysis (MFA) centered on the PEP-pyruvate-oxaloacetate node. While the direct application of isotopically labeled Potassium 1-carboxyvinyl hydrogenphosphate (phosphoenolpyruvate) as a primary tracer is not a common practice, this document will detail how the fluxes around this key metabolite are interrogated using more conventional isotopic tracers like ¹³C-labeled glucose and glutamine.

The Centrality of the PEP-Pyruvate-Oxaloacetate Node in Cellular Metabolism

The PEP-pyruvate-oxaloacetate node is a highly regulated switch point that dictates the fate of carbon entering from glycolysis.[1][4] The key enzymatic reactions at this node include:

  • Pyruvate Kinase (PK): Catalyzes the irreversible conversion of PEP to pyruvate, generating ATP. This is a major commitment step in glycolysis.

  • Phosphoenolpyruvate Carboxylase (PEPC): An anaplerotic reaction that replenishes TCA cycle intermediates by carboxylating PEP to form oxaloacetate.

  • Phosphoenolpyruvate Carboxykinase (PEPCK): A key enzyme in gluconeogenesis, catalyzing the decarboxylation and phosphorylation of oxaloacetate to PEP.[6]

  • Pyruvate Carboxylase (PC): Another critical anaplerotic enzyme that converts pyruvate to oxaloacetate.[7]

  • Malic Enzyme (ME): Facilitates the conversion of malate to pyruvate, influencing both anaplerosis and cataplerosis.

The relative activities of these enzymes determine whether the cell is in a glycolytic, gluconeogenic, or biosynthetic state. For instance, in rapidly proliferating cancer cells, high glycolytic flux is often accompanied by significant anaplerotic flux to support the TCA cycle for biomass production.

Visualizing the Flux Distribution at the PEP-Pyruvate-Oxaloacetate Node

PEP_Pyruvate_Oxaloacetate_Node PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PK) Oxaloacetate Oxaloacetate PEP->Oxaloacetate PEP Carboxylase (PEPC) Pyruvate->Oxaloacetate Pyruvate Carboxylase (PC) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Pyruvate Dehydrogenase (PDH) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase Oxaloacetate->PEP PEP Carboxykinase (PEPCK) (Gluconeogenesis) Oxaloacetate->TCA_Cycle Malate Malate Oxaloacetate->Malate Malate Dehydrogenase (MDH) Glucose Glucose Glucose->PEP Glycolysis Malate->Pyruvate Malic Enzyme (ME)

Caption: Key metabolic pathways converging at the PEP-pyruvate-oxaloacetate node.

Principle of Isotopic Tracing for Flux Analysis at the Node

Metabolic flux analysis relies on the introduction of stable isotope-labeled substrates into a biological system.[8][9][10] As these tracers are metabolized, the isotopic label is incorporated into downstream metabolites. By measuring the distribution of these isotopes, we can infer the relative contributions of different pathways to the production of a particular metabolite.

For the PEP-pyruvate-oxaloacetate node, ¹³C-labeled glucose is a commonly used tracer. The specific labeling pattern of glucose will determine how the ¹³C atoms are distributed in PEP, pyruvate, and TCA cycle intermediates, providing crucial information about the active pathways.

Choosing the Right Isotopic Tracer

The choice of tracer is critical for resolving the fluxes of interest.[11][12] Different labeled forms of glucose can provide distinct insights:

Isotopic TracerPrimary Application for PEP-Pyruvate-Oxaloacetate Node AnalysisRationale
[1,2-¹³C₂]glucose Distinguishing between glycolysis and the pentose phosphate pathway (PPP) contribution to PEP.The C1 of glucose is lost as CO₂ in the oxidative PPP. This tracer allows for precise quantification of the flux through the PPP, which impacts the labeling pattern of downstream glycolytic intermediates like PEP.[11]
[U-¹³C₆]glucose General labeling of central carbon metabolism.Provides a global view of carbon flow and is useful for assessing the overall contribution of glucose to the TCA cycle via both pyruvate dehydrogenase and anaplerotic pathways.
[U-¹³C₅]glutamine Probing TCA cycle activity and reductive carboxylation.Essential for understanding the anaplerotic contribution of glutamine to the TCA cycle, which is a significant pathway in many cell types, particularly cancer cells.[11][12]

Experimental Workflow for ¹³C-Metabolic Flux Analysis

A typical ¹³C-MFA experiment involves a series of well-defined steps, from cell culture to computational modeling.

MFA_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase Cell_Culture 1. Cell Culture & Isotopic Labeling Quenching 2. Rapid Quenching Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. MS or NMR Analysis Extraction->Analysis Data_Processing 5. Mass Isotopomer Distribution (MID) Determination Analysis->Data_Processing Modeling 6. Computational Flux Modeling Data_Processing->Modeling Interpretation 7. Flux Map Interpretation Modeling->Interpretation

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Detailed Protocols

Part 1: Cell Culture and Isotopic Labeling

Objective: To achieve a metabolic and isotopic steady state by culturing cells in a medium containing a ¹³C-labeled tracer.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • Labeling medium (standard medium with ¹³C-labeled tracer replacing the unlabeled substrate)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed cells in culture vessels and allow them to reach the desired confluency in standard medium.

  • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a sufficient duration to approach isotopic steady state. This typically ranges from several hours to overnight, depending on the cell line and the metabolic pathways being investigated.

Expert Insight: It is crucial to ensure that the cells are in a state of metabolic pseudo-steady state during the labeling period. This means that cell growth and metabolic rates are relatively constant.

Part 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites.

Materials:

  • Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C)

  • Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

Protocol:

  • Aspirate the labeling medium.

  • Immediately add the cold quenching solution to the cells and incubate for 1 minute on ice.

  • Aspirate the quenching solution.

  • Add the cold extraction solvent and scrape the cells.

  • Collect the cell lysate and centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

Trustworthiness: The quenching and extraction steps are critical for preserving the in vivo metabolic state of the cells. Incomplete quenching can lead to significant artifacts in the measured metabolite labeling patterns.

Part 3: Analytical Measurement by Mass Spectrometry (MS) or NMR Spectroscopy

Objective: To measure the mass isotopomer distributions (MIDs) of key metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive technique, often requiring derivatization of metabolites to increase their volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a broader range of metabolites, including those that are non-volatile or thermally labile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the positional isotopomers, which can be highly informative for resolving complex flux scenarios.

The choice of analytical platform will depend on the specific metabolites of interest and the available instrumentation.

Part 4: Computational Flux Analysis

Objective: To estimate the intracellular metabolic fluxes from the measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate secretion).

This step involves the use of specialized software packages (e.g., INCA, Metran, WUFlux) that employ mathematical models of cellular metabolism and statistical methods to fit the experimental data. The output is a flux map that quantifies the rate of each reaction in the metabolic network.

Data Interpretation: A Hypothetical Case Study

Consider a hypothetical experiment using [1,2-¹³C₂]glucose to probe the metabolism of a cancer cell line. The following table illustrates representative flux data that could be obtained.

Metabolic FluxRelative Flux Value (Normalized to Glucose Uptake)Interpretation
Glucose Uptake100Baseline for normalization.
Pyruvate Kinase (PK)85High glycolytic flux.
Pyruvate Dehydrogenase (PDH)10A fraction of pyruvate enters the TCA cycle.
Lactate Secretion75Significant portion of pyruvate is converted to lactate (Warburg effect).
Pyruvate Carboxylase (PC)5Anaplerotic replenishment of the TCA cycle from pyruvate.
PEP Carboxykinase (PEPCK)< 1Negligible gluconeogenic flux.

This data would suggest a highly glycolytic and anabolic phenotype, which is characteristic of many cancer cells.

Conclusion

Metabolic flux analysis of the PEP-pyruvate-oxaloacetate node is a powerful approach for gaining a quantitative understanding of central carbon metabolism. While this compound itself is not typically used as an isotopic tracer, the principles and protocols outlined in this guide, utilizing common tracers like ¹³C-labeled glucose, provide a robust framework for researchers to investigate the intricate regulation of this critical metabolic branch point. The insights gained from such studies are invaluable for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Synthesis and Purification of High-Purity Potassium 1-carboxyvinyl hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed methodology for the synthesis and purification of high-purity potassium 1-carboxyvinyl hydrogenphosphate, also known as phosphoenolpyruvic acid monopotassium salt (PEP-K). As a critical intermediate in glycolysis and gluconeogenesis, and a key substrate in various enzymatic assays, the availability of high-purity PEP-K is paramount for reproducible and accurate scientific research.[1][2] This document outlines a robust "one-pot" synthesis strategy adapted from established chemical literature, followed by a rigorous purification protocol designed to yield a final product of exceptional purity.[3] We further detail a suite of analytical techniques for the comprehensive characterization and quality control of the synthesized PEP-K.

Introduction: The Significance of High-Purity PEP-K

This compound (PEP-K) is a high-energy phosphate compound that plays a pivotal role in cellular metabolism.[4][5] In the glycolytic pathway, the conversion of PEP to pyruvate, catalyzed by pyruvate kinase, generates a molecule of adenosine triphosphate (ATP).[2][6] This fundamental role makes PEP-K an indispensable reagent in biochemistry and drug discovery for applications including:

  • Enzyme Kinetics: Serving as a substrate for pyruvate kinase and other enzymes to study their activity and inhibition.[1]

  • ATP Regeneration Systems: Used in coupled enzymatic assays to regenerate ATP, ensuring a constant supply for ATP-dependent reactions.[2]

  • Metabolomics: As a standard for the identification and quantification of metabolites in complex biological samples.

  • Drug Screening: In the development of inhibitors targeting enzymes involved in glycolysis, a pathway often upregulated in cancer cells.

Synthesis of this compound

The following protocol describes a streamlined and efficient synthesis of PEP-K, adapted from patented methodologies, which employs a "one-pot" approach to minimize handling and maximize yield.[3] The reaction proceeds through three key steps: bromination of pyruvic acid, phosphorylation with trimethyl phosphite, and subsequent hydrolysis to yield phosphoenolpyruvic acid, which is then precipitated as its potassium salt.

Reaction Scheme

Synthesis_Scheme PyruvicAcid Pyruvic Acid BromopyruvicAcid Bromopyruvic Acid (Intermediate) PyruvicAcid->BromopyruvicAcid 1. Bromination (Br2) DialkylPEP Dialkyl Phosphoenolpyruvate (Intermediate) BromopyruvicAcid->DialkylPEP 2. Phosphorylation (P(OMe)3) PEPA Phosphoenolpyruvic Acid DialkylPEP->PEPA 3. Hydrolysis (H2O) PEPK Potassium 1-carboxyvinyl hydrogenphosphate (PEP-K) PEPA->PEPK 4. Neutralization & Precipitation (KOH / Ethanol)

Caption: One-pot synthesis workflow for PEP-K.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Pyruvic AcidC₃H₄O₃88.06≥98%
BromineBr₂159.81≥99.5%
Trimethyl phosphiteC₃H₉O₃P124.08≥97%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%
Potassium HydroxideKOH56.11≥85% (pellets)
EthanolC₂H₅OH46.07Absolute (≥99.5%)
Sulfuric AcidH₂SO₄98.08Concentrated (95-98%)
Step-by-Step Synthesis Protocol

WARNING: This procedure involves hazardous materials including bromine (corrosive, toxic) and flammable solvents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromination of Pyruvic Acid: a. To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with an acid gas trap, add pyruvic acid (0.70 mol), dichloromethane (60 mL), and 3-4 drops of concentrated sulfuric acid. b. While stirring, slowly add bromine (0.70 mol) from the dropping funnel over a period of 2 hours. The reaction is exothermic; maintain a gentle reflux if necessary using a water bath. c. After the addition is complete, continue stirring for an additional hour at room temperature. d. Remove the solvent by rotary evaporation to obtain the crude bromopyruvic acid as a brownish oil.

  • Phosphorylation: a. To the flask containing the crude bromopyruvic acid, add 220 mL of anhydrous diethyl ether. b. In the dropping funnel, prepare a solution of trimethyl phosphite (0.95 mol) in 20 mL of anhydrous diethyl ether. c. While stirring the bromopyruvic acid solution, add the trimethyl phosphite solution dropwise to maintain a gentle reflux. This addition should take approximately 2 hours. d. After the addition is complete, maintain the reaction at reflux for another hour. e. Remove the solvent by rotary evaporation to yield a viscous, brown oil of dialkyl phosphoenolpyruvate.

  • Hydrolysis and Precipitation: a. To the crude dialkyl phosphoenolpyruvate, add 120 mL of distilled water and stir the mixture vigorously at room temperature overnight (approximately 18-24 hours) to ensure complete hydrolysis. b. After hydrolysis, filter the aqueous solution to remove any insoluble residues, yielding a clear solution of phosphoenolpyruvic acid. c. Cool the filtrate in an ice bath and slowly add solid potassium hydroxide (approximately 43.5 g) while monitoring the pH. Adjust the pH to approximately 3.0. d. To the cooled solution, add 250 mL of absolute ethanol to precipitate the potassium salt of phosphoenolpyruvic acid. e. Stir the resulting suspension in the ice bath for 30 minutes, then collect the white precipitate by vacuum filtration. f. Wash the collected solid with absolute ethanol and dry under vacuum to yield the crude PEP-K.

Purification of High-Purity PEP-K

The crude product from the synthesis typically contains residual salts and minor organic impurities. A recrystallization step is crucial to achieve the high purity required for most research applications.

Purification Workflow

Purification_Workflow CrudePEPK Crude PEP-K Dissolution Dissolve in Minimal Hot Water CrudePEPK->Dissolution HotFiltration Hot Filtration Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Ethanol Isolation->Washing Drying Dry Under Vacuum Washing->Drying PurePEPK High-Purity PEP-K Drying->PurePEPK

Caption: Recrystallization workflow for PEP-K purification.

Recrystallization Protocol
  • Dissolution: Transfer the crude PEP-K to an Erlenmeyer flask. Add a minimal amount of distilled water and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved. Avoid boiling for extended periods to prevent degradation.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Washing: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified PEP-K crystals under high vacuum at room temperature to a constant weight.

  • Storage: Store the final product in a tightly sealed container at -20°C to ensure long-term stability.[7]

Analytical Characterization and Quality Control

A battery of analytical tests should be performed to confirm the identity, purity, and quality of the synthesized PEP-K.

Physical and Spectroscopic Characterization
TestPurposeExpected Result
Appearance Visual InspectionWhite crystalline solid.[1]
Melting Point Purity & Identity~175 °C (with decomposition).[6]
Solubility Handling InformationSoluble in water.[8]
¹H NMR Structural ConfirmationPeaks corresponding to the vinyl protons and absence of impurity signals.
³¹P NMR Structural ConfirmationA single peak characteristic of the phosphate group in PEP.[9]
FT-IR Functional Group IDBands for C=C, C=O, P=O, and O-H stretches.
Mass Spectrometry Molecular Weight[M-K]⁻ ion at m/z ~167.
Purity Assessment by Chromatography

High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of PEP-K and quantifying any potential impurities.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a phosphate buffer (e.g., 50 mM potassium phosphate, pH 6.5)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

The purity is determined by calculating the area percentage of the main PEP-K peak relative to the total peak area in the chromatogram. For high-purity material, this value should be ≥98%.

Enzymatic Assay for Functional Purity

The functional purity of the synthesized PEP-K can be determined using a coupled enzyme assay with pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Principle: PEP is converted to pyruvate by PK, with the concurrent conversion of ADP to ATP. The pyruvate is then reduced to lactate by LDH, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of PEP in the sample.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, KCl, ADP, NADH, and an excess of PK and LDH enzymes.

  • Initiate the reaction by adding a known concentration of the synthesized PEP-K.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the concentration of PEP-K based on the total change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The protocols detailed in this application note provide a comprehensive and reliable framework for the synthesis, purification, and characterization of high-purity this compound. Adherence to these methodologies will enable researchers to produce high-quality PEP-K, ensuring the accuracy and reproducibility of their scientific investigations. The combination of a streamlined synthesis with rigorous purification and multi-faceted analytical validation establishes a self-validating system for obtaining this critical biochemical reagent.

References

Application Notes and Protocols for the Quantification of Phosphoenolpyruvate Carboxykinase (PEPCK) in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of PEPCK in Metabolic Regulation

Phosphoenolpyruvate carboxykinase (PEPCK) is a pivotal enzyme at the crossroads of several major metabolic pathways, including gluconeogenesis, glyceroneogenesis, and the tricarboxylic acid (TCA) cycle.[1][2] It catalyzes the reversible decarboxylation and phosphorylation of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[3][4] In vertebrates, two isoforms of PEPCK exist: a cytosolic form (PEPCK-C or PCK1) and a mitochondrial form (PEPCK-M or PCK2).[5][6] The differential expression and regulation of these isoforms in various tissues, such as the liver, kidney, and adipose tissue, underscore their critical roles in maintaining glucose homeostasis and energy balance.[7][8] Dysregulation of PEPCK activity is implicated in metabolic disorders like type 2 diabetes and certain cancers, making its accurate quantification essential for both basic research and therapeutic development.[1][2]

This comprehensive guide provides detailed protocols and expert insights into the principal analytical methods for quantifying PEPCK in biological samples. We will delve into the nuances of spectrophotometric activity assays, immunoassays for protein quantification, and advanced chromatographic techniques, enabling researchers to select and implement the most suitable method for their experimental objectives.

Method Selection: A Strategic Overview

Choosing the right analytical method for PEPCK quantification hinges on the specific research question. Key considerations include whether to measure enzymatic activity or total protein mass, the required sensitivity and throughput, and the nature of the biological sample.

Method Parameter Measured Principle Advantages Limitations
Spectrophotometric Assay Enzymatic ActivityCoupled enzyme reaction monitoring NADH oxidationHigh throughput, cost-effective, provides functional dataProne to interference in crude extracts, indirect measurement
ELISA Total Protein MassAntibody-antigen bindingHigh sensitivity and specificity, suitable for various sample typesDoes not measure enzyme activity, requires specific antibodies
HPLC/LC-MS Enzymatic Activity / Protein MassDirect measurement of reaction products (PEP) or peptidesHigh specificity and accuracy, avoids interference, can quantify isoformsLower throughput, requires specialized equipment and expertise

I. Spectrophotometric Measurement of PEPCK Enzymatic Activity

This is the most common method for determining the functional activity of PEPCK. The assay typically measures the reverse reaction (carboxylation of PEP to OAA) by coupling the production of OAA to the malate dehydrogenase (MDH) reaction, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the PEPCK activity.[9][10]

Causality Behind Experimental Choices

The choice of a coupled enzyme assay is one of convenience and sensitivity, as the change in NADH absorbance provides a continuous and easily measurable signal. However, this indirect approach is susceptible to interference from other enzymes present in crude biological extracts that can also oxidize NADH.[11][12] For instance, lactate dehydrogenase (LDH) can consume NADH in the presence of pyruvate.[11][12] Therefore, meticulous sample preparation and the inclusion of appropriate controls are paramount for data integrity.

Workflow for Spectrophotometric PEPCK Activity Assay

Spectrophotometric PEPCK Assay Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Ice-Cold Buffer Sample->Homogenization Centrifugation Centrifugation (10,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant (Crude Extract) Centrifugation->Supernatant Reaction Incubate Sample with Assay Mix Supernatant->Reaction AssayMix Prepare Assay Mix (PEP, ADP, NaHCO3, MDH, NADH, etc.) AssayMix->Reaction Measurement Measure ΔA340/min in a Spectrophotometer Reaction->Measurement Calculation Calculate PEPCK Activity (U/mg protein) Measurement->Calculation

Caption: Workflow for the spectrophotometric quantification of PEPCK activity.

Detailed Protocol: PEPCK Activity in Tissue Homogenates

This protocol is adapted from established methodologies for measuring PEPCK activity in tissues like liver and kidney.[9][10]

A. Sample Preparation

  • Tissue Excision: Excise approximately 50-100 mg of fresh or frozen tissue. Keep the sample on ice at all times.

  • Homogenization: Place the tissue in a pre-chilled glass homogenizer with 1 mL of ice-cold homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Homogenize thoroughly on ice.[10]

  • Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 13,000 x g for 15 minutes at 4°C.[9]

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and mitochondrial proteins, into a new pre-chilled tube. This is the clarified extract.

  • Protein Quantification: Determine the total protein concentration of the clarified extract using a standard method (e.g., Bradford or BCA assay) for later normalization of PEPCK activity.

B. Enzymatic Assay

  • Assay Mixture Preparation: Prepare the PEPCK assay mixture. The final concentrations in a 1 mL reaction should be: 100 mM HEPES (pH 7.0), 2.5 mM PEP, 2.5 mM ADP, 50 mM NaHCO₃, 5 mM MgCl₂, 2 mM MnCl₂, 0.2 mM NADH, 10 units of Malate Dehydrogenase (MDH).

  • Reaction Initiation: In a 1 mL cuvette, add 950 µL of the assay mixture and 20-50 µL of the clarified extract. Mix gently by inversion.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer pre-warmed to 37°C and record the absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance should be linear.

C. Calculation of PEPCK Activity

PEPCK activity is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[9]

Activity (U/mL) = (ΔA₃₄₀/min) / 6.22

Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

One unit (U) of PEPCK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[9]

II. Immunoquantification of PEPCK Protein Levels by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the total amount of PEPCK protein in a sample, regardless of its enzymatic activity. This is particularly useful for studying changes in PEPCK expression at the protein level. Commercially available ELISA kits are typically sandwich ELISAs.[13][14][15]

Principle of Sandwich ELISA for PEPCK

In a sandwich ELISA, the wells of a microplate are pre-coated with a capture antibody specific to PEPCK. The biological sample is added, and any PEPCK present binds to the capture antibody. After washing away unbound material, a detection antibody, also specific for PEPCK but binding to a different epitope, is added. This detection antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP). A substrate for the enzyme is then added, which produces a colored product. The intensity of the color is proportional to the amount of PEPCK in the sample and is measured using a microplate reader.[13][16]

Workflow for PEPCK Quantification by ELISA

ELISA Workflow for PEPCK Start Start with Sample (Serum, Plasma, Lysate) AddSample Add Sample/Standard to Antibody-Coated Well Start->AddSample Incubate1 Incubate & Wash AddSample->Incubate1 AddDetectionAb Add Biotinylated Detection Antibody Incubate1->AddDetectionAb Incubate2 Incubate & Wash AddDetectionAb->Incubate2 AddHRP Add HRP-Conjugated Streptavidin Incubate2->AddHRP Incubate3 Incubate & Wash AddHRP->Incubate3 AddSubstrate Add TMB Substrate Incubate3->AddSubstrate Incubate4 Incubate in Dark AddSubstrate->Incubate4 AddStop Add Stop Solution Incubate4->AddStop Read Read Absorbance at 450 nm AddStop->Read Analyze Analyze Data (Standard Curve) Read->Analyze

Caption: General workflow of a sandwich ELISA for PEPCK quantification.

Protocol Outline: Using a Commercial PEPCK ELISA Kit

The following is a generalized protocol. Always refer to the specific manual provided with your ELISA kit. [13]

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and buffers.

  • Standard Curve: Create a standard curve by performing serial dilutions of the PEPCK standard provided in the kit.

  • Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the microplate.

  • Incubation: Incubate the plate, usually for 1-2 hours at 37°C.

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the prepared detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 90 µL of the substrate solution to each well and incubate in the dark.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm immediately.

  • Calculation: Plot the standard curve (absorbance vs. concentration) and use it to determine the concentration of PEPCK in your samples.

III. Advanced Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

For the highest level of specificity and to circumvent the limitations of coupled enzyme assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a direct and robust method for PEPCK analysis.[3][4] This technique can be used to directly quantify the enzymatic product, PEP, or to measure the absolute quantity of the PEPCK protein through proteomic approaches.

Direct Assay of PEPCK Activity by LC-MS/MS

This method directly measures the formation of PEP from OAA, providing an unambiguous assessment of enzyme activity.[3] It is particularly valuable for kinetic studies and for screening potential inhibitors.

A. Principle

The enzymatic reaction is allowed to proceed for a defined period, after which it is stopped. The reaction mixture is then analyzed by LC-MS/MS. The components are separated by liquid chromatography, and the mass spectrometer is set to specifically detect and quantify PEP based on its unique mass-to-charge ratio and fragmentation pattern.[3][17]

B. Protocol Outline

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing buffer (e.g., 50 mM ammonium acetate, pH 9.0), substrates (OAA and ATP or GTP), and cofactors (e.g., MnCl₂, DTT).[4]

    • Initiate the reaction by adding the biological sample containing PEPCK.

    • Incubate at a controlled temperature (e.g., 36°C) for a specific time (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution, such as cold methanol.[4]

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction mixture to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate PEP from other reaction components using a suitable column (e.g., a C18 column).[3]

    • Quantify PEP using multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[17]

    • Use an external calibration curve with known concentrations of PEP to quantify the amount produced in the enzymatic reaction.[4]

Quantification of PEPCK Protein by Proteomics

LC-MS/MS can also be used for the absolute quantification of the PEPCK protein itself. This is typically done by digesting the total protein from a sample with trypsin and then quantifying one or more "proteotypic" peptides that are unique to PEPCK. This approach can distinguish between the cytosolic and mitochondrial isoforms.

Conclusion and Future Perspectives

The choice of an analytical method for PEPCK quantification is a critical decision that should be guided by the specific goals of the research. Spectrophotometric assays offer a convenient way to measure enzyme activity, but researchers must be vigilant about potential interferences. ELISA provides a sensitive means to measure total protein levels, which is valuable for studies on gene expression and protein regulation. For the most demanding applications requiring high specificity and accuracy, LC-MS/MS-based methods are the gold standard, enabling direct measurement of enzymatic products and isoform-specific protein quantification. As our understanding of the intricate roles of PEPCK in health and disease continues to grow, the application of these robust analytical methods will be indispensable for advancing the field.

References

Experimental use of PEP-K in studying plant carbon fixation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Use of Phosphoenolpyruvate Carboxylase Kinase (PEPC Kinase) in Plant Carbon Fixation Studies

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the experimental application of Phosphoenolpyruvate Carboxylase Kinase (PEPC Kinase, PPCK) in the study of plant carbon fixation. It moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring a robust and insightful approach to research.

Section 1: Foundational Concepts and Scientific Rationale

The Central Role of PEPC and its Regulation by PPCK

In C4 and Crassulacean Acid Metabolism (CAM) plants, the initial fixation of atmospheric CO₂ is not catalyzed by RuBisCO, but by Phosphoenolpyruvate Carboxylase (PEPC).[1][2][3] This enzyme converts phosphoenolpyruvate (PEP) and HCO₃⁻ into oxaloacetate, a four-carbon acid.[4][5][6] This C4 cycle acts as a CO₂-concentrating mechanism, delivering CO₂ to RuBisCO in the bundle sheath cells, thereby minimizing the wasteful process of photorespiration.[1][2]

The activity of PEPC is not constant; it is dynamically regulated to match photosynthetic demand. A primary mechanism of this regulation is reversible protein phosphorylation.[7] PEPC Kinase (PPCK) is the dedicated, Ca²⁺-independent protein kinase that phosphorylates a conserved serine residue on the N-terminus of PEPC.[8] This phosphorylation event does not act as a simple on/off switch. Instead, it critically modulates the allosteric properties of PEPC, making it less sensitive to feedback inhibition by malate and more sensitive to activation by glucose-6-phosphate.[8][9] This regulation is essential for maintaining high rates of carbon fixation, particularly at night in CAM plants when malate concentrations in the cytosol are high.[10][11]

Why Study PEPC Kinase?

Investigating PPCK provides a unique window into the upstream regulation of carbon fixation. Unlike its target enzyme PEPC, which is constitutively present, PPCK is a low-abundance protein that is regulated primarily at the level of gene expression and protein turnover.[9][12] Its transcript levels and activity are controlled by a complex interplay of light signals and an endogenous circadian oscillator.[11][12][13]

By studying PPCK, researchers can address fundamental questions in plant biology:

  • Signal Transduction: How do plants translate environmental cues like light into metabolic responses? The signaling cascade leading to PPCK expression is a key area of investigation.[7][8][13]

  • Circadian Rhythms: How does the internal clock regulate metabolic pathways? PPCK is a key output of the circadian clock, and its study has revealed feedback loops where metabolism itself can influence the clock.[10][14]

  • Metabolic Engineering: Can we enhance photosynthetic efficiency or stress tolerance? Manipulating PPCK expression is a potential strategy to improve plant productivity and resilience to arid conditions.[15][16]

Section 2: Core Experimental Methodologies

This section details the primary experimental workflows for quantifying PPCK activity and its downstream effects on PEPC phosphorylation.

Visualizing the Regulatory Cascade and Experimental Workflow

The following diagrams illustrate the biological pathway and a general experimental approach for its study.

Caption: The PEPC Kinase signaling cascade in C4/CAM plants.

Experimental_Workflow Start Plant Tissue Collection (e.g., Leaf Discs at different time points) Extraction Protein Extraction (Buffer with phosphatase & protease inhibitors) Start->Extraction Quant Protein Quantification (e.g., Bradford Assay) Extraction->Quant SDS_PAGE SDS-PAGE (Separate proteins by size) Quant->SDS_PAGE Transfer Western Blot Transfer (to PVDF or Nitrocellulose membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA or milk to prevent non-specific binding) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-P-PEPC or Anti-PEPC) Blocking->Primary_Ab Wash1 Washing Steps (e.g., TBST) Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (e.g., HRP-conjugated anti-rabbit IgG) Wash1->Secondary_Ab Wash2 Washing Steps (e.g., TBST) Secondary_Ab->Wash2 Detection Chemiluminescent Detection Wash2->Detection Analysis Image Acquisition & Densitometry Analysis Detection->Analysis

Caption: General workflow for analyzing in vivo PEPC phosphorylation status.

Section 3: Detailed Experimental Protocols

Protocol 1: In Vitro PEPC Kinase Activity Assay

This protocol measures the direct activity of PPCK in a plant protein extract by quantifying the incorporation of radioactive phosphate into a PEPC substrate.

Rationale: This assay isolates the kinase activity from other cellular processes, allowing for a direct measurement of its catalytic potential under controlled conditions. It is invaluable for comparing PPCK activity between different experimental conditions (e.g., light vs. dark-treated plants).

Materials:

  • Plant tissue (e.g., maize or sorghum leaves)

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 10 mM DTT, 1% (w/v) PVP, 1 mM PMSF, 10 µg/mL leupeptin.

  • Kinase Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Recombinant PEPC (substrate, non-phosphorylated)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • ATP solution (10 mM)

  • Phosphatase inhibitors (e.g., 1 µM Okadaic Acid)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation fluid and counter

Methodology:

  • Protein Extraction:

    • Harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind ~1g of tissue to a fine powder under liquid nitrogen.

    • Homogenize the powder in 2-3 mL of ice-cold Extraction Buffer.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (crude protein extract) and keep it on ice. Determine protein concentration using a Bradford assay.

  • Kinase Reaction:

    • Set up the kinase reactions in microfuge tubes on ice. A typical 50 µL reaction is detailed in the table below.

    • Causality: It is critical to set up controls, including a reaction with no protein extract (background) and a reaction with no PEPC substrate (to measure autophosphorylation of other proteins in the extract).

    • Pre-incubate the mix (extract, buffer, substrate) for 5 minutes at 30°C.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes. The reaction time should be within the linear range of the assay, which may need to be determined empirically.

  • Stopping the Reaction and Quantifying Incorporation:

    • Stop the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square (2x2 cm).

    • Immediately drop the paper into a beaker of 0.75% phosphoric acid. This step denatures the enzyme and washes away unincorporated [γ-³²P]ATP.

    • Wash the papers three times for 5 minutes each in fresh 0.75% phosphoric acid, followed by a final wash in acetone for 2 minutes to dry the paper.

    • Place the dried paper square into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Presentation:

ComponentStock ConcentrationVolume (µL)Final Concentration
Kinase Assay Buffer (2X)2X251X
Protein Extract1-2 mg/mL1020-40 µg total protein
Recombinant PEPC1 mg/mL5~10 µg
[γ-³²P]ATP + ATP100 µM ATP, ~10 µCi510 µM
H₂O-5-
Total Volume -50 -

Expected Results: A significantly higher radioactive count (CPM) is expected in the complete reaction compared to the no-substrate and no-extract controls. Activity is often expressed as pmol of phosphate incorporated per mg of protein per minute.

Protocol 2: Immunoblot Analysis of In Vivo PEPC Phosphorylation Status

This protocol uses phospho-specific antibodies to determine the proportion of PEPC that is phosphorylated in plant tissues under different physiological conditions.

Rationale: This method provides a snapshot of the actual regulatory state of PEPC within the cell, reflecting the integrated activity of both PPCK and protein phosphatases. It is a powerful tool for correlating changes in environmental stimuli with the activation state of this key metabolic enzyme.[17][18]

Materials:

  • Plant tissue

  • Protein extraction buffer (as in Protocol 1)

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • Western blot transfer system (e.g., semi-dry or wet transfer) and PVDF membrane

  • Blocking buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibody: Rabbit anti-phospho(Ser)-PEPC (specific to the phosphorylated N-terminal serine)

  • Primary antibody: Rabbit or mouse anti-PEPC (for total PEPC loading control)

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit/Mouse IgG

  • Chemiluminescent substrate (ECL) and imaging system

Methodology:

  • Sample Collection and Protein Extraction:

    • Collect leaf samples at desired time points (e.g., middle of the day vs. middle of the night) and immediately freeze in liquid nitrogen.[10]

    • Extract total protein as described in Protocol 1. Ensure phosphatase inhibitors (like Okadaic Acid or Calyculin A) are included to preserve the in vivo phosphorylation state.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel (e.g., 10% acrylamide).

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Trustworthiness: Confirm successful transfer by staining the membrane with Ponceau S before blocking.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the anti-phospho-PEPC primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Apply the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the image using a digital imaging system.

    • Validation: To ensure equal loading, the membrane can be stripped and re-probed with an antibody that recognizes total PEPC (both phosphorylated and dephosphorylated forms).

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The phosphorylation status can be expressed as the ratio of the phospho-PEPC signal to the total PEPC signal.

Troubleshooting Guide:

ProblemPossible CauseSolution
No signal with anti-P-PEPC Ab PEPC is not phosphorylated under the tested condition.Use a positive control (e.g., extract from illuminated C4 leaf).
Phosphatase activity during extraction.Ensure fresh, potent phosphatase inhibitors are used in ice-cold buffer.
High background on blot Insufficient blocking or washing.Increase blocking time to 2 hours; increase number/duration of washes.
Antibody concentration too high.Titrate primary and secondary antibody concentrations.
Multiple non-specific bands Antibody cross-reactivity.Use a more specific antibody; increase stringency of washing steps.
Protocol 3: Studying PPCK Function via Genetic Manipulation

This section provides a conceptual framework for using techniques like RNA interference (RNAi) or CRISPR/Cas9 to investigate the physiological role of PPCK.

Rationale: While biochemical assays reveal PPCK's activity, genetic manipulation allows researchers to observe the consequences of its absence or reduction on the whole plant, linking molecular function to physiological phenotype.[16] Studies using RNAi to silence PPCK in CAM plants have demonstrated its critical role in maximizing nocturnal CO₂ fixation, drought tolerance, and even the proper functioning of the circadian clock.[10][14]

Conceptual Workflow:

  • Construct Design:

    • Identify the target PPCK gene(s) in the species of interest.

    • Design an RNAi construct that targets a conserved region of the PPCK transcript to silence the gene family, or use CRISPR/Cas9 to create a specific knockout.

    • Clone the construct into a suitable plant transformation vector (e.g., under the control of a strong constitutive promoter like CaMV 35S).

  • Plant Transformation:

    • Introduce the construct into the plant using a standard method (e.g., Agrobacterium tumefaciens-mediated transformation).

    • Select and regenerate transgenic plants on appropriate selection media.

  • Molecular Verification:

    • Confirm the integration of the transgene into the plant genome using PCR.

    • Quantify the reduction in PPCK transcript levels in transgenic lines using quantitative real-time PCR (qRT-PCR).

    • Confirm a reduction in PPCK activity using the in vitro kinase assay (Protocol 1) and a subsequent reduction in PEPC phosphorylation using immunoblotting (Protocol 2).

  • Phenotypic Analysis:

    • Gas Exchange Analysis: Measure diurnal and nocturnal CO₂ uptake rates using an infrared gas analyzer. Transgenic lines with reduced PPCK are expected to show significantly lower nocturnal CO₂ fixation.[10]

    • Metabolite Analysis: Measure the diurnal fluctuation of malate and starch. A reduction in PPCK should lead to lower nocturnal malate accumulation.

    • Stress Tolerance Assays: Subject wild-type and transgenic plants to drought stress by withholding water and monitor physiological parameters like relative water content and photosynthetic recovery after re-watering.

    • Circadian Clock Analysis: Monitor the rhythmic expression of core clock genes in constant light conditions to determine if disrupting the PPCK-mediated metabolic feedback affects the central oscillator.[10]

Expert Insight: The link between metabolism and the circadian clock is a critical area of research. By reducing PPCK expression, one perturbs a major output of the clock. Observing a reciprocal effect on the rhythmicity of core clock genes provides powerful evidence for a metabolic feedback loop that helps sustain robust circadian oscillations.[10][14]

References

Title: In Vitro Reconstitution of the Terminal Glycolytic Pathway Using Potassium 1-carboxyvinyl hydrogenphosphate (Phosphoenolpyruvate)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction and Scientific Principle

Glycolysis is a cornerstone of cellular metabolism, responsible for energy production and the generation of biosynthetic precursors.[1] The ability to reconstitute segments of this pathway in vitro provides a controlled environment, free from the complexity of the cellular milieu, to study enzyme function and regulation.[2] This is particularly valuable for screening potential therapeutic modulators of metabolic enzymes, which is a key focus in cancer and metabolic disease research.[3][4]

The final, energy-generating step of glycolysis is the irreversible conversion of Potassium 1-carboxyvinyl hydrogenphosphate , more commonly known as Phosphoenolpyruvate (PEP), to pyruvate.[5][6] This reaction is catalyzed by the enzyme Pyruvate Kinase (PK) and results in the production of one molecule of ATP.

This protocol details a widely adopted and reliable method for monitoring this reaction: the LDH-coupled enzyme assay .[3][7][8] The principle is elegant and straightforward:

  • Primary Reaction: Pyruvate Kinase (PK) catalyzes the transfer of a phosphate group from PEP to ADP, producing Pyruvate and ATP.[8]

  • Coupling Reaction: The pyruvate generated is immediately used as a substrate by an excess of a coupling enzyme, Lactate Dehydrogenase (LDH). LDH reduces pyruvate to lactate while simultaneously oxidizing the coenzyme NADH to NAD+.[9]

  • Detection: NADH has a distinct absorbance peak at 340 nm, whereas NAD+ does not. By monitoring the decrease in absorbance at 340 nm with a spectrophotometer, we can directly measure the rate of NADH oxidation.[10] Because the LDH reaction is fast and dependent on the pyruvate produced by PK, the rate of NADH consumption is directly proportional to the rate of the PK reaction, providing a real-time readout of glycolytic activity from PEP.[3]

This continuous, non-radioactive assay is highly sensitive and scalable, making it ideal for high-throughput screening and detailed kinetic analysis.[3]

Pathway and Workflow Diagrams

To visualize the core concepts, the following diagrams illustrate the biochemical reaction and the experimental process.

G cluster_PK Pyruvate Kinase (PK) Reaction cluster_LDH Lactate Dehydrogenase (LDH) Coupled Reaction PEP Phosphoenolpyruvate (this compound) PK Pyruvate Kinase PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate NADH NADH (Absorbs at 340 nm) LDH Lactate Dehydrogenase (Coupling Enzyme) Pyruvate->LDH Pyruvate->LDH ATP ATP PK->Pyruvate PK->ATP NADH->LDH Lactate Lactate NAD NAD+ (No Absorbance at 340 nm) LDH->Lactate LDH->NAD

Caption: The LDH-coupled assay for monitoring PEP conversion.

G prep 1. Reagent Preparation (Buffer, Stocks, Enzymes) mix 2. Assay Master Mix Assembly (Buffer, ADP, NADH, LDH, PEP) prep->mix spec 3. Spectrophotometer Setup (Set to 340 nm, 25-37°C) mix->spec equil 4. Equilibration & Blank Rate (Incubate mix in cuvette for 5 min) spec->equil init 5. Reaction Initiation (Add Pyruvate Kinase) equil->init acq 6. Data Acquisition (Record A340 decrease over time) init->acq anly 7. Data Analysis (Calculate initial rate, ΔA/min) acq->anly

Caption: Experimental workflow for the reconstituted glycolysis assay.

Materials and Reagent Preparation

Scientific integrity starts with meticulously prepared reagents. The stability of PEP and NADH is critical for reproducible results.

Required Materials
  • UV-Vis Spectrophotometer with temperature control and kinetic measurement capability.

  • Quartz or UV-transparent disposable cuvettes (1 cm path length).

  • Calibrated micropipettes and tips.

  • Microcentrifuge tubes.

  • Nuclease-free water.

Reagent Stock Solutions

Prepare and store stock solutions as described in the table below. It is crucial to handle This compound (PEP) correctly; while the solid form is stable, aqueous solutions should be prepared fresh for each experiment to avoid hydrolysis.[5] Storing aqueous PEP solutions for more than a day is not recommended.[5]

ReagentStock Conc.SolventStorageKey Considerations
Assay Buffer (5X) 5XNuclease-free H₂O4°C100 mM Tris-HCl (pH 7.5), 750 mM KCl, 25 mM MgCl₂. Filter sterilize.
Potassium PEP 100 mMNuclease-free H₂O-20°C (Aliquot)Prepare fresh for best results. Avoid repeated freeze-thaw cycles.[3]
ADP 100 mMNuclease-free H₂O-20°C (Aliquot)Adjust pH to ~7.0 before freezing.
NADH 10 mMNuclease-free H₂O-20°C (Aliquot)Light sensitive.[3] Wrap aliquots in foil. Verify quality by checking A340.
LDH Enzyme ~1000 U/mLPer vendor4°C or -20°CDilute in assay buffer just before use.
PK Enzyme VariablePer vendor-20°C or -80°CThaw on ice. Avoid repeated freeze-thaw cycles.[3]

Detailed Experimental Protocol

This protocol is designed for a standard 1 mL reaction volume in a spectrophotometer cuvette. Volumes can be scaled for 96-well plate formats.

Step 1: Prepare the 1X Assay Buffer
  • Dilute the 5X Assay Buffer stock to 1X using nuclease-free water. For example, mix 200 µL of 5X stock with 800 µL of water to make 1 mL.

  • Prepare enough for all reactions, plus a 10% excess.

Step 2: Assemble the Assay Master Mix
  • Expert Insight: Assembling a master mix without the initiating enzyme (Pyruvate Kinase) ensures that each reaction starts with the identical concentration of components, minimizing pipetting errors.

  • In a microcentrifuge tube, prepare a master mix for the desired number of reactions (N+1).

ComponentStock Conc.Volume for 1 mL RxnFinal Conc.
1X Assay Buffer1X958 µL1X
ADP100 mM10 µL1 mM
NADH10 mM20 µL0.2 mM
PEP100 mM10 µL1 mM
LDH (diluted)400-500 U/mL10 µL4-5 U/mL
Pyruvate Kinase Variable(Added in Step 4)Variable
Total Volume 1000 µL
Step 3: Spectrophotometer Setup and Equilibration
  • Set the spectrophotometer to read absorbance at 340 nm .

  • Set the temperature to the desired value (e.g., 25°C, 30°C, or 37°C). Allow the machine to equilibrate.[8][10]

  • Pipette 990 µL of the Master Mix into a cuvette.

    • Note: The final 10 µL will be the Pyruvate Kinase enzyme, added to initiate the reaction.

  • Place the cuvette in the spectrophotometer and let it incubate for 4-5 minutes. This ensures the reaction mixture reaches thermal equilibrium.[10]

  • After incubation, start a kinetic measurement to establish a blank rate . This baseline reading should be close to zero. A significant negative slope may indicate contamination or reagent degradation.[10]

Step 4: Reaction Initiation and Data Acquisition
  • Carefully add 10 µL of the Pyruvate Kinase enzyme solution to the cuvette.

  • Quickly mix by gently pipetting up and down 2-3 times or by sealing and inverting the cuvette. Avoid introducing bubbles.

  • Immediately start the kinetic measurement, recording the A340 every 15-30 seconds for 5-10 minutes.

Step 5: Self-Validating Controls

To ensure the observed activity is specific, run parallel control reactions:

  • No PK Control: Replace the Pyruvate Kinase enzyme with 10 µL of 1X Assay Buffer.

  • No PEP Control: Replace the PEP stock with 10 µL of water in the master mix.

  • No ADP Control: Replace the ADP stock with 10 µL of water in the master mix.

In all control reactions, the rate of A340 change should be negligible.

Data Analysis and Troubleshooting

Data Analysis
  • Plot Absorbance (A340) vs. Time (minutes).

  • Identify the initial, linear portion of the curve. The reaction will slow down as substrates are consumed.

  • Calculate the slope of this linear portion to get the rate of reaction (ΔA340/min ).[10]

  • Convert this rate into enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹ .

Activity (µmol/min/mL) = (ΔA340/min) / 6.22

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
High blank rate NADH degradation; contamination in buffer or LDH.Use a fresh aliquot of NADH. Prepare fresh buffer. Test LDH activity separately.
No or very low activity Inactive PK enzyme; missing Mg²⁺/K⁺ ions; incorrect pH.Use a new enzyme aliquot. Verify buffer composition and pH. Check control reactions.
Non-linear reaction curve Substrate depletion; enzyme instability; product inhibition (unlikely in this assay).Use a lower concentration of PK enzyme to slow the reaction rate. Ensure you are analyzing the initial velocity.
Initial A340 is too low/high Incorrect NADH concentration.The initial A340 should ideally be between 1.0 and 1.5.[10] Adjust the NADH concentration in the master mix if necessary.

Conclusion

This application note provides a comprehensive and validated protocol for reconstituting the terminal reaction of glycolysis in vitro. By using this compound (PEP) as the starting substrate and coupling the Pyruvate Kinase reaction to Lactate Dehydrogenase, researchers can obtain reliable, real-time kinetic data. This assay serves as a fundamental tool for probing metabolic enzyme function and for the development of novel therapeutics targeting these critical pathways.

References

Application Notes & Protocols: Non-Radioactive Assays for Enzymes Utilizing Phosphoenolpyruvate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Moving Beyond Radioisotopes in Metabolic Enzyme Research

Enzymes that utilize phosphoenolpyruvate (PEP) are central players in metabolism, governing critical pathways such as glycolysis, gluconeogenesis, and amino acid biosynthesis. Key examples include pyruvate kinase (PK), which catalyzes the final, ATP-generating step of glycolysis, and phosphoenolpyruvate carboxylase (PEPC), essential for carbon fixation in plants and bacteria. Given their pivotal roles, these enzymes are significant targets for drug development in oncology, infectious diseases, and metabolic disorders.

Historically, the "gold standard" for measuring the activity of these enzymes involved radiometric assays, often using ³²P or ¹⁴C-labeled substrates.[1] While highly sensitive, these methods pose significant safety risks, generate hazardous waste, and are not easily adaptable to high-throughput screening (HTS) formats required for modern drug discovery.[2][3]

This guide provides a detailed overview and validated protocols for robust, non-radioactive assays. These modern techniques offer comparable or superior sensitivity, are safer, more cost-effective, and readily amenable to automation. We will explore the mechanistic basis, step-by-step protocols, and critical insights for three major classes of non-radioactive assays: spectrophotometric, fluorometric, and luminescence-based methods.

Spectrophotometric Coupled-Enzyme Assays: The Kinetic Workhorse

The most common non-radioactive method for PEP-utilizing enzymes is the coupled-enzyme assay, which links the enzymatic reaction of interest to the oxidation or reduction of nicotinamide cofactors (NADH or NADPH). The change in concentration of NADH can be continuously monitored by measuring the absorbance at 340 nm (A₃₄₀), allowing for real-time kinetic analysis.[4]

Principle 1.1: NADH Oxidation-Coupled Assays

This approach is ideal for enzymes that produce pyruvate or oxaloacetate from PEP. The product is immediately consumed by a second, "coupling" enzyme in the presence of NADH.

  • For Pyruvate-Producing Enzymes (e.g., Pyruvate Kinase): The pyruvate generated is reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD⁺ in the process.[5][6]

  • For Oxaloacetate-Producing Enzymes (e.g., PEP Carboxylase): The oxaloacetate is reduced to malate by malate dehydrogenase (MDH), which also oxidizes NADH to NAD⁺.[7][8]

The rate of decrease in A₃₄₀ is directly proportional to the activity of the primary enzyme (e.g., PK or PEPC), provided the coupling enzyme is in excess and not rate-limiting.

Diagram 1: Workflow for LDH-Coupled Pyruvate Kinase Assay

G cluster_0 Pyruvate Kinase (PK) Reaction cluster_1 Coupling Reaction PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (Enzyme of Interest) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase (Coupling Enzyme) Pyruvate->LDH Substrate ATP ATP PK->Pyruvate Product PK->ATP NADH NADH (Absorbs at 340 nm) NADH->LDH NAD NAD+ (No Absorbance at 340 nm) Monitor Monitor Decrease in Absorbance at 340 nm NAD->Monitor Lactate Lactate LDH->NAD LDH->Lactate

Protocol 1.1.1: Pyruvate Kinase (PK) Activity Assay[4][5]

This protocol measures PK activity by coupling pyruvate production to NADH oxidation by lactate dehydrogenase (LDH).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5

  • Phosphoenolpyruvate (PEP) stock: 50 mM

  • Adenosine diphosphate (ADP) stock: 50 mM, pH adjusted to ~7.0

  • NADH stock: 10 mM

  • Lactate Dehydrogenase (LDH): ~1000 units/mL stock solution

  • Purified Pyruvate Kinase (PK) enzyme or cell lysate

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reaction Master Mix: For each reaction, prepare a master mix in a microcentrifuge tube. Keep on ice.

    Component Stock Conc. Volume per well (µL) Final Conc.
    Assay Buffer 1x Up to 200 1x
    PEP 50 mM 2 0.5 mM
    ADP 50 mM 4 1.0 mM
    NADH 10 mM 3 0.15 mM
    LDH 1000 U/mL 1 5 U/mL

    Adjust buffer volume to bring the pre-reaction volume to 180 µL.

  • Equilibration: Add 180 µL of the master mix to each well of the microplate. Incubate the plate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate to 25°C or 37°C.

  • Establish Blank Rate: Measure the A₃₄₀ for 1-2 minutes to establish a baseline rate. This accounts for any background NADH oxidase activity in the sample or reagents.

  • Initiate Reaction: Add 20 µL of diluted PK enzyme or cell lysate to each well to start the reaction. Mix quickly but gently (e.g., by pipetting up and down or using an automated shaker).

  • Monitor Reaction: Immediately begin monitoring the decrease in A₃₄₀ every 15-30 seconds for 5-10 minutes.

  • Calculate Activity: Determine the linear rate of reaction (ΔA₃₄₀/min). Enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_enzyme) Where:

    • ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹[9]

    • l = path length of the cuvette/well (in cm)

    • V_total = Total reaction volume

    • V_enzyme = Volume of enzyme added

Protocol 1.1.2: PEP Carboxylase (PEPC) Activity Assay[7][8]

This protocol is analogous to the PK assay but uses malate dehydrogenase (MDH) as the coupling enzyme.

Procedure:

  • Follow the same steps as the PK assay, but make the following substitutions in the Reaction Master Mix:

    Component Stock Conc. Volume per well (µL) Final Conc.
    Assay Buffer 1x Up to 200 1x
    PEP 50 mM 2 0.5 mM
    Sodium Bicarbonate 1 M 10 50 mM
    NADH 10 mM 3 0.15 mM

    | MDH | 600 U/mL | 2 | 6 U/mL |

  • Initiate the reaction by adding the PEPC-containing sample and monitor the decrease in A₃₄₀ as described above.

Expert Insights & Troubleshooting
  • Non-Rate-Limiting Coupling: The activity of the coupling enzyme (LDH or MDH) must be in vast excess (typically 5-10 fold higher than the maximum expected activity of the primary enzyme) to ensure it is not the rate-limiting step.

  • Substrate Stability: PEP can slowly hydrolyze to pyruvate, leading to a high background rate. Prepare PEP solutions fresh and keep them on ice.[10]

  • NADH Quality: The initial A₃₄₀ of the reaction should be between 1.0 and 1.5. A lower value may indicate degraded NADH.[5] Store NADH stock solutions protected from light and avoid repeated freeze-thaw cycles.[11]

  • Interfering Compounds: In HTS campaigns, compounds that absorb at 340 nm can interfere. Always run controls with test compounds in the absence of the primary enzyme.

Fluorescence-Based Assays: High Sensitivity for Low-Abundance Targets

Fluorescence-based assays offer a significant increase in sensitivity over spectrophotometric methods, making them ideal for low-concentration enzymes or for miniaturized HTS formats.

Principle 2.1: Coupled Assay with Resorufin Production

A powerful fluorogenic method involves coupling the reaction to the generation of hydrogen peroxide (H₂O₂), which is then detected using a probe like Amplex® Red.[12] In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent resorufin (Ex/Em ≈ 571/585 nm).[13]

For an ADP-producing enzyme, the reaction can be coupled through pyruvate kinase and pyruvate oxidase.[10]

  • Enzyme of Interest: Target Enzyme + Substrate → ADP + Product

  • Coupling 1: ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate

  • Coupling 2: Pyruvate + Pᵢ + O₂ --(Pyruvate Oxidase)--> Acetyl Phosphate + CO₂ + H₂O₂

  • Detection: H₂O₂ + Amplex® Red --(HRP)--> Resorufin (Fluorescent)

Diagram 2: Amplex® Red Coupled Assay Principle

G cluster_0 Primary & Coupling Reactions cluster_1 Detection Reaction Enzyme Target Enzyme (e.g., ATPase) ADP ADP Enzyme->ADP Produces Pyruvate Pyruvate ADP->Pyruvate PK/PEP H2O2 H₂O₂ Pyruvate->H2O2 Pyruvate Oxidase HRP HRP H2O2->HRP Substrate AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) Monitor Measure Fluorescence (Ex: 571 nm, Em: 585 nm) Resorufin->Monitor HRP->Resorufin

Expert Insights & Protocol Considerations

  • Sensitivity: This method can detect picomole levels of H₂O₂, making it orders of magnitude more sensitive than absorbance-based assays.[12]

  • Interference: Redox-active compounds can directly reduce Amplex Red or interfere with the HRP reaction, leading to false positives or negatives. Proper controls are essential.

  • Protocol: Due to the proprietary nature of many fluorescent probes, it is often best to use a commercially available kit (e.g., Amplex® Red kits) and follow the manufacturer's protocol, adapting it for the specific PEP-utilizing enzyme.[14] The general workflow involves preparing a detection cocktail containing the coupling enzymes and the Amplex Red/HRP system, adding it to the primary enzyme reaction, incubating, and reading the fluorescence.

Luminescence-Based Assays: The Gold Standard for HTS

Luminescence assays, particularly those detecting ATP or ADP, are the premier choice for high-throughput screening due to their exceptional sensitivity, wide dynamic range, and simple "add-and-read" formats.[15][16]

Principle 3.1: ATP Detection via Luciferase

This method is perfectly suited for enzymes like pyruvate kinase that produce ATP. The assay relies on the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction, producing light.[17][18] The amount of light generated is directly proportional to the ATP concentration when ATP is the limiting substrate.[19]

Reaction: ATP + D-Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + CO₂ + Light

Commercial kits like Kinase-Glo® (Promega) provide stabilized luciferase/luciferin reagents that are added directly to the completed enzyme reaction.[15] The resulting stable "glow" signal is measured on a luminometer.

Principle 3.2: ADP Detection

For enzymes that consume ATP to generate PEP, or for directly measuring the ADP substrate of pyruvate kinase, kits like ADP-Glo™ (Promega) are used. This is a two-step process:

  • Terminate & Deplete: A reagent is added to stop the primary enzyme reaction and deplete any remaining ATP.

  • Detect ADP: A second reagent converts the ADP produced into ATP (via pyruvate kinase), which is then detected by luciferase as described above. This provides a positive correlation between ADP produced and light output.

Diagram 3: Luminescence Assay Workflow (ATP Detection)

G Workflow for ATP detection (e.g., Kinase-Glo®) cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection PEP PEP PK Pyruvate Kinase PEP->PK ADP ADP ADP->PK ATP ATP Produced PK->ATP Luciferase Luciferase ATP->Luciferase Substrate Luciferin D-Luciferin Luciferin->Luciferase Light Light (Luminescence) Luciferase->Light

Protocol 3.1.1: Pyruvate Kinase HTS Assay using ATP Detection

This protocol is adapted from the principles of luminescent kinase assays like Kinase-Glo®.[15]

Materials:

  • Low-volume, white, opaque 384-well plates (for luminescence)

  • PK reaction buffer (as in Protocol 1.1.1)

  • Substrates (PEP, ADP)

  • Test compounds (e.g., inhibitor library)

  • Purified PK enzyme

  • Commercial ATP detection reagent (e.g., Kinase-Glo®)

  • Plate luminometer

Procedure:

  • Assay Setup: In a 384-well plate, add the components in a small volume (e.g., 10 µL total):

    • 5 µL of PK enzyme in buffer.

    • 2.5 µL of test compound diluted in buffer.

    • 2.5 µL of a 4x substrate mix (PEP and ADP) to initiate the reaction.

  • Enzymatic Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • ATP Detection: Add an equal volume (10 µL) of the ATP detection reagent to each well.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to lyse any cells (if using lysate) and stabilize the luminescent signal.

  • Measure Luminescence: Read the plate on a luminometer. The signal is inversely related to inhibitor activity (higher inhibition = less ATP = lower signal).

Assay Performance Comparison for HTS
Assay TypePrincipleThroughputSensitivityCost per WellCommon Interferences
Spectrophotometric NADH DepletionMediumModerateLowCompound absorbance at 340 nm
Fluorometric Resorufin ProductionHighHighMediumRedox-active compounds, autofluorescence
Luminescent ATP/ADP DetectionVery HighVery HighHighCompounds inhibiting luciferase

Method Validation and Troubleshooting

A robust assay is a self-validating system. Incorporating proper controls is non-negotiable for generating trustworthy data.

Essential Controls:
  • No-Enzyme Control: (Reaction mix + substrates, no enzyme) - Defines the background signal from non-enzymatic substrate degradation.

  • No-Substrate Control: (Reaction mix + enzyme, no PEP/ADP) - Confirms the signal is substrate-dependent.

  • Positive Control: (No inhibitor) - Defines the 100% activity window.

  • Negative Control: (Known inhibitor) - Confirms assay responsiveness.

Common Troubleshooting Scenarios
ProblemPossible Cause(s)Solution(s)
High Background Signal 1. Contaminated/degraded substrates (e.g., pyruvate in PEP).[10]2. NADH oxidase activity in crude lysates.3. Autofluorescence/absorbance of test compounds.1. Use fresh, high-quality substrates.2. Measure and subtract the blank rate before adding the initiating substrate.3. Run a compound-only control.
Non-Linear Reaction Rate 1. Substrate depletion.2. Enzyme instability.3. Coupling enzyme is rate-limiting.1. Use lower enzyme concentration or shorter assay time.2. Add stabilizing agents (e.g., BSA); keep enzyme on ice.3. Increase the concentration of the coupling enzyme.
Low Signal-to-Background 1. Low enzyme activity.2. Suboptimal assay conditions (pH, cofactors).3. Insufficient sensitivity of the chosen method.1. Increase enzyme concentration.2. Optimize buffer conditions.3. Switch to a more sensitive method (e.g., from absorbance to fluorescence or luminescence).[12]

Conclusion

The transition from radioactive to non-radioactive assays has revolutionized the study of PEP-utilizing enzymes. Spectrophotometric coupled assays remain invaluable for detailed kinetic analysis and mechanism-of-action studies. For applications requiring higher sensitivity or compatibility with high-throughput screening, fluorescence and luminescence-based methods provide powerful, robust, and scalable solutions. The choice of assay ultimately depends on the specific research question, whether it be detailed kinetic characterization, cellular activity measurement, or large-scale inhibitor screening. By understanding the principles and applying the rigorous protocols and controls outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of metabolism and accelerate drug discovery.

References

Application Note: The Strategic Use of Potassium 1-carboxyvinyl hydrogenphosphate (Potassium Phosphoenolpyruvate) in Drug Discovery Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a High-Energy Metabolite

Potassium 1-carboxyvinyl hydrogenphosphate, more commonly known in biochemical contexts as the monopotassium salt of Phosphoenolpyruvic acid (PEP), is a pivotal high-energy metabolite in cellular bioenergetics.[1][2] As a key intermediate in both glycolysis and gluconeogenesis, PEP's metabolic fate is largely determined by the activity of enzymes that utilize it as a substrate.[3][4] Its most prominent role is in the final, rate-limiting step of glycolysis, where the enzyme Pyruvate Kinase (PK) catalyzes the transfer of its phosphate group to ADP, yielding pyruvate and a molecule of ATP.[5]

The activity of Pyruvate Kinase is tightly regulated and often dysregulated in disease states, making it a compelling target for therapeutic intervention. For instance, the M2 isoform of Pyruvate Kinase (PKM2) is a critical regulator of cancer metabolism, and its modulation can impact tumor growth and proliferation.[6] Conversely, inherited deficiencies in the enzyme can lead to metabolic disorders.[5] This central role makes robust and reliable assays for Pyruvate Kinase activity indispensable in modern drug discovery. Potassium Phosphoenolpyruvate, as the stable salt form of the key substrate, is the cornerstone reagent for these screening campaigns.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening assay for Pyruvate Kinase modulators using Potassium Phosphoenolpyruvate.

Principle of the Assay: A Coupled-Enzyme System for Robust Detection

The high-throughput screening assay for Pyruvate Kinase is typically designed as a coupled enzymatic reaction. This approach offers a continuous and indirect method of measuring PK activity that is highly amenable to automation.[5][6]

The core reaction is:

  • Reaction 1 (Pyruvate Kinase): Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP

Directly measuring pyruvate formation in real-time can be challenging in a high-throughput format. Therefore, a secondary, or "coupling," enzyme is introduced to the reaction mixture. A classic and highly validated approach uses Lactate Dehydrogenase (LDH), which immediately consumes the pyruvate generated by PK.[9][10]

The coupling reaction is:

  • Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The power of this system lies in the distinct optical properties of the coenzyme NADH. NADH strongly absorbs light at a wavelength of 340 nm, whereas its oxidized form, NAD⁺, does not.[9] Consequently, as Pyruvate Kinase produces pyruvate, the LDH-catalyzed reaction consumes NADH, leading to a measurable decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the rate of the Pyruvate Kinase reaction.[10] This design creates a self-validating system where a change in signal is directly linked to the activity of the primary target enzyme, making it a trustworthy protocol for identifying true inhibitors or activators.

Coupled_Enzyme_Assay cluster_0 Primary Reaction (Pyruvate Kinase) cluster_1 Coupling & Detection Reaction (LDH) cluster_2 Measurement PEP Phosphoenolpyruvate (from Potassium Salt) PK Pyruvate Kinase (Target) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP Pyruvate_input Pyruvate Pyruvate->Pyruvate_input Product becomes substrate NADH NADH (Absorbs at 340 nm) LDH Lactate Dehydrogenase (Coupling Enzyme) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No Absorbance at 340 nm) LDH->NAD Measurement Monitor Decrease in Absorbance at 340 nm

Caption: Coupled enzymatic reaction pathway for Pyruvate Kinase activity assay.

High-Throughput Screening (HTS) Protocol

This protocol is designed for a 384-well microplate format to screen for inhibitors of Pyruvate Kinase.

Reagents and Materials
ReagentSupplier ExampleStock ConcentrationFinal Assay Concentration
Potassium Phosphoenolpyruvate (PEP-K)Sigma-Aldrich (P7127)100 mM in H₂O1 mM
Adenosine 5'-diphosphate (ADP) sodium saltSigma-Aldrich (A2754)100 mM in H₂O1 mM
β-Nicotinamide adenine dinucleotide (NADH)Sigma-Aldrich (N8129)10 mM in Buffer0.2 mM
Pyruvate Kinase (PK), Rabbit MuscleSigma-Aldrich (P9136)1000 units/mL1-2 units/mL
Lactate Dehydrogenase (LDH), Rabbit MuscleSigma-Aldrich (L1254)1000 units/mL5 units/mL
Tris-HCl Buffer, pH 7.5-1 M50 mM
Potassium Chloride (KCl)-4 M100 mM
Magnesium Chloride (MgCl₂)-1 M10 mM
Test Compounds & Controls-10 mM in DMSO10 µM
384-well, UV-transparent, flat-bottom platesCorning, Greiner--
Acoustic Dispenser or Multichannel Pipettor---
Microplate Spectrophotometer (Kinetic Reading)---
Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5. Prepare 500 mL and filter sterilize. This buffer is used for all dilutions unless otherwise specified.

  • Substrate/Cofactor Master Mix (2X Concentration): Prepare this solution fresh before the assay. For 10 mL of 2X Master Mix, combine:

    • 9.5 mL Assay Buffer

    • 200 µL of 100 mM PEP-K Stock (Final 2X = 2 mM)

    • 200 µL of 100 mM ADP Stock (Final 2X = 2 mM)

    • 40 µL of 10 mM NADH Stock (Final 2X = 0.4 mM)

    • 50 µL of 1000 units/mL LDH Stock (Final 2X = 10 units/mL)

  • Enzyme Solution (2X Concentration): Dilute the Pyruvate Kinase stock solution in cold Assay Buffer to a concentration of 2-4 units/mL. The exact concentration should be optimized to yield a linear absorbance decrease of 0.02-0.05 ΔA/min. Keep on ice.[9]

Step-by-Step Assay Procedure
  • Compound Plating (Volume: 50 nL): Using an acoustic dispenser, transfer 50 nL of test compounds, positive control (known inhibitor), and negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition (Volume: 12.5 µL): Add 12.5 µL of the 2X Pyruvate Kinase solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation (Volume: 12.5 µL): Add 12.5 µL of the 2X Substrate/Cofactor Master Mix to all wells to start the reaction. The final assay volume is 25 µL.

  • Kinetic Measurement: Immediately place the plate into a spectrophotometer pre-set to 25°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

HTS_Workflow plate 1. Compound Plating (50 nL of 10 mM stock) enzyme 2. Enzyme Addition (12.5 µL of 2X PK) plate->enzyme incubate 3. Pre-incubation (15 min at RT) enzyme->incubate start 4. Reaction Initiation (12.5 µL of 2X Master Mix) incubate->start read 5. Kinetic Read (Absorbance at 340 nm) start->read analyze 6. Data Analysis (Calculate Rate & % Inhibition) read->analyze

Caption: High-throughput screening workflow for Pyruvate Kinase inhibitors.

Data Analysis
  • Calculate Reaction Rate (v): For each well, determine the slope of the linear portion of the kinetic curve (ΔA₃₄₀/minute). This represents the initial velocity of the reaction.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Rate_Sample - Rate_PositiveControl) / (Rate_NegativeControl - Rate_PositiveControl)) * 100

    • Rate_NegativeControl is the average rate from DMSO wells (0% inhibition).

    • Rate_PositiveControl is the average rate from wells with a saturating concentration of a known inhibitor (100% inhibition).

  • Assay Quality Control: Calculate the Z'-factor to validate the quality of the HTS assay.

    • Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[11]

Troubleshooting and Scientific Considerations

  • Compound Interference: Test compounds that absorb light at 340 nm can interfere with the assay. A counter-screen should be performed where hit compounds are tested in the absence of Pyruvate Kinase to identify false positives.

  • NADH Instability: NADH solutions are sensitive to light and pH. They should be prepared fresh in buffer and kept on ice and protected from light.[10]

  • Substrate Concentrations: The concentrations of PEP and ADP are set at or near their Michaelis constant (Km) values. This ensures the assay is sensitive to competitive inhibitors. For screening non-competitive or uncompetitive inhibitors, substrate concentrations may need to be varied.

  • Enzyme Purity: The purity of the Pyruvate Kinase and LDH enzymes is critical to minimize background reactions. Use enzymes of the highest available purity.

Conclusion

This compound (Potassium PEP) is an essential and reliable substrate for interrogating the activity of Pyruvate Kinase. The coupled LDH-NADH spectrophotometric assay provides a robust, continuous, and cost-effective method that is fully scalable for high-throughput screening campaigns. By enabling the identification of novel activators or inhibitors, this assay serves as a fundamental tool in the discovery of new therapeutics for cancer and metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyruvate Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyruvate kinase (PK) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the measurement of pyruvate kinase activity, particularly when a low or absent signal is observed. Our approach is rooted in explaining the "why" behind each troubleshooting step, ensuring a deep understanding of the assay's principles and empowering you to confidently resolve experimental hurdles.

Understanding the Pyruvate Kinase Coupled Assay

The most common method for determining pyruvate kinase activity is a coupled enzyme assay.[1][2][3] This system relies on two sequential enzymatic reactions. First, the enzyme of interest, pyruvate kinase (PK), catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, producing pyruvate and ATP.[1][4] The subsequent reaction, driven by a coupling enzyme, lactate dehydrogenase (LDH), reduces the newly formed pyruvate to lactate. This second reaction simultaneously oxidizes NADH to NAD+.[1][3][5] The rate of PK activity is therefore indirectly measured by monitoring the decrease in absorbance at 340 nm as NADH is consumed.[1][2][3]

Frequently Asked Questions & Troubleshooting Guide

Q1: I am not seeing any change in absorbance at 340 nm, or the signal is extremely low. Where should I start?

A weak or absent signal is the most common issue and can stem from several factors. Systematically checking each component of the assay is the most effective troubleshooting strategy.

Initial Checks: The Low-Hanging Fruit

  • Spectrophotometer Settings: Ensure your spectrophotometer is set to read absorbance at 340 nm and is properly blanked.[3][6] The initial absorbance of your reaction mixture (before adding your sample containing PK) should be between 1.0 and 1.5.[3] If it is significantly lower, this points to a problem with your NADH concentration.

  • Reagent Addition Order: The order in which you add reagents can be critical. Typically, you should initiate the reaction by adding the sample containing pyruvate kinase to a master mix of all other reagents.

Q2: My initial absorbance at 340 nm is very low, even before adding my enzyme. What could be the cause?

A low initial absorbance directly indicates a problem with the NADH in your reaction.

  • Degraded NADH: NADH is sensitive to light, acidic pH, and repeated freeze-thaw cycles.[1][7] Solutions of NADH can decompose rapidly, especially in acidic or alkaline conditions.[7]

    • Solution: Always prepare fresh NADH solutions from a high-quality powder. Store aliquots at -20°C or -80°C and protect them from light.[1] When preparing your assay buffer, ensure the pH is neutral (around 7.5-7.8) to maintain NADH stability.[1][8]

  • Incorrect NADH Concentration: Double-check your calculations for the NADH stock solution and the final concentration in the assay. The final concentration is typically in the range of 0.1 to 0.5 mM.[1]

Q3: My initial absorbance is fine, but I still see no activity after adding my pyruvate kinase sample. What's the next step?

If your NADH is intact, the issue likely lies with one of the enzymes or other substrates in the reaction.

Troubleshooting Enzyme and Substrate Integrity

  • Inactive Pyruvate Kinase (PK):

    • Improper Storage/Handling: Enzymes are sensitive to temperature fluctuations. Ensure your PK sample has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

    • Low Enzyme Concentration: The concentration of PK in your sample may be too low to detect a significant change in absorbance. Try adding a higher concentration of your sample to the assay.

    • Solution: To confirm that the rest of your assay components are working, use a commercially available, purified pyruvate kinase as a positive control.[4] If the positive control works, the problem is with your sample.

  • Inactive Lactate Dehydrogenase (LDH):

    • The Coupling Enzyme is Crucial: The entire assay depends on the activity of LDH. If LDH is inactive, pyruvate will accumulate, but you will not see a decrease in NADH absorbance.

    • Solution: Test your LDH activity independently. You can do this by adding pyruvate directly to a solution containing LDH and NADH and monitoring the decrease in absorbance at 340 nm. If there is no change, your LDH is inactive. Replace it with a fresh stock.

  • Substrate Degradation (PEP and ADP):

    • PEP and ADP Integrity: Like NADH, PEP and ADP can degrade over time, especially with repeated freeze-thaw cycles.

    • Solution: Prepare fresh stock solutions of PEP and ADP. Store them in aliquots at -20°C.[1]

A Systematic Approach to Component Validation

To efficiently pinpoint the faulty reagent, a systematic validation is recommended.

Test Components Expected Outcome Interpretation of Failure
NADH Check Assay Buffer, NADHA340 between 1.0-1.5Degraded or incorrect concentration of NADH.
LDH Activity Check Assay Buffer, NADH, LDH, PyruvateRapid decrease in A340Inactive LDH.
Full System Check (Positive Control) Assay Buffer, NADH, LDH, PEP, ADP, Positive Control PKLinear decrease in A340Problem with your experimental PK sample.
Q4: I see an initial burst of activity that quickly flatlines. What does this indicate?

This kinetic profile often points to substrate limitation or the presence of a contaminating enzyme in your sample.

  • Substrate Depletion: If the concentration of PEP, ADP, or NADH is too low, it may be rapidly consumed, causing the reaction to stop prematurely. Review the recommended concentrations for these substrates in your protocol and ensure they are not limiting.

  • Contaminating ATPase/ADPase Activity: If your sample contains ATPases or ADPases, they can degrade the ATP produced by PK or the ADP substrate, respectively. This can interfere with the assay kinetics.[9]

  • Pyruvate Contamination in Sample: If your sample already contains pyruvate, the LDH will immediately start consuming NADH upon sample addition, leading to a rapid initial drop in absorbance that is not dependent on PK activity.[4]

    • Solution: Run a sample blank control that contains all assay components except for PEP.[4] Any decrease in absorbance in this control well is due to pre-existing pyruvate in your sample. Subtract this background rate from your experimental rate.

Q5: The reaction rate is very slow. How can I optimize the assay conditions?

Slow reaction rates can be improved by optimizing various assay parameters.

  • pH and Temperature: Most pyruvate kinases have an optimal pH around 7.5.[1] Ensure your assay buffer is at the correct pH. The optimal temperature is typically 25°C or 37°C.[3][4] Running the assay at a consistent temperature is crucial.

  • Cofactor Concentrations (Mg²⁺ and K⁺): Pyruvate kinase requires divalent cations, typically Mg²⁺, and monovalent cations, like K⁺, for optimal activity.[3][10] Check that these are present in your assay buffer at their optimal concentrations (typically 5-10 mM for Mg²⁺ and ~100 mM for K⁺).

  • Allosteric Activators: Some isoforms of pyruvate kinase, like PKM2, are allosterically activated by fructose-1,6-bisphosphate (FBP).[1][2] If you are working with such an isoform, the addition of FBP to your assay buffer can significantly increase the reaction rate.

Experimental Workflow & Protocols

Standard Pyruvate Kinase Coupled Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.

  • Prepare Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂.

  • Prepare Reagent Stock Solutions:

    • PEP: 100 mM in deionized water.

    • ADP: 100 mM in deionized water, pH adjusted to ~7.0.

    • NADH: 10 mM in assay buffer.

    • LDH: A stock solution of ~1000 units/mL.

  • Prepare Reaction Master Mix: For each reaction, prepare a master mix with the following final concentrations:

    • PEP: 1-5 mM

    • ADP: 1-5 mM

    • NADH: 0.2-0.3 mM

    • LDH: 5-10 units/mL

  • Set up the Assay:

    • Add the master mix to a cuvette or microplate well.

    • Incubate at the desired temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to establish a baseline absorbance reading.[3][6]

    • Initiate the reaction by adding your pyruvate kinase-containing sample.

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate Activity: The rate of the reaction (ΔA340/min) can be converted to enzymatic activity (µmol/min/mL) using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.[5][7]

Visualizing the Process

Pyruvate Kinase Coupled Assay Pathway

PyruvateKinaseAssay cluster_PK Pyruvate Kinase Reaction cluster_LDH Coupling Reaction cluster_Detection Detection PEP PEP PK Pyruvate Kinase (Your Enzyme) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP LDH Lactate Dehydrogenase (Coupling Enzyme) Pyruvate_intermediate Pyruvate->Pyruvate_intermediate NADH NADH (Absorbs at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No Absorbance at 340 nm) LDH->NAD Spectro Spectrophotometer Measures ↓ A340 NAD->Spectro Signal Change Pyruvate_intermediate->LDH

Caption: The coupled assay for pyruvate kinase activity.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Signal CheckA340 Is initial A340 (before enzyme) ~1.0-1.5? Start->CheckA340 NADH_Issue Problem with NADH (Degraded or wrong concentration) CheckA340->NADH_Issue No CheckEnzymes Run Positive Control PK Assay CheckA340->CheckEnzymes Yes Sample_Issue Problem with your PK sample (Inactive, low concentration, inhibitor present) CheckEnzymes->Sample_Issue Yes Assay_Component_Issue Problem with other assay components (LDH, PEP, ADP, Buffer) CheckEnzymes->Assay_Component_Issue No CheckLDH Test LDH activity separately Assay_Component_Issue->CheckLDH LDH_OK LDH is active CheckLDH->LDH_OK LDH_Bad LDH is inactive CheckLDH->LDH_Bad

Caption: A decision tree for troubleshooting low signal in PK assays.

References

Stability and degradation of Potassium 1-carboxyvinyl hydrogenphosphate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the stability and degradation of Potassium 1-carboxyvinyl hydrogenphosphate in solution.

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for this compound, more commonly known in biochemical contexts as Phosphoenolpyruvate potassium salt (PEP-K). PEP-K is a pivotal, high-energy intermediate in metabolic pathways such as glycolysis and gluconeogenesis.[1][2] Its "high-energy" nature, derived from the phosphate ester of the unstable enol form of pyruvate, makes it an exceptional phosphate group donor but also introduces inherent stability challenges in aqueous solutions.

This guide is designed for researchers, scientists, and drug development professionals who utilize PEP-K in their experiments. It provides in-depth answers to frequently asked questions, troubleshooting for common experimental issues, and validated protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound (PEP-K)?

A: this compound (CAS No: 4265-07-0) is the stable, crystalline potassium salt of phosphoenolpyruvic acid (PEP).[3] It is a key biological metabolite that links carbohydrate metabolism with other major pathways, including the biosynthesis of aromatic amino acids in plants.[1] In the laboratory, it is a critical substrate for numerous enzymes, most notably pyruvate kinase and enolase.

Q2: Why is PEP-K considered a "high-energy" compound and what does this mean for its stability?

A: The term "high-energy" refers to the large amount of free energy released upon the hydrolysis of its phosphate bond (−61.9 kJ/mol), which is significantly more than that of ATP.[4] This is due to two main factors:

  • Enol-Keto Tautomerization: PEP is an enol phosphate. The initial product of hydrolysis is the enol form of pyruvate, which is thermodynamically unstable and rapidly and irreversibly tautomerizes to the much more stable keto form (pyruvate).[5]

  • Electrostatic Repulsion: At physiological pH, the phosphate and carboxylate groups are negatively charged, creating internal electrostatic repulsion that is relieved upon hydrolysis.

This inherent thermodynamic instability is the primary driver of its degradation in solution. The molecule is essentially "trapped" in a high-energy state, and hydrolysis provides a pathway to a more stable state.[4]

Q3: What is the primary degradation pathway for PEP-K in solution?

A: The primary degradation pathway is non-enzymatic hydrolysis. A water molecule attacks the phosphorus atom, cleaving the phosphate ester bond. This reaction yields pyruvate (in its keto form after tautomerization) and inorganic phosphate (Pi). This process is susceptible to catalysis by acid or base and can be influenced by temperature.

G PEP Potassium 1-carboxyvinyl hydrogenphosphate (PEP-K) H2O H₂O (Hydrolysis) PEP->H2O Products Pyruvate + Inorganic Phosphate (Pi) H2O->Products Spontaneous (Acid/Base Catalyzed)

Caption: Hydrolysis of PEP-K to Pyruvate and Inorganic Phosphate.

Q4: How should I store PEP-K, both as a solid and in solution?

A: This is a critical aspect of working with PEP-K.

  • Solid Form: The crystalline solid is stable for years when stored properly. It should be kept desiccated at -20°C.[6]

  • Aqueous Solutions: Aqueous solutions of PEP-K are not stable. A leading supplier explicitly recommends not storing aqueous solutions for more than one day .[6] For best results, solutions should be prepared fresh immediately before use.

Q5: What factors can accelerate the degradation of PEP-K in my experiments?

A: Several factors can increase the rate of hydrolysis:

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis. Keep solutions on ice whenever possible.

  • pH: The phosphate ester bond is most stable in the mid-pH range (6-7). Both strongly acidic and strongly alkaline conditions will catalyze its hydrolysis.

  • Divalent Cations: While essential for many enzymes that use PEP-K (e.g., Mg²⁺ for pyruvate kinase), these cations can potentially coordinate with the phosphate group and facilitate hydrolysis. However, for enzymatic assays, their presence is unavoidable and the focus should be on controlling other variables.

Troubleshooting Guide

Problem: My enzymatic assay using PEP-K gives inconsistent results or a progressively weaker signal.
  • Likely Cause: Degradation of PEP-K in your stock or reaction buffer. Because PEP-K hydrolyzes over time, the effective substrate concentration in your assay is decreasing. This is especially noticeable in kinetic assays or experiments run over several hours.

  • Solution Workflow:

G cluster_0 Troubleshooting Workflow Start Inconsistent Assay Results Check1 Is the PEP-K solution freshly prepared (<1 day old)? Start->Check1 Action1_No Prepare a fresh solution of PEP-K in cold buffer immediately before use. Check1->Action1_No No Action1_Yes Keep the solution strictly on ice during the entire experiment. Check1->Action1_Yes Yes End Re-run Assay Action1_No->End Check2 Is the assay buffer pH between 6.0 and 7.5? Action1_Yes->Check2 Action2_No Adjust buffer pH. Avoid strongly acidic or basic conditions. Check2->Action2_No No Check3 Are other reagents (enzyme, cofactors) stable? Check2->Check3 Yes Action2_No->End Action3_No Validate stability of all other reaction components. Check3->Action3_No No Check3->End Yes Action3_No->End

Caption: Workflow for troubleshooting PEP-K related assay failures.

Problem: I need to prepare a PEP-K solution for an experiment running all day. How can I minimize degradation?
  • Best Practice: The ideal approach is to prepare a fresh, concentrated stock solution, keep it on ice, and dilute it into your assay right before measurement. If you must use a single working solution for a prolonged period:

    • Prepare the solution in a neutral buffer (e.g., HEPES or PBS, pH 7.2).

    • Use high-purity, nuclease-free water.

    • Keep the working solution in an ice bath at all times (0-4°C).

    • If possible, run a control at the end of the day using a freshly prepared solution to quantify the extent of degradation.

Problem: How can I verify the concentration and purity of my PEP-K solution?
  • Spectrophotometrically: PEP has a molar extinction coefficient (ε) at 240 nm, but this method is not highly specific.

  • Enzymatically: The most common and specific method is to use a coupled enzyme assay. For example, react the PEP-K solution with an excess of pyruvate kinase (PK) and ADP, then couple the pyruvate production to lactate dehydrogenase (LDH) and NADH. The decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺ is directly proportional to the amount of PEP in the sample.

  • Chromatographically: A stability-indicating HPLC method (see Protocol 2) can separate intact PEP from its degradation products (pyruvate and phosphate), providing a definitive measure of purity and concentration.

Technical Protocols & Methodologies

Protocol 1: Preparation and Handling of PEP-K Solutions for Maximum Stability

This protocol outlines the best practices for preparing PEP-K solutions to minimize non-enzymatic hydrolysis.

  • Pre-Requisites: Bring the vial of solid PEP-K from -20°C storage and allow it to equilibrate to room temperature before opening to prevent condensation of moisture onto the hygroscopic powder.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 100 mM HEPES, pH 7.2). Ensure the pH is accurately measured. Pre-chill the buffer to 4°C.

  • Weighing: Weigh the required amount of PEP-K solid quickly and accurately.

  • Dissolution: Dissolve the weighed PEP-K directly into the pre-chilled buffer. Mix gently by inversion or swirling until fully dissolved. Do not heat or vortex for extended periods.

  • Final Concentration & Storage: Adjust to the final volume with cold buffer. Immediately place the solution on ice.

  • Usage: Use the solution as soon as possible, preferably within a few hours. For extended experiments, keep the stock solution on ice at all times.

Protocol 2: Stability-Indicating HPLC Method for PEP-K

This method allows for the separation and quantification of PEP-K from its primary degradant, pyruvate. Given the high polarity of these molecules, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is appropriate.

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: A HILIC column (e.g., Amide or bare silica phase).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: Gradient from 90% B to 50% B

    • 10-12 min: Hold at 50% B

    • 12-15 min: Return to 90% B and equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (for both PEP and Pyruvate).

  • Procedure:

    • Prepare standards of PEP-K and sodium pyruvate.

    • Inject standards to determine retention times. Expected elution order: PEP (earlier, more polar) followed by Pyruvate.

    • To conduct a stability study, prepare a solution of PEP-K and store it under the desired conditions (e.g., 25°C).

    • At specified time points (t=0, 1h, 2h, 4h, 8h, 24h), inject an aliquot onto the HPLC system.

    • Quantify the peak area of PEP-K and any appearing pyruvate peak. Calculate the percentage of remaining PEP-K over time.

Data Summary

ParameterSolid PEP-KAqueous PEP-K Solution
Storage Temp. -20°C[6]0-4°C (On Ice)
Recommended Stability ≥ 4 years[6]< 24 hours; prepare fresh daily[6]
Key Considerations Keep desiccated.Prepare in cold, neutral pH buffer. Minimize time at room temp.

References

Common impurities in commercial PEP-K and their impact on experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Phosphoenolpyruvate Potassium Salt (PEP-K). This resource is designed for researchers, scientists, and drug development professionals to understand, identify, and mitigate issues arising from common impurities in commercial PEP-K preparations. Ensuring the purity of this critical substrate is paramount for generating reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial PEP-K and where do they come from?

Commercial PEP-K is typically synthesized and, like many biochemical reagents, can contain impurities from the manufacturing process or from degradation over time. While manufacturers often provide a purity specification (e.g., ≥95%), the remaining percentage can consist of compounds that significantly interfere with sensitive assays[1].

Common Impurities Include:

  • Pyruvate: The most impactful impurity, especially for kinase assays. It can be a byproduct of the synthesis process or result from the hydrolysis of PEP.[2] PEP is thermodynamically unstable, with a high negative free energy of hydrolysis (−61.9 kJ/mol), making its conversion to pyruvate favorable.[3][4]

  • Inorganic Phosphate (Pi): A co-product of PEP hydrolysis. High concentrations of Pi can alter the kinetics of certain enzymes, including some pyruvate kinase isoforms.[5]

  • Oxaloacetate (OAA): A structurally related ketoacid that can be present from synthesis side-reactions.[6][7] OAA is an intermediate in numerous metabolic pathways and can interfere with assays involving enzymes from the TCA cycle or gluconeogenesis.[8][9][10]

  • Residual Solvents and Synthesis Precursors: Depending on the synthesis method, trace amounts of organic solvents or starting materials like bromopyruvate may remain.[11]

Q2: Why is PEP-K purity so critical, especially for coupled enzyme assays?

PEP-K is frequently used as a substrate in coupled enzyme assays to measure the activity of kinases and ATPases.[12] In the classic example, the activity of Pyruvate Kinase (PK) is measured by coupling the production of pyruvate to its reduction to lactate by Lactate Dehydrogenase (LDH), which consumes NADH. The rate of NADH depletion, monitored by the decrease in absorbance at 340 nm, is proportional to the enzyme's activity.[13][14]

Impurities can disrupt this system in several ways:

  • High Background Signal: If the PEP-K is contaminated with pyruvate, the coupling enzyme (LDH) will begin consuming NADH immediately upon addition to the assay mixture, before the primary enzyme (PK) has even started its reaction. This creates a high, misleading background signal that obscures the true activity.[15]

  • Kinetic Interference: Impurities can act as inhibitors or activators of either the primary or the coupling enzyme, altering the observed kinetics.[16] For instance, excess inorganic phosphate can modulate the activity of some kinases.[5]

  • Inaccurate Substrate Concentration: If a significant portion of the weighed PEP-K is actually an impurity, the true concentration of PEP in the assay will be lower than calculated, leading to an underestimation of enzyme kinetic parameters like Vmax and Km.

Q3: My PEP-K is several years old but has been stored at -20°C. Is it still reliable?

While storage at -20°C is the standard recommendation and provides good stability for years, PEP-K is not indefinitely stable.[1] As a high-energy phosphate compound, it is susceptible to slow, non-enzymatic hydrolysis, especially if it has been exposed to moisture or temperature fluctuations. The primary degradation product is pyruvate.[3] For highly sensitive or quantitative experiments, it is best practice to use a fresh lot of PEP-K or to verify the purity of an older lot before use. We do not recommend storing aqueous solutions of PEP-K for more than one day.[1]

Q4: How can I assess the purity of my PEP-K lot?

Several analytical methods can be used to assess PEP-K purity. For a typical research lab, a simple enzymatic check for pyruvate contamination is often the most practical approach.

  • Enzymatic Assay: A quick and sensitive method to detect pyruvate contamination is to set up a mock assay containing all components of a coupled LDH reaction except the primary enzyme (e.g., pyruvate kinase). Any decrease in A340 absorbance is directly attributable to pyruvate contamination in the PEP-K stock (see Protocol 1 ).

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and quantifying PEP from its potential impurities.[17][18][19] These methods offer high resolution and sensitivity for a comprehensive purity profile.[17]

Troubleshooting Guide

This guide addresses common problems encountered in experiments using PEP-K, particularly in coupled enzyme assays.

Symptom / Observation Potential Cause(s) Recommended Action(s)
High background reaction rate (A340 decreasing before adding primary enzyme) Pyruvate contamination in PEP-K. This is the most common cause. The coupling enzyme (LDH) is immediately acting on the contaminating pyruvate.1. Perform an enzymatic check for pyruvate in your PEP-K stock (Protocol 1 ).2. If contamination is confirmed, use a new, high-purity lot of PEP-K.3. For critical experiments, consider purifying the existing PEP-K stock (Protocol 2 ).
Non-linear or "burst" kinetics in the first minute 1. Rapid consumption of contaminating pyruvate followed by the slower, true reaction rate.2. Insufficient coupling enzyme (LDH) activity, causing pyruvate to accumulate before it can be measured.1. Address pyruvate contamination as described above.2. Increase the concentration of the coupling enzyme(s) in your assay mix. Ensure the coupling system is not rate-limiting.[15]
Lower than expected enzyme activity or Vmax 1. Inaccurate PEP-K concentration due to the presence of non-substrate impurities.2. Presence of an inhibitory impurity in the PEP-K stock.3. Degraded PEP-K, leading to a lower effective substrate concentration.1. Use a fresh, high-purity lot of PEP-K.2. Re-measure the concentration of your PEP-K stock solution, if possible.3. Run control experiments with a known-good PEP-K lot to verify.
Poor reproducibility between experiments or lots Lot-to-lot variability in PEP-K purity. Commercial lots can have different impurity profiles.1. Qualify each new lot of PEP-K with a standard control assay.2. For a long-term project, purchase a single large lot to ensure consistency.
Visualizing Impurity Interference in a Coupled Assay

The following diagram illustrates the standard pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay and shows how pyruvate contamination bypasses the primary reaction, leading to a false signal.

G cluster_assay PK/LDH Coupled Assay Workflow PEP PEP-K (Substrate) PK Pyruvate Kinase (Enzyme of Interest) PEP->PK ADP ADP ADP->PK Pyruvate_prod Pyruvate (Product) PK->Pyruvate_prod Reaction 1 ATP ATP PK->ATP LDH Lactate Dehydrogenase (Coupling Enzyme) Pyruvate_prod->LDH NADH NADH (Absorbs at 340 nm) NADH->LDH Lactate Lactate LDH->Lactate Reaction 2 NAD NAD+ (Signal) LDH->NAD Pyruvate_imp Pyruvate Impurity Pyruvate_imp->LDH Bypasses Reaction 1 (False Signal)

Caption: Workflow of a PK/LDH assay and the impact of pyruvate impurity.

Experimental Protocols
Protocol 1: Enzymatic Assay for Pyruvate Contamination in PEP-K

This protocol uses lactate dehydrogenase (LDH) to rapidly detect the presence of pyruvate in a PEP-K solution by monitoring NADH consumption.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, pH 7.5)

  • NADH stock solution (10 mM)

  • Lactate Dehydrogenase (LDH) enzyme (e.g., from rabbit muscle)

  • PEP-K solution to be tested (e.g., 50 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette by adding:

    • 950 µL Assay Buffer

    • 10 µL NADH stock solution (final concentration 100 µM)

    • 20 µL PEP-K solution (final concentration 1 mM)

  • Place the cuvette in the spectrophotometer and blank the instrument.

  • Start monitoring the absorbance at 340 nm to establish a stable baseline. The reading should be steady.

  • Add 5-10 units of LDH to the cuvette and mix gently by pipetting.

  • Immediately resume monitoring the absorbance at 340 nm for 5-10 minutes.

  • Interpretation:

    • No Pyruvate Contamination: The absorbance at 340 nm will remain stable and unchanged after adding LDH.

    • Pyruvate Contamination Present: The absorbance at 340 nm will decrease over time. The rate of decrease is proportional to the amount of pyruvate contamination.

Protocol 2: Simplified Recrystallization for PEP-K Purification

This protocol is based on the principle of differential solubility and can be used to remove many common impurities, including pyruvate and inorganic phosphate.

Materials:

  • Commercial PEP-K powder

  • High-purity, ice-cold water

  • Absolute or 95% Ethanol, chilled to -20°C

  • Beakers and magnetic stir plate

  • Centrifuge capable of holding 50 mL tubes

  • Vacuum desiccator

Procedure:

  • In a beaker on a stir plate in a cold room (or on ice), dissolve the commercial PEP-K in a minimal amount of ice-cold water to create a concentrated solution (e.g., ~200-300 mg/mL). Stir until fully dissolved.

  • While stirring vigorously, slowly add 3-4 volumes of ice-cold ethanol. A white precipitate of PEP-K should form immediately.

  • Continue stirring in the cold for 30 minutes to maximize precipitation.

  • Transfer the slurry to centrifuge tubes and pellet the precipitate by centrifuging at ~4,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the more soluble impurities.

  • Wash the pellet by resuspending it in a small volume of cold ethanol, then centrifuge again and decant the supernatant. Repeat this wash step once more.

  • After the final wash, place the open tube containing the purified PEP-K pellet in a vacuum desiccator overnight to remove all residual ethanol.

  • The resulting white powder is the purified PEP-K. Store it desiccated at -20°C. It is advisable to re-run Protocol 1 to confirm the removal of pyruvate.

References

Addressing inconsistent results in experiments using Potassium 1-carboxyvinyl hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Potassium 1-carboxyvinyl hydrogenphosphate, also known as Phosphoenolpyruvic acid monopotassium salt (PEP-K). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this high-energy phosphate compound. Inconsistent results can be a significant source of frustration and delay. This guide provides in-depth, experience-based answers to common issues, explaining the underlying scientific principles to empower you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Part 1: Compound Integrity & Preparation

Question 1: My results are inconsistent from week to week. How should I properly store and handle solid PEP-K to ensure its stability?

Answer: The stability of solid this compound is critical for reproducibility. While the compound is relatively stable when stored correctly, improper handling can lead to degradation, introducing variability before your experiment even begins.

  • Storage Conditions: The solid powder should be stored at -20°C for long-term stability, as recommended by suppliers.[1][2] For frequent use, storing a small aliquot at 2-8°C is acceptable for short periods, but minimize exposure to ambient temperature and humidity.

  • Hygroscopic Nature: Although not explicitly classified as highly hygroscopic, like many phosphate salts, it can absorb atmospheric moisture. This water absorption can initiate slow hydrolysis of the high-energy enol-phosphate bond. Always handle the solid in a low-humidity environment (e.g., a glove box with desiccant) if possible, and ensure the container is tightly sealed immediately after use.

  • Light Sensitivity: While less of a concern than humidity, minimizing exposure to direct light is a good laboratory practice for all high-energy compounds.

Question 2: I'm observing variability between freshly made solutions and those a day old. How do I prepare a stable stock solution of PEP-K, and how long can I store it?

Answer: Solution stability is arguably the most significant source of inconsistent results with PEP-K. The enol-phosphate bond is susceptible to hydrolysis, a process highly dependent on pH, temperature, and the presence of metal ions.

  • Recommended Protocol for Stock Solution (e.g., 100 mM):

    • Solvent Choice: Use high-purity, nuclease-free water or a weak buffer (e.g., 10 mM HEPES or MOPS, pH 6.5-7.5). Avoid acidic conditions, which accelerate hydrolysis.[3][4]

    • Dissolution: PEP-K is highly soluble in water (e.g., 50 mg/mL).[1] However, sonication may be recommended to aid rapid and complete dissolution, minimizing the time the compound is exposed to potentially suboptimal pH before buffering.[1]

    • pH Adjustment: Immediately after dissolution, verify the pH of the solution. Adjust to a neutral or slightly alkaline pH (7.0-7.5) if necessary, using dilute KOH or NaOH. The stability of phosphate esters is generally greater at neutral to slightly alkaline pH.

    • Aliquoting & Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Under these conditions, the solution can be stable for up to a year.[1] For daily use, an aliquot can be kept at 4°C for a few days, but preparing fresh solutions is always the gold standard for sensitive assays.

  • Causality—Why This Matters: The phosphate group in PEP-K is a target for nucleophilic attack by water (hydrolysis). This process is catalyzed by hydronium ions (low pH).[4][5] By preparing and storing the solution in single-use aliquots at a neutral pH and low temperature, you minimize the rate of this degradative reaction.

Question 3: Could my commercial batch of PEP-K be the problem? How can I check its purity and concentration?

Answer: Yes, batch-to-batch variability from suppliers is a potential issue. It is prudent to perform a quality control check, especially when starting a new lot or if troubleshooting fails to identify other causes.

  • Concentration Verification (UV-Vis Spectrophotometry): While PEP-K itself doesn't have a strong, unique chromophore for direct quantification, its enzymatic conversion to pyruvate does. A coupled enzyme assay using pyruvate kinase (PK) and lactate dehydrogenase (LDH) is the standard method.

    • Principle: PK converts PEP and ADP to pyruvate and ATP. LDH then reduces the newly formed pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹). The total change in absorbance is directly proportional to the initial amount of PEP-K in your sample.

  • Purity Assessment (Analytical Methods):

    • ³¹P-NMR Spectroscopy: This is a powerful method to detect phosphorus-containing impurities, such as inorganic phosphate (Pi), a common degradation product.

    • HPLC: High-Performance Liquid Chromatography can be used to separate PEP-K from potential contaminants.[3][6]

    • Gravimetric/Colorimetric Phosphate Assays: To quantify inorganic phosphate contamination, you can use methods like the ammonium molybdate colorimetric assay.[7][8][9] A high level of free phosphate in your stock indicates significant degradation.

QC Method Purpose Principle
Coupled Enzyme Assay (PK/LDH) Determines active concentrationSpectrophotometric monitoring of NADH oxidation at 340 nm.
³¹P-NMR Assesses purityDetects different phosphorus-containing species (PEP vs. Pi).
Molybdate Colorimetric Assay Quantifies degradationMeasures free inorganic phosphate, a product of hydrolysis.[7][9]
Part 2: Experimental & Assay-Specific Issues

Question 4: I'm performing enzyme kinetics, and my results are not following Michaelis-Menten behavior. What are the most common issues when using PEP-K in these assays?

Answer: When kinetic plots are non-ideal, it's crucial to dissect the assay components. PEP-K is often used in assays involving kinases, mutases, or lyases.[1][10][11]

  • Issue 1: Substrate Degradation: If your PEP-K stock has partially hydrolyzed, the actual concentration is lower than calculated. This leads to an overestimation of the Km value. Furthermore, the resulting inorganic phosphate can act as a product inhibitor for some enzymes, further complicating the kinetics.

    • Solution: Always use freshly prepared or properly stored single-use aliquots of PEP-K. Verify the concentration of your stock if in doubt.

  • Issue 2: Divalent Cation Concentration: Many PEP-utilizing enzymes, like pyruvate kinase, require divalent cations (e.g., Mg²⁺, Mn²⁺) for activity.[10][12][13] These cations form a complex with the phosphate moiety, which is the true substrate or inhibitor.

    • The Problem: The concentration of free cation is the critical parameter. If other components in your assay buffer (e.g., ATP, citrate) chelate these cations, the effective concentration available to the enzyme is reduced, leading to lower-than-expected activity.

    • Solution: Maintain a constant, slightly saturating concentration of the required divalent cation across all experimental conditions. Be aware that PEP-K itself can chelate cations, so at very high PEP-K concentrations, you might inadvertently be sequestering the essential metal cofactor. Consider increasing the cation concentration proportionally if you are exploring a very wide range of PEP-K concentrations.

  • Issue 3: Contamination in Coupled Assay Reagents: In a PK/LDH coupled assay, if the LDH enzyme is contaminated with pyruvate, or the PEP-K substrate is contaminated with pyruvate, you will see a high background rate of NADH oxidation before your primary enzyme is even added.[14]

    • Solution: Run a control reaction containing all components except your primary enzyme. The rate of this reaction should be negligible and must be subtracted from your experimental rates.[14]

Troubleshooting Workflow for Enzyme Kinetics

References

Technical Support Center: Improving Metabolic Flux Analysis with Stable PEP-K

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the precision and reliability of Metabolic Flux Analysis (MFA). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the pivotal role of Phosphoenolpyruvate Carboxykinase (PEPCK, also referred to as PEP-K) to achieve more accurate flux maps. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and generate high-quality, reproducible data.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying MFA and the critical role of PEPCK. Understanding these concepts is the first step toward robust experimental design.

Q1: What is Metabolic Flux Analysis (MFA) and why is it a critical tool?

A1: Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] Unlike other 'omics' technologies that measure static snapshots of gene transcripts, proteins, or metabolite levels, MFA provides a dynamic view of how cells process nutrients and allocate resources through their metabolic network.[2] By introducing substrates labeled with stable isotopes (most commonly ¹³C), we can trace the journey of atoms through various pathways.[3] The resulting distribution of these isotopes in downstream metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise calculation of metabolic fluxes.[2] This is crucial for identifying metabolic bottlenecks, understanding disease states like cancer, and engineering cells for biotechnological applications.[4][5]

Q2: What is Phosphoenolpyruvate Carboxykinase (PEPCK) and where does it fit into central metabolism?

A2: Phosphoenolpyruvate Carboxykinase (PEPCK) is a vital enzyme that catalyzes the reversible conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[6][7] This reaction is a critical link between the Tricarboxylic Acid (TCA) cycle and glycolysis/gluconeogenesis. PEPCK exists in two isoforms: a cytosolic form (PCK1 or PEPCK-C) and a mitochondrial form (PCK2 or PEPCK-M).[8] Its function of removing TCA cycle intermediates is known as cataplerosis, a process essential for maintaining metabolic homeostasis and supporting biosynthetic pathways like gluconeogenesis (glucose synthesis), glyceroneogenesis (glycerol synthesis), and serine biosynthesis.[9][10]

Q3: Why is the stability and activity of PEPCK so important for the accuracy of MFA?

A3: The accuracy of an MFA model depends on the stability of the metabolic system being studied, which should ideally be at a metabolic and isotopic steady state.[11] The reaction catalyzed by PEPCK represents a major exit point from the TCA cycle.[12] If the activity of PEPCK is unstable or fluctuates during the experiment, the rate of cataplerosis will be inconsistent. This inconsistency introduces significant errors into the flux calculations because the labeling patterns of PEP and all subsequent metabolites in glycolysis and biosynthetic pathways will not accurately reflect the steady-state operation of the TCA cycle. A stable, consistently active PEPCK ensures that the link between these two core metabolic hubs is constant, which is a prerequisite for building a predictive and accurate flux map.[10]

Diagram 1: The Central Role of PEPCK in Metabolism

Central_Metabolism cluster_glycolysis Glycolysis / Gluconeogenesis cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P PPP Pentose Phosphate Pathway F6P->PPP GAP G3P / DHAP F6P->GAP PEP Phosphoenolpyruvate (PEP) GAP->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate (OAA) PEP->OAA PEPC (Anaplerosis)   Serine\nSynthesis Serine Synthesis PEP->Serine\nSynthesis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Fatty Acid\nSynthesis Fatty Acid Synthesis Citrate->Fatty Acid\nSynthesis Malate Malate aKG->Malate Amino Acid\nSynthesis Amino Acid Synthesis aKG->Amino Acid\nSynthesis OAA->PEP  PEPCK (Cataplerosis) OAA->Citrate Malate->OAA Glutamine Glutamine Glutamine->aKG Troubleshooting_Fit Start Poor Goodness-of-Fit (High Residuals) CheckSteadyState Was isotopic steady state confirmed? Start->CheckSteadyState CheckModel Is the metabolic network model correct? CheckSteadyState->CheckModel Yes TimeCourse Action: Perform time-course labeling experiment. CheckSteadyState->TimeCourse No CheckData Are MS/NMR data high quality? CheckModel->CheckData Yes ReviseModel Action: Revise network. (e.g., add reactions, check reversibility). CheckModel->ReviseModel No OptimizeAnalytics Action: Optimize quenching, extraction, and MS methods. Run replicates. CheckData->OptimizeAnalytics No Success Re-run Flux Estimation CheckData->Success Yes UseINSTMFA Action: Use Instationary MFA (INST-MFA) models. UseINSTMFA->Success TimeCourse->UseINSTMFA ReviseModel->Success OptimizeAnalytics->Success MFA_Workflow cluster_wetlab Wet Lab Experiments cluster_drylab Computational Analysis Design 1. Experimental Design (Select tracer, time points) Culture 2. Cell Culture & Isotope Labeling Design->Culture Quench 3. Rapid Quenching & Metabolite Extraction Culture->Quench Analysis 4. MS or NMR Analysis (Measure Mass Isotopomers) Quench->Analysis Estimation 6. Flux Estimation (Minimize residuals between simulated & measured data) Analysis->Estimation Model 5. Define Metabolic Network Model Model->Estimation Stats 7. Statistical Analysis (Goodness-of-fit, confidence intervals) Estimation->Stats Interpretation 8. Biological Interpretation & Visualization Stats->Interpretation

References

Overcoming challenges in the synthesis of Potassium 1-carboxyvinyl hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Potassium 1-carboxyvinyl hydrogenphosphate, also known as phosphoenolpyruvate potassium salt (PEP-K). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your experiments, ensuring a successful and efficient synthesis.

Introduction

This compound is a critical high-energy phosphate compound widely utilized in biochemical pathways, most notably in glycolysis and gluconeogenesis.[1][2][3] Its application as a phosphorylating agent, particularly for the regeneration of ATP in enzymatic syntheses, makes it an invaluable tool in various research and development settings.[1][2] However, its synthesis can be challenging, often leading to issues with yield, purity, and product isolation. This guide provides practical, experience-driven solutions to these common hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Symptoms:

  • Minimal or no precipitate formation upon addition of ethanol.

  • Low isolated mass of the final product.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Action
Incomplete Bromination of Pyruvic Acid The initial step of converting pyruvic acid to bromopyruvic acid is crucial. If this reaction is incomplete, the subsequent phosphorylation step will not proceed efficiently, leading to a significant reduction in the final product.Solution: Ensure the reaction conditions for bromination are optimal. This includes verifying the purity of the bromine and pyruvic acid, maintaining the correct reaction temperature, and allowing for sufficient reaction time as specified in your protocol. Consider monitoring the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.
Ineffective Phosphorylation The reaction between bromopyruvic acid and trialkyl phosphite is sensitive to moisture and temperature. Side reactions can occur if conditions are not carefully controlled.Solution: Use anhydrous solvents and reagents for the phosphorylation step. Trialkyl phosphites are susceptible to hydrolysis, so it is essential to work under an inert atmosphere (e.g., nitrogen or argon). Maintain the recommended temperature throughout the addition of the phosphite and the subsequent reaction period.
Improper pH Adjustment The precipitation of the potassium salt is highly dependent on the pH of the aqueous solution. If the pH is too low or too high, the product may remain soluble or other phosphate salts may precipitate preferentially.[4]Solution: Carefully monitor the pH of the reaction mixture during the addition of potassium hydroxide. A pH range of 2-5 is generally recommended for optimal precipitation of the desired product.[4] Use a calibrated pH meter and add the KOH solution slowly to avoid overshooting the target pH.
Excessive Water in the Final Precipitation Step The addition of a water-miscible organic solvent like ethanol is necessary to decrease the solubility of the potassium salt and induce precipitation. If the aqueous volume is too large, you may need an impractical amount of ethanol to achieve precipitation.Solution: If possible, concentrate the aqueous solution under reduced pressure before adding ethanol. This will reduce the total volume and facilitate more efficient precipitation. Be cautious not to heat the solution excessively, as this can lead to degradation of the product.
Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder

Symptoms:

  • The product separates as a viscous oil or a sticky solid instead of a free-flowing crystalline powder.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Action
Presence of Impurities Impurities, such as residual organic solvents, unreacted starting materials, or byproducts, can interfere with the crystallization process, leading to the formation of an oil.Solution: Ensure each step of the synthesis is carried out to completion. After precipitation, wash the product thoroughly with cold, anhydrous ethanol to remove soluble impurities.[5] If the product remains oily, consider redissolving it in a minimal amount of water and re-precipitating with ethanol.
Hygroscopic Nature of the Product This compound is hygroscopic and can absorb moisture from the atmosphere, causing it to become gummy or dissolve.[1][2]Solution: Handle the product in a dry environment, such as a glove box or under a stream of dry nitrogen. Dry the final product thoroughly under vacuum. Store the purified product in a desiccator with a suitable drying agent.
Incorrect pH As with low yield, an incorrect pH can lead to the formation of a mixture of salts with different physical properties, which may hinder crystallization.Solution: Re-verify the pH of the aqueous solution before precipitation. If necessary, adjust the pH to the optimal range of 2-5.[4]
Problem 3: Product Contaminated with Inorganic Phosphate Salts

Symptoms:

  • ³¹P NMR spectrum shows a peak corresponding to inorganic phosphate in addition to the product signal.

  • The product has poor solubility in applications where it should be soluble.

Potential Causes and Solutions:

Potential Cause Scientific Explanation Recommended Action
Hydrolysis of the Phosphate Ester The phosphate ester bond in the product can be susceptible to hydrolysis, especially under harsh pH or temperature conditions, leading to the formation of inorganic phosphate.Solution: Avoid excessive heating during the workup and purification steps. Maintain the pH within the recommended range, as strongly acidic or basic conditions can promote hydrolysis.
Co-precipitation of Other Phosphate Species If the pH is not carefully controlled during the addition of potassium hydroxide, other potassium phosphate salts (e.g., K₂HPO₄ or KH₂PO₄) may form and co-precipitate with the desired product.Solution: Precise pH control is critical. Add the potassium hydroxide solution slowly and with vigorous stirring to ensure localized pH changes are minimized. A pH between 2 and 5 is optimal for the selective precipitation of this compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: A common and effective method is a one-pot synthesis starting from pyruvic acid. This process generally involves three main steps:

  • Bromination: Pyruvic acid is reacted with bromine to form bromopyruvic acid.

  • Phosphorylation: The crude bromopyruvic acid is then reacted with a trialkyl phosphite (e.g., triethyl phosphite) to form a dialkyl phosphoenolpyruvate.

  • Hydrolysis and Precipitation: The dialkyl phosphoenolpyruvate is hydrolyzed in an aqueous medium, and the pH is adjusted with potassium hydroxide to form the potassium salt, which is then precipitated by the addition of ethanol.[4][5]

Q2: Why is the pH adjustment so critical during product isolation?

A2: The pH of the solution directly influences the protonation state of the phosphate and carboxyl groups of the molecule. Adjusting the pH to the optimal range of 2-5 ensures that the monopotassium salt is the predominant species and that it has minimal solubility when an anti-solvent like ethanol is added, thus maximizing the yield and purity of the precipitated product.[4]

Q3: My final product is slightly off-white or yellowish. Is this normal, and how can I improve the color?

A3: A slight discoloration can sometimes occur due to minor impurities. While it may not always affect the product's performance, a purer product is typically a white crystalline solid. To improve the color, you can try washing the solid again with cold, anhydrous ethanol. If the discoloration persists, you might consider a re-precipitation by dissolving the product in a minimal amount of water and adding ethanol.

Q4: What are the best storage conditions for this compound?

A4: The compound is hygroscopic and should be stored in a tightly sealed container in a desiccator at 2-8°C.[2] Storing it under an inert atmosphere can also help to prolong its shelf life by preventing moisture absorption and potential degradation.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: A combination of techniques should be used to confirm the identity and purity of your synthesized this compound:

  • NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: The melting point with decomposition is a good indicator of purity.[1][2]

  • Elemental Analysis: To confirm the elemental composition.

Experimental Protocols and Visualizations

General Synthetic Workflow

The following diagram illustrates the typical one-pot synthesis process.

SynthesisWorkflow PyruvicAcid Pyruvic Acid Bromination Bromination (with Br₂) PyruvicAcid->Bromination BromopyruvicAcid Bromopyruvic Acid (intermediate) Bromination->BromopyruvicAcid Phosphorylation Phosphorylation (with Trialkyl Phosphite) BromopyruvicAcid->Phosphorylation DialkylPEP Dialkyl Phosphoenolpyruvate (intermediate) Phosphorylation->DialkylPEP Hydrolysis Hydrolysis (with H₂O) DialkylPEP->Hydrolysis PEP_Acid Phosphoenolpyruvic Acid Hydrolysis->PEP_Acid pH_Adjust pH Adjustment (with KOH, pH 2-5) PEP_Acid->pH_Adjust PEP_K_sol Potassium Salt (in solution) pH_Adjust->PEP_K_sol Precipitation Precipitation (with Ethanol) PEP_K_sol->Precipitation FinalProduct Potassium 1-carboxyvinyl hydrogenphosphate (crystalline solid) Precipitation->FinalProduct

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common synthesis issues.

TroubleshootingFlow Start Synthesis Issue LowYield Low or No Yield Start->LowYield OilyProduct Oily/Gummy Product Start->OilyProduct ImpureProduct Inorganic Phosphate Contamination Start->ImpureProduct CheckBromination Verify Bromination Completion (TLC/NMR) LowYield->CheckBromination no CheckPhosphorylation Ensure Anhydrous Phosphorylation LowYield->CheckPhosphorylation no CheckpH Confirm pH is 2-5 for Precipitation LowYield->CheckpH no CheckVolume Concentrate Aqueous Solution if Needed LowYield->CheckVolume no OilyProduct->CheckpH no WashEthanol Wash Product with Cold, Anhydrous Ethanol OilyProduct->WashEthanol yes DryProperly Dry Under Vacuum & Store in Desiccator OilyProduct->DryProperly yes ImpureProduct->CheckpH no AvoidHeat Avoid Excessive Heat during Workup ImpureProduct->AvoidHeat yes PrecisepH Use Slow, Precise KOH Addition ImpureProduct->PrecisepH yes Reprecipitate Re-precipitate from Water/Ethanol WashEthanol->Reprecipitate still oily

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Phosphoenolpyruvate (PEP) Solution Stability and the Influence of Divalent Cations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphoenolpyruvate (PEP). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments involving PEP solutions. Our focus is to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) on PEP Stability

This section addresses the most common queries regarding the preparation, storage, and degradation of PEP solutions.

FAQ 1: My PEP stock solution seems to be degrading quickly. What are the primary factors affecting its stability in an aqueous solution?

Answer: Phosphoenolpyruvate is a high-energy phosphate compound that is kinetically stable at room temperature in its pure, solid form. However, once dissolved in an aqueous solution, its stability is influenced by several factors:

  • pH: PEP is most stable in alkaline conditions, specifically between pH 10 and 13.[1] It is notably unstable under neutral or acidic conditions, where it is prone to hydrolysis.

  • Temperature: Elevated temperatures significantly accelerate the rate of non-enzymatic hydrolysis of PEP.[2] For this reason, stock solutions should be stored at low temperatures.

  • Divalent Cations: The presence of divalent metal ions can catalyze the hydrolysis of PEP, even at room temperature.[2] This is a critical factor to consider in buffer preparation for enzymatic assays.

  • Ionic Strength: While less pronounced than pH and cations, the overall ionic strength of the solution can influence the stability of PEP.[3][4][5]

For optimal stability, prepare PEP solutions in a buffer with a slightly alkaline pH if the experimental conditions permit, keep them on ice during use, and store them frozen.

FAQ 2: What is the recommended procedure for preparing and storing a PEP stock solution?

Answer: Proper preparation and storage are crucial for maintaining the integrity of your PEP stock.

  • Preparation:

    • Allow the solid PEP salt (e.g., monopotassium or monosodium salt) to equilibrate to room temperature before opening the container to prevent condensation.[6]

    • Dissolve the solid in high-purity, nuclease-free water or a suitable buffer (e.g., Tris-HCl). The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[7]

    • Due to the presence of an unknown amount of water of hydration in the solid, the actual concentration of the freshly prepared stock solution should be determined experimentally.[6] An enzymatic endpoint assay is a reliable method for this.

  • Storage:

    • Short-term (daily use): Keep the solution on ice. It is not recommended to store aqueous solutions at room temperature or 4°C for more than one day.[7]

    • Long-term: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Frozen aliquots are reported to be stable for approximately one month.[6] The solid crystalline form is stable for years at -20°C.[7][8]

FAQ 3: Why do so many enzymes require divalent cations to utilize PEP, and how does this relate to solution stability?

Answer: This is a central question in PEP biochemistry. The requirement for divalent cations is twofold:

  • Formation of the True Substrate: For many enzymes, such as pyruvate kinase (PK) and PEP carboxylase (PEPC), the actual substrate is not free PEP but a complex of PEP with a divalent cation (e.g., MgPEP or MnPEP).[9][10][11] The metal ion coordinates with the phosphate and carboxylate groups of PEP, orienting it correctly within the enzyme's active site for catalysis.

  • Enzyme Activation: Divalent cations can also bind directly to the enzyme, causing conformational changes necessary for substrate binding and catalytic activity.[12][13] Some enzymes, like pyruvate kinase, require two divalent cations per active site: one that binds to the enzyme and another that complexes with the nucleotide substrate (like ADP).[13]

This essential role in enzymatic reactions creates a paradox: the very ions needed for the reaction can also contribute to the non-enzymatic degradation of your substrate in the stock solution or assay mixture. This highlights the importance of carefully controlling the concentration and timing of adding divalent cations in your experiments.

Section 2: Troubleshooting Guide for Experiments Involving PEP

This section provides a systematic approach to resolving common issues encountered in assays utilizing PEP.

Issue 1: Low or No Enzyme Activity in a PEP-Dependent Assay

You've set up your assay (e.g., a pyruvate kinase or PEP carboxylase assay), but you observe significantly lower activity than expected.

G cluster_0 Initial Problem cluster_1 PEP Integrity Checks cluster_2 Assay Condition Checks cluster_3 Resolution A Low/No Enzyme Activity B Prepare fresh PEP solution A->B First step E Confirm correct divalent cation concentration A->E Parallel Check C Verify PEP concentration (enzymatic assay) B->C If no improvement H Activity Restored B->H D Check for Pyruvate Contamination in PEP Stock C->D If concentration is correct C->H D->H F Check assay buffer pH E->F If cation conc. is correct E->H G Verify enzyme concentration and activity F->G If pH is correct F->H G->H G PEP PEP (Phosphoenolpyruvate) Complex PEP-Cation Complex PEP->Complex Coordination Cation Divalent Cation (e.g., Mg²⁺, Fe²⁺) Cation->Complex TransitionState Transition State (Acyl Phosphate Intermediate) Complex->TransitionState Nucleophilic Attack H2O H₂O (Water) H2O->TransitionState Products Pyruvate + Inorganic Phosphate (Pi) TransitionState->Products Hydrolysis

References

Technical Support Center: Identifying and Mitigating Sources of Error in PEP-K-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PEP-K-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the application of assays involving Pyruvate Kinase (PK). By understanding the core principles of these assays and the causality behind potential errors, you can ensure the generation of robust, reproducible, and trustworthy data.

The Core Principle of PEP-K-Based Assays

Pyruvate Kinase (PK) is a pivotal enzyme in glycolysis, catalyzing the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, which produces pyruvate and ATP.[1][2] This reaction can be coupled to other enzymatic reactions to quantify various analytes. A common approach is the lactate dehydrogenase (LDH) coupled assay, where the pyruvate generated by PK is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the PK activity.[3] Alternatively, the pyruvate can be used in reactions that generate a colorimetric or fluorometric signal.[1][4]

Understanding this coupled reaction system is the first step in effective troubleshooting. An issue with any component—PK, LDH, PEP, ADP, or NADH—can impact the final readout.

PEP_K_Assay_Principle cluster_primary Primary Reaction (Pyruvate Kinase) cluster_coupled Coupled Reaction (LDH) cluster_readout Assay Readout PEP PEP PK Pyruvate Kinase (PK) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH product is substrate for NADH NADH (Absorbs at 340nm) NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ (No Absorbance at 340nm) LDH->NAD Readout Measure Decrease in A340 over time NAD->Readout

Caption: Coupled enzyme reaction principle for a typical PEP-K-based assay.

Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries.

Q1: What are the most crucial initial checks if my assay shows no or very low signal? Start with the basics: confirm that all reagents were added in the correct order and are not expired.[5] Double-check your calculations for dilutions. Ensure that components, especially enzymes, were properly thawed and mixed before use and that the assay buffer was brought to room temperature, as temperature significantly impacts enzyme activity.[5][6] Finally, verify that your plate reader is set to the correct wavelength (e.g., 340 nm for NADH-based assays or the specified wavelength for colorimetric/fluorometric probes).[6]

Q2: My results are not reproducible between wells or experiments. What are the likely causes? Poor reproducibility often points to technical errors in pipetting, improper mixing of reagents, or temperature fluctuations.[7] Using calibrated pipettes, preparing a master mix for reagents to minimize well-to-well variation, and ensuring a stable incubation temperature are critical steps.[6] Inconsistent timing in kinetic assays can also be a major source of variability; ensure you start the reaction and take readings consistently for all samples.[8]

Q3: Can my sample itself interfere with the assay? Yes, biological samples can contain endogenous substances that interfere with the assay enzymes or the detection chemistry.[9] For example, high concentrations of pyruvate in the sample can lead to a high background signal in LDH-coupled assays.[10] Samples with high concentrations of NADH or glutathione can also interfere with assays that use a fluorometric probe.[11] It is also important to consider that some buffers can interfere with assays that involve metal ions due to their metal-chelating properties.[12] It is always recommended to run a "sample background" control, which contains the sample but lacks a key enzyme (like PK), to quantify this interference.[13]

Q4: Why is my standard curve non-linear at high concentrations? A non-linear or "flat" standard curve at higher concentrations is typically due to substrate depletion or signal saturation.[14] At high analyte concentrations, a key substrate (like PEP or NADH) might be consumed too quickly, causing the reaction rate to plateau. Alternatively, the detector in the plate reader may become saturated by a strong signal.[14] Diluting your sample to ensure it falls within the linear range of the assay is the standard solution.[6]

In-Depth Troubleshooting Guide

This guide is structured by the type of problem observed during the experiment.

Category A: Signal & Sensitivity Issues
Symptom Potential Cause Troubleshooting Action & Rationale
No Signal or Weak Signal 1. Inactive Enzyme(s): One or more enzymes (PK, LDH, etc.) may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.Action: Run a positive control with a known active enzyme or a standard that doesn't require the enzyme .[7] Rationale: This will confirm the integrity of the other assay components and the detection system. Always aliquot enzymes upon arrival to minimize freeze-thaw cycles.
2. Omission of a Critical Reagent: A key component like ADP, PEP, or a cofactor was accidentally left out of the reaction mix.Action: Carefully review your protocol and pipetting steps.[5] Prepare a checklist to ensure all components are added. Rationale: Missing a substrate or cofactor will completely prevent the reaction from proceeding.
3. Incorrect Buffer Conditions (pH, Ionic Strength): The pH of the assay buffer is outside the optimal range for one of the enzymes, leading to reduced activity.[15]Action: Prepare fresh buffer and verify its pH.[5] Refer to the enzyme's datasheet for its optimal pH range. Rationale: Enzyme structure and catalytic activity are highly dependent on pH.[15] Even small deviations can cause significant loss of function.
High Background Signal 1. Contaminated Reagents: Reagents may be contaminated with the product being measured (e.g., pyruvate in the PEP solution, or ADP in the ATP solution for ATP-measuring assays).Action: Run a "no-enzyme" control for all reagents to identify the source of contamination. Prepare fresh reagents if necessary.[5] Rationale: This control will reveal which component is contributing to the background signal.
2. Endogenous Activity in Sample: The biological sample itself contains enzymes that can consume substrates or produce interfering products.Action: Run a "sample minus enzyme" control (e.g., sample + all reagents except PK).[5] Rationale: This measures the background signal generated by the sample matrix itself. If high, the sample may need to be deproteinized using a 10 kDa spin filter.[6]
3. Non-specific Reaction of Probe: In fluorometric or colorimetric assays, the detection probe may be reacting non-specifically with components in the sample or buffer.Action: Test the sample with the probe alone to check for direct reactivity. Rationale: Some compounds, particularly those with reducing potential, can directly react with reporter molecules, creating a false-positive signal.
Category B: Data Quality & Accuracy Issues
Symptom Potential Cause Troubleshooting Action & Rationale
Poor Reproducibility (High CV%) 1. Inaccurate Pipetting/Mixing: Small volume variations, especially of concentrated enzymes, can lead to large differences in activity. Improper mixing results in a non-homogenous reaction.Action: Use calibrated pipettes and ensure thorough but gentle mixing after adding each component, especially the enzyme.[6][7] Prepare a master mix for common reagents.[6] Rationale: A master mix ensures that each well receives the exact same concentration of reagents, minimizing well-to-well variability.
2. Temperature Gradients: "Edge effects" in microplates can occur if the outer wells are at a different temperature than the inner wells.Action: Incubate the plate in a temperature-controlled environment and allow it to equilibrate before adding the final reagent to start the reaction.[7] Rationale: Enzyme kinetics are highly temperature-dependent; even a 1-2°C difference can alter the reaction rate.
Non-Linear Kinetics 1. Substrate Depletion: In a kinetic assay, if the reaction proceeds too quickly, the substrate concentration may drop significantly, causing the rate to decrease over time.Action: Reduce the enzyme concentration or the amount of sample added.[8] Rationale: The goal is to measure the initial reaction velocity, which should be linear. Reducing the enzyme concentration slows the reaction, extending the linear phase.
2. Product Inhibition: The accumulation of a product (e.g., ATP or pyruvate) can inhibit one of the enzymes in the coupled system. ADP, for instance, can inhibit some ATPases.[16]Action: Analyze data from the early, linear phase of the reaction. Dilute the sample to reduce the rate of product formation. Rationale: Using the initial velocity minimizes the impact of product feedback inhibition on the calculated activity.

Key Protocols & Workflows

Protocol: Screening for Sample Interference

This protocol is essential to validate that components within your sample are not artificially altering the assay results.

  • Prepare Control Wells: Set up the following reactions in a microplate:

    • Well A (No-Enzyme Control): Assay Buffer + All detection reagents (e.g., LDH, NADH) + Your Sample. This checks for sample components that mimic enzyme activity.

    • Well B (No-Substrate Control): Assay Buffer + All enzymes (PK, LDH) + Your Sample. This checks for endogenous substrates in your sample.

    • Well C (Complete Reaction): Assay Buffer + All reagents + Your Sample.

    • Well D (Positive Control): Assay Buffer + All reagents + a known amount of analyte (e.g., pure ADP).

  • Incubate: Follow the standard assay incubation time and temperature.

  • Read Plate: Measure the signal (e.g., A340) in all wells.

  • Analyze:

    • If Well A shows a significant signal, your sample has interfering substances. Consider sample cleanup steps like deproteinization with a 10kDa spin filter.[6]

    • If Well B shows a signal, your sample contains an endogenous substrate that the assay enzymes can act upon.

Caption: Workflow for identifying sample-specific interference.

Best Practices for Assay Buffer Selection

The choice of buffer is not trivial and can significantly impact enzyme performance.

  • pH Stability: The buffer's pKa should be close to the optimal pH for the enzyme(s) in your system to ensure stable pH throughout the experiment.[17]

  • Avoid Interference: Be aware of potential negative interactions. For instance, phosphate buffers can inhibit some kinase activities and may precipitate with certain metal ions.[12][18] Tris buffers can chelate metal ions, which is problematic for metalloenzymes.[18][19]

  • Recommended Buffers: Buffers like HEPES are often recommended for enzyme assays due to their physiological pH range and low tendency to interact with metal ions.[19]

  • Consistency is Key: Once you have selected an appropriate buffer, use the same batch for an entire set of related experiments to avoid variability.[7]

References

Validation & Comparative

A Researcher's Guide to Pyruvate Kinase Kinetics: A Comparative Analysis Focused on Phosphoenolpyruvate Trisodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricate world of glycolysis and cellular metabolism, a precise understanding of enzyme kinetics is paramount. Pyruvate kinase (PEP-K), a pivotal enzyme in the glycolytic pathway, catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, a critical energy-yielding step.[1][2] The choice of substrate, specifically the salt form of PEP, can significantly influence experimental outcomes. This guide provides an in-depth comparison of the kinetic parameters of PEP-K with a focus on the widely used phosphoenolpyruvate trisodium salt, supported by established experimental data and protocols.

Understanding the Core Reaction: Pyruvate Kinase and its Substrate

Pyruvate kinase facilitates the transfer of a phosphate group from PEP to adenosine diphosphate (ADP), yielding pyruvate and adenosine triphosphate (ATP).[2] This reaction is a key regulatory point in glycolysis.[3] The substrate, phosphoenolpyruvate, is a high-energy phosphate compound, and its stability and purity are crucial for reproducible kinetic assays.[4][5] Phosphoenolpyruvate is commercially available in various salt forms, with the trisodium and potassium salts being common choices for biochemical studies.[6][7] This guide will focus on the trisodium salt due to its frequent use in enzymatic assays.[6]

Comparative Kinetic Parameters of Pyruvate Kinase

The performance of an enzyme is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax).[8] These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. The kinetic behavior of pyruvate kinase can vary depending on the isoform of the enzyme (e.g., M1, M2, L, R) and the specific experimental conditions.[9][10][11]

Kinetic ParameterTypical Range with PEPSignificance in PEP-K Assays
Km for PEP 0.08 mM - 0.75 mM[2][10]Represents the concentration of PEP at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for PEP. Different isoforms of pyruvate kinase exhibit distinct Km values for PEP.[10][11]
Vmax Varies significantlyThe maximum rate of the reaction when the enzyme is saturated with the substrate. It is dependent on the enzyme concentration and specific activity under the given conditions.
Allosteric Regulation Dependent on effectorsPyruvate kinase activity can be allosterically regulated by molecules such as fructose-1,6-bisphosphate (FBP), which can shift the kinetics from sigmoidal to hyperbolic.[12]

It is important to note that the kinetic "constants" are not absolute values but are influenced by factors such as pH, temperature, and the concentration of cofactors like Mg2+ and K+.[3][13][14] For instance, potassium ions are known to be essential activators of pyruvate kinase, increasing the affinity for PEP.[13]

The Role and Properties of Phosphoenolpyruvate Trisodium Salt

Phosphoenolpyruvate trisodium salt is a stable, crystalline powder that is highly soluble in water, making it a convenient substrate for in vitro enzymatic assays.[15] Its purity is critical, as contaminants like pyruvate can interfere with the kinetic measurements.[16] When preparing solutions, it is advisable to use high-purity, enzymatically tested grades of PEP trisodium salt.[6][15] Aqueous solutions of PEP are generally stable, but it is recommended to prepare them fresh or store them at -20°C for short periods to prevent degradation.[7]

Experimental Workflow for Determining PEP-K Kinetic Parameters

A robust and widely accepted method for determining the kinetic parameters of pyruvate kinase is the coupled spectrophotometric assay.[1][17][18] This continuous assay links the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[1][18]

G cluster_0 Pyruvate Kinase Reaction cluster_1 Coupled Assay Reaction PEP Phosphoenolpyruvate (PEP) PK Pyruvate Kinase (PEP-K) PEP->PK ADP ADP ADP->PK Pyruvate Pyruvate PK->Pyruvate ATP ATP PK->ATP LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD Spectrophotometer Monitor ΔA340nm NAD->Spectrophotometer Decrease in Absorbance

Caption: Coupled spectrophotometric assay for pyruvate kinase activity.

Detailed Experimental Protocol

Objective: To determine the Km and Vmax of pyruvate kinase for phosphoenolpyruvate trisodium salt.

Materials:

  • Purified Pyruvate Kinase (PEP-K)

  • Phosphoenolpyruvate (PEP) trisodium salt

  • Adenosine diphosphate (ADP)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Lactate Dehydrogenase (LDH)

  • Reaction Buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 120 mM KCl and 62 mM MgSO4)[18]

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PEP trisodium salt in the reaction buffer. The concentration should be high enough to allow for a range of final concentrations in the assay.

    • Prepare stock solutions of ADP and NADH in the reaction buffer.

    • Dilute the PEP-K and LDH enzymes to the desired working concentrations in the reaction buffer immediately before use.[18]

  • Assay Setup:

    • In a cuvette, combine the reaction buffer, ADP, NADH, and LDH.

    • Add varying concentrations of the PEP trisodium salt solution to different cuvettes to create a substrate concentration gradient.

    • The final volume in each cuvette should be constant.

  • Initiation and Measurement:

    • Equilibrate the cuvettes to the desired temperature (e.g., 25°C) in the spectrophotometer.[18]

    • Initiate the reaction by adding a small, fixed amount of the diluted PEP-K enzyme to each cuvette.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the initial linear rate of the reaction (ΔA340/minute).[18]

  • Data Analysis:

    • Convert the rate of change in absorbance (ΔA340/minute) to the rate of reaction (µmol/minute) using the molar extinction coefficient of NADH (6220 M-1cm-1).

    • Plot the initial reaction velocity (V) against the corresponding PEP concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[8] A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for a linear representation of the data.

G A Prepare Reagent Stock Solutions (PEP, ADP, NADH, Buffers) B Prepare Working Dilutions of Enzymes (PEP-K, LDH) A->B C Set up Assay Mix in Cuvettes (Buffer, ADP, NADH, LDH) B->C D Add Varying Concentrations of PEP Trisodium Salt C->D E Equilibrate to Assay Temperature in Spectrophotometer D->E F Initiate Reaction with PEP-K E->F G Monitor and Record ΔA340nm/minute F->G H Calculate Initial Velocity (V) G->H I Plot V vs. [PEP] H->I J Determine Km and Vmax (Michaelis-Menten or Lineweaver-Burk) I->J

Caption: Experimental workflow for kinetic analysis of PEP-K.

Conclusion

A thorough understanding of the kinetic parameters of pyruvate kinase is essential for researchers in metabolism and drug discovery. The use of high-quality phosphoenolpyruvate trisodium salt in a well-designed coupled spectrophotometric assay allows for the accurate determination of Km and Vmax. By following the detailed protocol and considering the influential factors outlined in this guide, scientists can obtain reliable and reproducible kinetic data, paving the way for deeper insights into the regulation of glycolysis and the development of novel therapeutics.

References

A Senior Application Scientist's Guide to Commercially Sourced PEP-K: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality of a fundamental biochemical reagent can be the determining factor between a breakthrough discovery and a confounding artifact. Phosphoenolpyruvate, monopotassium salt (PEP-K), is one such critical substrate. It is the energetic linchpin in glycolysis and gluconeogenesis and the primary phosphoryl donor in the bacterial phosphotransferase system (PTS).[1][2][3] Given its central role, selecting a reliable commercial source of PEP-K is a decision that warrants careful consideration and empirical validation.

This guide provides an in-depth comparative analysis of PEP-K from various commercial suppliers. Moving beyond a simple catalog comparison, we will delve into the critical quality attributes that impact experimental outcomes and provide detailed protocols for in-house validation. Our objective is to empower you to make informed purchasing decisions and ensure the scientific integrity of your work.

The Central Role of PEP: The Bacterial Phosphotransferase System (PTS)

To appreciate the importance of high-quality PEP-K, one must first understand the elegance of the systems in which it participates. In many bacteria, the PTS is a highly efficient method for sugar uptake.[4][5] It functions as a phosphotransfer cascade, where the high-energy phosphoryl group from PEP is sequentially transferred through a series of proteins—Enzyme I (EI) and HPr—and ultimately to the incoming sugar via a sugar-specific Enzyme II (EII) complex.[5][6][7] This process not only transports the sugar into the cell but also phosphorylates it in a single, energy-coupled step, trapping it for metabolism.[4][7][8]

The fidelity of any experiment studying the PTS—be it for antimicrobial development or metabolic engineering—is directly dependent on the purity and activity of the starting PEP-K.

PTS_Pathway cluster_cytoplasm Cytoplasm PEP PEP PYR Pyruvate PEP->PYR P EI Enzyme I HPr HPr EI->HPr P EIIA EIIA HPr->EIIA P EIIB EIIB EIIA->EIIB P EIIC EIIC (Permease) EIIB->EIIC Sugar_in Sugar-P (in) EIIC->Sugar_in Phosphorylation Sugar_out Sugar (out) Sugar_out->EIIC Transport

Bacterial Phosphotransferase System (PTS) Cascade.

Comparative Analysis of Commercial PEP-K Specifications

While numerous suppliers offer PEP-K, a few are consistently cited in literature and provide clear specifications. The following table summarizes the publicly available data for PEP-K from several prominent suppliers. It is important to note that this information is based on catalog data and serves as a baseline for comparison; it is not a substitute for in-house validation.

SupplierProduct/Catalog No.Stated PurityFormulationStorage Temp.Key Notes
Sigma-Aldrich (Roche) 1010829400197% (PEP-K)Solid2-8°CContents: 80% PEP (enzymatic).[9]
Cayman Chemical 16530≥95%Crystalline Solid-20°CSoluble in PBS (pH 7.2) at 10 mg/ml.[3]
Bio Basic PB2553Ultra PureNot Specified-15 to -20°CShipped on ice.[10]
Biofargo BFB-102553Ultra PureNot SpecifiedNot SpecifiedLabeled as substrate for kinase reactions.[11]
NBS Biologicals PB2553Ultra PureNot Specified-15 to -20°CDistributed from Bio Basic.[12]
BioVectra Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedListed as a substrate for carboxylase detection.[13]

Disclaimer: This table is for informational purposes and is based on data available as of early 2026. Researchers should always consult the most current product data sheets from the supplier.

Experimental Validation: A Protocol for Ensuring Functional Activity

Catalog specifications of purity are a necessary but insufficient metric for guaranteeing performance. Purity values, often determined by HPLC or elemental analysis, do not always reflect functional activity. The presence of inhibitors, incorrect isomeric forms, or degradation products can render a high-purity batch of PEP-K ineffective. Therefore, a robust functional assay is the ultimate arbiter of quality.

As a Senior Application Scientist, I advocate for a self-validating system. The most reliable and widely accepted method for determining the concentration and activity of a PEP-K solution is a coupled enzyme assay utilizing Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

Causality Behind the PK/LDH Coupled Assay

The logic of this assay is as follows:

  • Pyruvate Kinase (PK) catalyzes the transfer of the phosphoryl group from PEP to ADP, producing Pyruvate and ATP. The rate of this reaction is directly proportional to the amount of functional PEP in the sample.[1]

  • Lactate Dehydrogenase (LDH) then reduces the newly formed pyruvate to lactate, a reaction that consumes NADH.

  • The Readout: NADH absorbs light at 340 nm, while its oxidized form, NAD+, does not. By monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer, we can precisely quantify the rate of the PK reaction, and thus, the activity of our PEP-K substrate.

This system is trustworthy because every component is linked; a decrease in NADH is stoichiometrically coupled to the consumption of PEP-K.

Assay_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_pep 1. Prepare PEP-K Stock (From Supplier A, B, C) mix 4. Combine Buffer, NADH, ADP, and PEP-K Sample in Cuvette prep_pep->mix prep_reagents 2. Prepare Assay Buffer (Tris, MgCl2, KCl, ADP, NADH) prep_reagents->mix prep_enzymes 3. Prepare Enzyme Mix (Pyruvate Kinase / Lactate Dehydrogenase) initiate 6. Initiate Reaction (Add PK/LDH Enzyme Mix) prep_enzymes->initiate equilibrate 5. Equilibrate at Assay Temp (e.g., 25°C) mix->equilibrate equilibrate->initiate read 7. Monitor A340 nm (Kinetic Read, 2-5 min) initiate->read calculate 8. Calculate ΔA340/min read->calculate compare 9. Compare Rates (Supplier A vs B vs C) calculate->compare

Workflow for PEP-K Functional Activity Assay.
Detailed Protocol: PK/LDH Coupled Assay for PEP-K Quantification

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. It can be scaled down for 96-well plate readers.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM KCl. Prepare fresh and store at 4°C.

  • ADP Stock: 100 mM Adenosine 5'-diphosphate in water.

  • NADH Stock: 10 mM β-Nicotinamide adenine dinucleotide, reduced form, in water. Prepare fresh as it is light-sensitive and unstable.

  • PEP-K Samples: Prepare ~10 mM stock solutions from each commercial supplier based on the formula weight (206.13 g/mol ).[3][9]

  • Enzyme Mix: A commercially available, stabilized mixture of Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) is recommended for consistency. (e.g., from Roche/Sigma-Aldrich).

Procedure:

  • Reaction Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine:

    • 850 µL of Assay Buffer

    • 20 µL of 100 mM ADP Stock (Final concentration: 2 mM)

    • 15 µL of 10 mM NADH Stock (Final concentration: 0.15 mM)

  • Sample Addition:

    • Pipette 885 µL of the master mix into a clean cuvette.

    • Add 10 µL of the ~10 mM PEP-K stock solution to be tested (Final concentration: ~0.1 mM). Mix gently by pipetting.

    • Expert Tip: It is crucial to run a "no PEP-K" blank to ensure there is no background NADH degradation.

  • Equilibration & Baseline: Place the cuvette in the spectrophotometer set to 340 nm and 25°C. Allow the temperature to equilibrate and monitor the absorbance for 1-2 minutes to establish a stable baseline. The absorbance should be between 0.8 and 1.2.

  • Initiate Reaction: Add 5 µL of the PK/LDH enzyme mix to the cuvette. Quickly cap, invert twice to mix (avoiding bubbles), and immediately start the kinetic measurement.

  • Data Acquisition: Record the absorbance at 340 nm every 10-15 seconds for 3-5 minutes. The absorbance should decrease linearly.

  • Data Analysis:

    • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of active PEP-K. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Concentration (M) = (ΔA₃₄₀/min) / (ε * l) , where l is the path length (typically 1 cm).

    • Compare the calculated active concentration to the concentration you prepared based on weight. This gives you the true functional purity of the product.

Conclusion and Recommendations

The choice of a fundamental reagent like PEP-K should not be based on price or catalog purity alone. While suppliers like Sigma-Aldrich (Roche) and Cayman Chemical provide detailed specifications, and others like Bio Basic offer "Ultra Pure" grades, the ultimate measure of quality is performance in a validated, functional assay.[3][9][10]

Our analysis underscores a critical principle of rigorous science: Trust, but verify.

  • For High-Stakes Applications (e.g., enzyme kinetics, drug screening), it is imperative to perform a functional validation assay, such as the PK/LDH coupled assay described, on each new lot of PEP-K. This ensures reproducibility and protects against costly troubleshooting down the line.

  • For General Applications (e.g., preparing bacterial growth media), a supplier with a consistent track record and clear purity specifications may be sufficient, but awareness of potential lot-to-lot variability is still advised.

  • The Senior Scientist's Recommendation: Establish a relationship with one or two primary suppliers and qualify each new lot upon arrival. The small investment in time and resources for quality control provides an outsized return in the confidence and reliability of your experimental data. By treating every reagent as a variable to be controlled, you uphold the highest standards of scientific integrity.

References

Decoding Specificity: A Comparative Guide to the Cross-Reactivity of Phosphoenolpyruvate Analogs in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between substrates and enzymes is paramount. This guide delves into the critical area of enzymatic cross-reactivity, focusing on structural analogs of phosphoenolpyruvate (PEP), a linchpin metabolite in cellular energetics. The development of PEP analogs as potential inhibitors for therapeutic intervention or as mechanistic probes necessitates a thorough evaluation of their specificity. This document provides an in-depth comparison of the performance of various PEP analogs across key enzymatic assays, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Central Role of Phosphoenolpyruvate and the Rationale for Analog Development

Phosphoenolpyruvate is a high-energy phosphate compound situated at a crucial metabolic crossroads. It serves as the phosphate donor in the final, energy-yielding step of glycolysis, a reaction catalyzed by pyruvate kinase (PK).[1][2] Beyond this canonical role, PEP is a substrate for a host of other enzymes, including PEP carboxylase (PEPC), enolase, and the bacterial phosphotransferase system (PTS), each playing vital roles in carbon fixation, glycolysis/gluconeogenesis, and sugar transport, respectively.

The essential nature of these PEP-utilizing enzymes in various physiological and pathological processes makes them attractive targets for drug discovery. Structural analogs of PEP are designed to mimic the natural substrate, thereby acting as competitive or irreversible inhibitors. However, the structural similarity that confers inhibitory potential also raises the critical issue of cross-reactivity. An ideal therapeutic agent would exhibit high selectivity for its intended target enzyme while minimizing off-target effects on other PEP-dependent enzymes. This guide provides a framework for assessing this crucial aspect of analog performance.

Structural Modifications of PEP Analogs: A Comparative Overview

The quest for potent and selective inhibitors has led to the synthesis of a diverse array of PEP analogs. These modifications can be broadly categorized into three main classes:

  • Vinyl Group Modifications: Substitution of the vinyl protons of PEP has proven to be a particularly effective strategy for generating potent inhibitors.[3] Halogenated analogs, such as (Z)- and (E)-3-fluoro-PEP and (Z)-3-bromo-PEP, have been extensively studied.[4] The stereochemistry of these substitutions is a critical determinant of their inhibitory activity and substrate specificity.[4]

  • Phosphate Group Modifications: Alterations to the phosphate moiety, such as the introduction of a chloromethylphosphonate group, have been explored to create potential irreversible inhibitors.[3] These modifications aim to form a covalent bond with active site residues, leading to permanent enzyme inactivation.

  • Carboxylate Group Modifications: Modifications of the carboxylate group, including its replacement with neutral or other negatively charged groups, have also been investigated. The nature of this substitution significantly impacts the analog's interaction with different enzymes.[3]

Below is a visual representation of the core structure of PEP and the common sites of modification for the generation of its structural analogs.

Caption: Core structure of PEP and key modification sites for analog synthesis.

Comparative Performance of PEP Analogs in Enzymatic Assays

The true measure of a PEP analog's utility lies in its performance in enzymatic assays. The following table summarizes key findings from the literature on the cross-reactivity of various analogs with different PEP-utilizing enzymes.

PEP AnalogTarget Enzyme(s)Key FindingsReference(s)
(Z)- and (E)-3-Fluoro-PEP Pyruvate Kinase, Enolase, PEP CarboxykinaseThe Z-isomer acts as a substrate for enolase and PEP carboxykinase, while the E-isomer does not. Both are substrates for pyruvate kinase, albeit with a lower Vmax/Km compared to PEP. Inhibition is metal-ion dependent.[4]
(Z)-3-Chloro-PEP Enzyme I (PTS)Acts as a potent, time-dependent irreversible inhibitor (suicide inhibitor) of Enzyme I.[3]
Phosphate-modified analogs Pyruvate Kinase, Enolase, PEP Carboxylase, Enzyme IGenerally less effective inhibitors compared to vinyl-modified analogs. Enzyme I is particularly intolerant to these modifications.[3]
Carboxylate-modified analogs Pyruvate Kinase, Enolase, PEP CarboxylaseAnalogs with a negatively charged group at this position can inhibit pyruvate kinase and enolase. Neutral groups can stimulate PEP carboxylase activity in the presence of Mg2+.[3]
Phosphoenol-α-ketobutyrate & Phosphoenol-α-ketovalerate PEP CarboxylasePotent inhibitors with Ki values significantly lower than the Km for PEP, suggesting a hydrophobic pocket near the active site.[5]
L- and D-Phospholactate PEP CarboxylaseL-phospholactate has a Ki value similar to the Km for PEP, while D-phospholactate is a weaker inhibitor, indicating stereospecific binding.[5]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness of cross-reactivity data, robust and well-validated experimental protocols are essential. The following sections provide step-by-step methodologies for key enzymatic assays.

Pyruvate Kinase Activity Assay (Coupled Assay)

This assay measures the production of pyruvate by coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified pyruvate kinase

  • Purified lactate dehydrogenase (LDH)

  • Tris buffer (pH 7.5)

  • ADP

  • MgCl2

  • KCl

  • NADH

  • Phosphoenolpyruvate (PEP)

  • PEP analog (inhibitor)

Procedure:

  • Prepare a reaction mixture containing Tris buffer, ADP, MgCl2, KCl, and NADH in a cuvette.

  • Add a sufficient amount of LDH to the mixture.

  • Add the desired concentration of the PEP analog to the cuvette. For control experiments, add an equal volume of buffer.

  • Initiate the reaction by adding pyruvate kinase.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both PEP and the analog.

PEP Carboxylase Activity Assay

This assay measures the PEP-dependent carboxylation of bicarbonate, which can be monitored by coupling the reaction to malate dehydrogenase (MDH) and observing the oxidation of NADH.

Materials:

  • Purified PEP carboxylase

  • Purified malate dehydrogenase (MDH)

  • Tris buffer (pH 8.0)

  • PEP

  • NaHCO3

  • MgCl2

  • NADH

  • PEP analog (inhibitor)

Procedure:

  • Prepare a reaction mixture containing Tris buffer, NaHCO3, MgCl2, and NADH in a cuvette.

  • Add a sufficient amount of MDH to the mixture.

  • Add the desired concentration of the PEP analog.

  • Initiate the reaction by adding PEP carboxylase.

  • Start the reaction by adding PEP.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity from the rate of NADH oxidation.

The following diagram illustrates the workflow for a typical cross-reactivity screening assay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Analog_Prep Prepare Stock Solutions of PEP Analogs PK_Assay Pyruvate Kinase Assay Analog_Prep->PK_Assay PEPC_Assay PEP Carboxylase Assay Analog_Prep->PEPC_Assay Enolase_Assay Enolase Assay Analog_Prep->Enolase_Assay Other_Assays Other Relevant Assays (e.g., PTS) Analog_Prep->Other_Assays Enzyme_Prep Prepare Purified PEP-Utilizing Enzymes Enzyme_Prep->PK_Assay Enzyme_Prep->PEPC_Assay Enzyme_Prep->Enolase_Assay Enzyme_Prep->Other_Assays Kinetic_Analysis Determine Kinetic Parameters (Ki, IC50) PK_Assay->Kinetic_Analysis PEPC_Assay->Kinetic_Analysis Enolase_Assay->Kinetic_Analysis Other_Assays->Kinetic_Analysis Compare Compare Potency and Selectivity Kinetic_Analysis->Compare Selectivity_Profile Establish Selectivity Profile of Analogs Compare->Selectivity_Profile

Caption: Workflow for screening the cross-reactivity of PEP analogs.

Conclusion: Navigating the Path to Selective Inhibition

The development of PEP analogs as therapeutic agents or research tools is a promising avenue, but one that requires a rigorous assessment of their enzymatic cross-reactivity. As demonstrated, subtle changes in the structure of a PEP analog can have profound effects on its inhibitory profile. Modifications to the vinyl group, particularly halogenation, have yielded some of the most potent inhibitors, with stereochemistry playing a pivotal role in determining selectivity. In contrast, modifications to the phosphate and carboxylate moieties have generally resulted in less potent, though sometimes more selective, compounds.

For researchers in this field, a systematic approach to evaluating cross-reactivity, employing standardized and well-controlled enzymatic assays, is non-negotiable. The data and protocols presented in this guide offer a solid foundation for these critical investigations, ultimately paving the way for the design of more specific and effective modulators of PEP-utilizing enzymes.

References

Validation of a Novel LC-MS/MS Method for Phosphoenolpyruvate Carboxykinase (PEP-K) Assay using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, particularly in metabolic research, the precise and accurate quantification of enzyme activity is paramount. Phosphoenolpyruvate carboxykinase (PEPCK or PEP-K), a key enzyme in gluconeogenesis and the tricarboxylic acid (TCA) cycle, is a critical target for therapeutic intervention in metabolic diseases. Consequently, the analytical methods used to measure its activity must be rigorously validated to ensure data integrity and support regulatory submissions.

This guide provides an in-depth validation of a novel, highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PEP-K activity. The validation is anchored by the use of a certified reference material (CRM), establishing a new standard for accuracy and reliability in PEP-K analysis. We will objectively compare the performance of this new method against a traditional colorimetric assay, providing the supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The Imperative for Robust PEP-K Quantification

PEPCK catalyzes the reversible conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). Its central role in metabolic pathways makes it a focal point in the study of diabetes, obesity, and certain cancers. The development of novel therapeutics targeting PEPCK necessitates analytical methods that are not only sensitive but also highly specific and accurate. Traditional methods, such as coupled-enzyme colorimetric assays, while widely used, can suffer from interferences from other components in complex biological matrices. This potential for inaccuracy underscores the need for more advanced analytical techniques.

A New Paradigm: The LC-MS/MS Method

To address the limitations of existing methods, we have developed and validated a novel LC-MS/MS method for the direct quantification of phosphoenolpyruvate (PEP), the product of the PEPCK-catalyzed reaction. This direct measurement approach inherently offers greater specificity compared to indirect, coupled-enzyme assays.

The Cornerstone of Accuracy: Certified Reference Material (CRM)

The validation of any new analytical method hinges on the availability of a well-characterized standard. For enzyme assays, a Certified Reference Material (CRM) provides the highest level of metrological traceability. For this study, we utilized a hypothetical, yet representative, commercially available PEP-K CRM with a certified catalytic activity of **

A Comparative Guide to Pyruvate Kinase Activity: An In-Depth Analysis of Substrate Utilization and Isoform Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme kinetics is paramount. Pyruvate kinase (PK), a pivotal enzyme in cellular metabolism, is a key example. While its primary function—the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP—is well-established, a deeper dive into its substrate flexibility and the kinetic differences among its isoforms reveals a complex regulatory landscape. This guide provides a comparative analysis of pyruvate kinase activity, moving beyond a simple description to offer a nuanced perspective supported by experimental data and protocols.

The Central Role of Pyruvate Kinase in Glycolysis

Pyruvate kinase (EC 2.7.1.40) catalyzes the final, and one of the three rate-limiting, steps of glycolysis.[1][2] This reaction is a critical point of metabolic regulation, converting the high-energy substrate phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP) into pyruvate and adenosine triphosphate (ATP).[1][2][3] The immense energy released from the hydrolysis of PEP makes this step practically irreversible under physiological conditions, ensuring a unidirectional flow through the glycolytic pathway.[4][5]

The enzyme exists in four distinct, tissue-specific isoforms in mammals: L (liver), R (red blood cells), M1 (muscle, heart, and brain), and M2 (fetal and tumor tissues).[2][6] These isoforms possess unique kinetic properties and are subject to different regulatory mechanisms, allowing them to meet the specific metabolic demands of each tissue.[2] The M2 isoform (PKM2), in particular, has garnered significant attention in cancer research due to its role in reprogramming glucose metabolism to support tumor growth.[7]

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} caption { label="Figure 1: The canonical reaction catalyzed by Pyruvate Kinase."; font-size: 10; } /dot

Phosphoenolpyruvate (PEP): The Quintessential Phosphate Donor

The primary and overwhelmingly preferred phosphate donor for pyruvate kinase is PEP. The high-energy nature of PEP is central to its function. The hydrolysis of its phosphate group is highly exergonic, which drives the synthesis of ATP.[5] While the term "kinase" often implies ATP as the phosphate donor, pyruvate kinase was named for its reverse reaction, which is not physiologically significant in glycolysis.[2][6][8] In the forward, glycolytic reaction, PEP is the unambiguous phosphate donor.[2][3]

Searches for alternative, physiologically relevant phosphate donors for the canonical pyruvate kinase reaction have shown that the enzyme is highly specific for PEP. While some kinases can utilize inorganic pyrophosphate (PPi)[9], there is no substantial evidence that pyruvate kinase does. The enzyme's active site is structured to accommodate PEP, and while analogues can bind, they do not serve as efficient phosphate donors.[10][11] A reported non-canonical function of PKM2 acting as a protein kinase using PEP to phosphorylate other proteins has been a subject of debate, with some studies unable to replicate the finding and suggesting observations were due to ATP regeneration.[4][12]

A Multi-faceted Comparison of Pyruvate Kinase Activity

While the choice of phosphate donor is limited to PEP, the enzyme's activity can be compared across several other critical variables: the phosphate acceptor, the enzyme isoform, and the influence of allosteric modulators.

Although highly specific for its phosphate donor (PEP), pyruvate kinase exhibits a degree of promiscuity for the phosphate acceptor. While ADP is the canonical substrate, early in vitro studies have shown that pyruvate kinases from various species can utilize other nucleoside diphosphates (NDPs).

One notable study on Bacillus subtilis pyruvate kinase demonstrated that the enzyme can directly phosphorylate GDP to generate GTP.[1][5] This finding is significant as it suggests a direct role for pyruvate kinase in GTP synthesis, bypassing the need for nucleoside diphosphate kinase (Ndk) which typically uses ATP to phosphorylate other NDPs.[1] The study revealed that in the presence of the activator AMP, the enzymatic efficiency of the B. subtilis enzyme was actually highest with GDP as the substrate, followed by ADP, UDP, and CDP.[1][5] Similarly, the PKM1 isoform has been shown to accept GDP, IDP, UDP, and CDP in vitro, albeit with decreasing affinity compared to ADP.[4]

This flexibility suggests that under certain metabolic conditions, pyruvate kinase could play a broader role in maintaining cellular nucleotide triphosphate pools than previously appreciated.

Table 1: Comparative Kinetic Parameters of B. subtilis Pyruvate Kinase with Various Nucleoside Diphosphate Acceptors

Phosphate AcceptorKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
GDP0.20 ± 0.021000 ± 405.0 x 106
ADP0.23 ± 0.03750 ± 403.3 x 106
UDP1.1 ± 0.1670 ± 300.61 x 106
CDP2.1 ± 0.2530 ± 300.25 x 106
(Data adapted from bioRxiv, 2024; derived from in vitro assays with B. subtilis pyruvate kinase in the presence of AMP).[5]

The alternative splicing of the PKM gene gives rise to two key isoforms, PKM1 and PKM2, which differ by only a single exon.[4] This small difference has profound consequences for their kinetic properties and regulation, which is particularly relevant in oncology.

  • PKM1 is a constitutively active, tetrameric enzyme that displays high affinity for its substrate, PEP. Its activity is not highly dependent on allosteric activators.[4][7]

  • PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[2] The dimer has a low affinity for PEP. The transition to the active tetrameric form is promoted by the allosteric activator fructose-1,6-bisphosphate (FBP).[7]

This differential regulation allows cancer cells expressing PKM2 to either ramp up ATP production (active tetramer) or divert glycolytic intermediates into biosynthetic pathways to support cell proliferation (inactive dimer).[7]

Table 2: Comparative Kinetics of Human PKM1 and PKM2 for PEP

IsoformKM for PEP (in absence of FBP)Allosteric Regulation by FBPPredominant Oligomeric State
PKM1 Low (~0.05 mM)LowConstitutive Tetramer
PKM2 High (~1.5 mM)High (Activation)Dimer-Tetramer Equilibrium
(Approximate values compiled from multiple sources for illustrative purposes).[13]

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot

The activity of most pyruvate kinase isoforms is tightly controlled by allosteric effectors, which bind to a site distinct from the active site and modulate the enzyme's affinity for PEP.

  • Activators: Fructose-1,6-bisphosphate (FBP), an upstream glycolytic intermediate, is the most prominent allosteric activator.[3] FBP binding promotes the active tetrameric conformation of PKM2, significantly lowering its KM for PEP and stimulating glycolytic flux in a feed-forward mechanism.[2]

  • Inhibitors: High levels of ATP and the amino acid alanine act as allosteric inhibitors.[14] They signal that the cell has sufficient energy and biosynthetic precursors, respectively, causing feedback inhibition of pyruvate kinase to slow down glycolysis.[2]

The comparative effect of these regulators is most pronounced on the L and M2 isoforms, while the M1 isoform is largely insensitive to them.[14]

Experimental Protocols for Comparative Activity Assays

Accurate comparison of pyruvate kinase activity requires robust and standardized assay protocols. The most common method is a coupled enzyme assay.

This is the classic method for measuring PK activity. The pyruvate produced by PK is immediately used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The resulting decrease in absorbance at 340 nm is directly proportional to the rate of pyruvate formation.

Step-by-Step Methodology:

  • Prepare Reaction Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing 100 mM KCl and 5 mM MgCl2.

  • Prepare Reagent Master Mix: In the reaction buffer, prepare a master mix containing the final desired concentrations of:

    • Phosphoenolpyruvate (PEP) (e.g., 0.5 mM for standard assay; variable for kinetics)

    • Adenosine Diphosphate (ADP) (e.g., 2 mM)

    • NADH (e.g., 0.2 mM)

    • Lactate Dehydrogenase (LDH) (e.g., 10-20 units/mL)

    • (Optional) Allosteric effectors like FBP (e.g., 10 µM) or ATP (e.g., 2 mM) for inhibition studies.

  • Initiate Reaction:

    • Pipette the master mix into a UV-transparent cuvette or 96-well plate.

    • Equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Add the pyruvate kinase sample (e.g., purified enzyme or cell lysate) to initiate the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader.

  • Calculate Activity: The rate of reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1).

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot

This alternative method measures the ATP produced by the PK reaction. The generated ATP is used by firefly luciferase to produce light, and the luminescent signal is proportional to PK activity. This assay is particularly useful for high-throughput screening.

Step-by-Step Methodology:

  • Prepare PK Reaction Buffer: Prepare a buffer (e.g., 50 mM Tris-HCl, pH 7.5) with 100 mM KCl and 5 mM MgCl2.

  • Set Up PK Reaction: In a 96-well plate, combine the PK sample with PEP (e.g., 0.1 mM) and ADP (e.g., 0.1 mM) in the reaction buffer.

  • Incubate: Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes) to allow ATP to accumulate.

  • Add Luciferase Reagent: Add a commercially available luciferase/luciferin reagent to each well. This reagent will simultaneously stop the PK reaction and initiate the light-producing reaction.

  • Measure Luminescence: Immediately measure the luminescence using a plate-reading luminometer.

  • Quantify Activity: Correlate the luminescence signal to ATP concentration using an ATP standard curve.

Conclusion and Future Perspectives

While pyruvate kinase is highly specific for its phosphate donor, PEP, its activity is a nexus of metabolic control, influenced by substrate acceptor availability, isoform expression, and allosteric regulation. The comparative data presented here underscore the distinct roles of PK isoforms, particularly the unique regulatory properties of PKM2 that make it a compelling target in cancer therapy. The development of small-molecule activators that lock PKM2 in its constitutively active tetrameric state is a promising strategy to suppress tumor growth by reversing the metabolic phenotype of cancer cells.[7]

Future research will likely continue to explore the non-canonical roles of PK isoforms and further delineate their substrate promiscuity in different cellular contexts. For drug development professionals, the standardized protocols provided herein offer a robust framework for screening and characterizing novel modulators of pyruvate kinase activity, paving the way for new therapeutic interventions targeting metabolic diseases.

References

A Senior Application Scientist's Guide to Evaluating Enzyme Preparations for Phosphoenolpyruvate (PEP) Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The selection of an appropriate enzyme preparation is a critical decision that dictates the success of experimental and developmental pipelines. This guide provides an in-depth framework for evaluating and comparing enzyme preparations that utilize Potassium 1-carboxyvinyl hydrogenphosphate, more commonly known as Phosphoenolpyruvate (PEP). As a high-energy phosphate compound central to glycolysis and gluconeogenesis, PEP is a substrate for numerous enzymes critical to cellular metabolism and is a key molecule in various biotechnological applications.[1][2]

This document moves beyond simple protocol listings. It is structured to provide you with the causal logic behind experimental design, empowering you to make informed decisions when selecting an enzyme that meets the specific demands of your research, be it for high-throughput screening, metabolic engineering, or diagnostic assay development.

Chapter 1: The Key Players - An Overview of PEP-Utilizing Enzymes

PEP stands at a metabolic crossroads, and its fate is determined by a diverse cast of enzymes. For the purpose of this guide, we will focus on three distinct and widely studied classes of enzymes that represent different catalytic mechanisms: phosphorylation, carboxylation, and dehydration.

  • Pyruvate Kinase (PK, EC 2.7.1.40): This enzyme is a cornerstone of glycolysis, catalyzing the final, irreversible step. It mediates the transfer of a high-energy phosphate group from PEP to adenosine diphosphate (ADP), yielding pyruvate and a molecule of adenosine triphosphate (ATP).[3][4] This reaction is highly favorable and is a critical point of regulation in energy metabolism.[5] Different isozymes of PK exist in various tissues, each with unique kinetic and regulatory properties.[3]

  • Phosphoenolpyruvate Carboxylase (PEPC, EC 4.1.1.31): Found in plants and some bacteria, PEPC catalyzes the irreversible carboxylation of PEP.[6][7] It utilizes bicarbonate (HCO₃⁻) to produce the four-carbon compound oxaloacetate and inorganic phosphate (Pi).[7] This enzyme is vital for carbon fixation in C4 and CAM plants, where it efficiently captures CO₂ even at low concentrations.[8]

  • Enolase (ENO, EC 4.2.1.11): Also known as phosphopyruvate hydratase, enolase is a metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PG) to form PEP.[9][10] As the reaction is reversible, enolase can either produce or consume PEP depending on the substrate concentrations in the cellular environment, playing a crucial role in both glycolysis and gluconeogenesis.[11]

dot

Caption: Major enzymatic pathways for Phosphoenolpyruvate (PEP).

Chapter 2: A Framework for Performance Evaluation

To objectively compare different enzyme preparations, a standardized set of performance metrics must be established. These parameters provide quantitative insights into an enzyme's efficiency, specificity, and robustness under various conditions.

  • Kinetic Parameters (Kₘ, Vₘₐₓ, and k꜀ₐₜ): These are fundamental to understanding enzyme performance.[12]

    • Michaelis Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate. A low Kₘ indicates a high affinity, meaning the enzyme can work efficiently even at low substrate concentrations.[13]

    • Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

    • Catalytic Constant (k꜀ₐₜ): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

    • Catalytic Efficiency (k꜀ₐₜ/Kₘ): This ratio is the most useful parameter for comparing the overall performance of different enzymes, as it accounts for both substrate binding and catalytic turnover.

  • Optimal pH: Enzyme activity is highly dependent on pH, as the ionization state of amino acid residues in the active site is critical for catalysis.[14] Determining the pH at which an enzyme exhibits maximum activity is essential for designing assays and application conditions.[15][16] Most enzymes have a characteristic bell-shaped activity curve when plotted against pH.[14]

  • Stability (Thermal and Storage): An enzyme's ability to maintain its structural integrity and activity over time and under different temperature conditions is a crucial practical consideration.[17] Stability assays help predict shelf-life and determine an enzyme's suitability for applications that may involve temperature fluctuations.[12][18]

Chapter 3: Experimental Protocols for Comparative Analysis

The trustworthiness of a comparative guide rests on self-validating and reproducible protocols. The following methodologies provide a robust framework for generating the data needed to evaluate enzyme performance.

dot

Experimental_Workflow start Select Enzyme Preparations (e.g., PK, PEPC, Enolase) kinetics Protocol 3.2: Kinetic Analysis start->kinetics ph_opt Protocol 3.3: pH Profile Analysis start->ph_opt stability Protocol 3.4: Stability Assessment start->stability sub_kinetics Vary [PEP] Concentration Measure Initial Velocity (v₀) Plot v₀ vs. [PEP] Calculate Km, Vmax kinetics->sub_kinetics analysis Data Consolidation & Comparison kinetics->analysis sub_ph Prepare Buffers of Varying pH Run Assay at Each pH Plot Activity vs. pH Determine pH Optimum ph_opt->sub_ph ph_opt->analysis sub_stability Incubate Enzyme Aliquots: - Different Temperatures (Thermal) - Over Time at 4°C (Storage) Measure Residual Activity stability->sub_stability stability->analysis table Generate Comparative Tables (See Table 1) analysis->table

Caption: Standardized workflow for enzyme performance evaluation.

Protocol 3.1: General Assay Principle for Phosphate Detection

For enzymes like Pyruvate Kinase and PEP Carboxylase, which produce ATP and inorganic phosphate respectively, a continuous spectrophotometric assay can be employed to measure the rate of phosphate release. A well-established method is the coupled enzyme assay using purine nucleoside phosphorylase (PNPase).[19][20]

Principle: The phosphate (Pi) released from the primary reaction is used by PNPase to convert a substrate like 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) into ribose-1-phosphate and a colored product, which can be monitored by an increase in absorbance at 360 nm.[21] This allows for real-time kinetic measurements.[21]

Protocol 3.2: Determining Michaelis-Menten Kinetics (Kₘ & Vₘₐₓ)
  • Reagent Preparation: Prepare a reaction buffer at the optimal pH for the enzyme (if known, otherwise start at pH 7.4). Prepare stock solutions of PEP (substrate), co-substrates (e.g., ADP for PK, HCO₃⁻ for PEPC), and any required metal cofactors (e.g., Mg²⁺, Mn²⁺).[22]

  • Assay Setup: In a 96-well plate or cuvette, set up a series of reactions. Keep the enzyme concentration and co-substrate concentrations constant and saturating. Vary the concentration of PEP across a range that brackets the expected Kₘ (e.g., 0.1x to 10x Kₘ).

  • Reaction Initiation: Initiate the reaction by adding the enzyme preparation.

  • Data Acquisition: Immediately begin monitoring the change in absorbance over time using a spectrophotometer. The initial linear portion of the progress curve represents the initial velocity (v₀).[23]

  • Data Analysis: Plot the calculated initial velocities (v₀) against the corresponding PEP concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Protocol 3.3: Determining pH Optimum
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0) with overlapping buffering capacities (e.g., citrate, MES, HEPES, Tris, CAPS).

  • Assay Execution: Perform the kinetic assay as described in Protocol 3.2, but keep the PEP concentration constant (at a saturating level, e.g., 10x Kₘ) and vary the pH of the reaction buffer.[24]

  • Data Analysis: Calculate the reaction rate at each pH. Plot the enzyme activity (as a percentage of the maximum observed activity) against pH to visualize the pH profile and identify the optimum.[15][16]

Protocol 3.4: Assessing Thermal and Storage Stability
  • Thermal Stability:

    • Prepare aliquots of the enzyme preparation in a suitable buffer.

    • Incubate individual aliquots at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C) for a fixed time period (e.g., 15, 30, 60 minutes).

    • After incubation, cool the samples on ice immediately to stop further denaturation.

    • Measure the residual activity of each aliquot using the standard kinetic assay (Protocol 3.2) at a single, saturating substrate concentration.

    • Plot the percentage of residual activity against the incubation temperature.

  • Storage Stability:

    • Store aliquots of the enzyme preparation at a standard storage temperature (e.g., 4°C or -20°C).[18]

    • At regular time intervals (e.g., 1, 3, 7, 14, 30 days), remove an aliquot and measure its activity.

    • Plot the percentage of residual activity against time to determine the enzyme's shelf-life under those conditions.[17]

Chapter 4: Interpreting the Data - A Comparative Analysis

The true value of this guide lies in translating raw data into actionable insights. The table below presents a hypothetical but realistic dataset for three commercially available enzyme preparations, illustrating how the data from the protocols can be consolidated for direct comparison.

Table 1: Comparative Performance Metrics of Different PEP-Utilizing Enzyme Preparations

ParameterEnzyme Prep A (Rabbit Muscle PK)Enzyme Prep B (Maize Leaf PEPC)Enzyme Prep C (Yeast Enolase)
Kₘ for PEP (µM) 708030
Vₘₐₓ (U/mg) 550400150
k꜀ₐₜ (s⁻¹) 60035090
k꜀ₐₜ/Kₘ (s⁻¹µM⁻¹) 8.574.383.00
Optimal pH 7.4 - 7.88.0 - 8.56.5 - 7.0
Thermal Stability (T₅₀) 55°C48°C62°C
Storage Stability (Half-life @ 4°C) > 6 months~2 months> 1 year

T₅₀ is the temperature at which the enzyme loses 50% of its activity after a 30-minute incubation.

Expert Analysis of the Data:
  • For High-Throughput Applications: Enzyme Prep A (Pyruvate Kinase) is the superior choice. It boasts the highest Vₘₐₓ and k꜀ₐₜ, indicating the fastest catalytic turnover rate. Its catalytic efficiency (k꜀ₐₜ/Kₘ) is nearly double that of the next best alternative, making it ideal for processes where rapid conversion of high concentrations of PEP is required.

  • For Applications with Limiting Substrate: Enzyme Prep C (Enolase) , despite having the lowest turnover number, exhibits the lowest Kₘ for PEP. This signifies the highest binding affinity, making it the most efficient enzyme when PEP concentrations are low or precious. Its exceptional thermal and storage stability also make it a robust choice for long-term experiments or diagnostic kits.

  • For Applications in Specific pH Environments: Enzyme Prep B (PEP Carboxylase) operates optimally in a more alkaline environment (pH 8.0-8.5). This would be the preferred enzyme for integration into biological systems or buffers that function in this pH range. Its moderate kinetics and stability make it a reliable workhorse under these specific conditions.

Conclusion

The evaluation of enzyme preparations is not a one-size-fits-all process. A Senior Application Scientist understands that the "best" enzyme is entirely dependent on the context of the application. An enzyme with the highest turnover rate may be impractical if it is unstable under required assay conditions, while a highly stable enzyme may be unsuitable if its substrate affinity is too low for the biological system under study.

By employing the structured evaluation framework presented in this guide—combining robust kinetic analysis, pH profiling, and stability assessments—researchers can move beyond catalog specifications and generate their own performance data. This empirical approach ensures the selection of an enzyme preparation that is not just adequate, but optimal for the specific scientific question being addressed, thereby enhancing experimental reliability, reproducibility, and ultimate success.

References

A Comparative Benchmarking Guide to the Stability of Phosphoenolpyruvate (PEP) Salt Forms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of critical reagents is paramount. Phosphoenolpyruvate (PEP), a pivotal intermediate in glycolysis and gluconeogenesis, is a high-energy phosphate compound whose stability can significantly impact experimental outcomes and the manufacturability of therapeutics. This guide provides an in-depth comparison of the stability of commonly available salt forms of PEP, supported by a logical experimental framework and methodologies, to empower users in making informed decisions for their specific applications.

Introduction: The Critical Role of PEP and the Imperative of Stability

Phosphoenolpyruvate is a key substrate for enzymes such as pyruvate kinase and phosphoenolpyruvate carboxylase.[1][2] Its high phosphoryl-transfer potential is a cornerstone of cellular energy metabolism.[3][4] However, the very nature of this high-energy phosphate bond renders PEP susceptible to hydrolysis, leading to the formation of pyruvate and inorganic phosphate. This degradation can compromise the accuracy of enzymatic assays, reduce the efficiency of ATP regeneration systems, and introduce variability in drug formulation studies.

The choice of the counter-ion in the salt form of PEP can significantly influence its solid-state and solution stability. This guide focuses on a comparative analysis of three widely used salt forms:

  • Phosphoenolpyruvate monopotassium salt (PEP-K)

  • Phosphoenolpyruvate trisodium salt (PEP-Na₃)

  • Phosphoenolpyruvate tri(cyclohexylammonium) salt (PEP-(CHA)₃)

We will explore their relative stability under various stress conditions, providing a framework for selecting the optimal salt form for your research or development needs.

Experimental Design for Comparative Stability Assessment

To objectively benchmark the stability of these PEP salt forms, a well-controlled study is essential. The following experimental design outlines the key parameters and methodologies.

Causality Behind Experimental Choices

The selection of stress conditions is designed to mimic common laboratory and manufacturing scenarios that could lead to degradation. Elevated temperature accelerates degradation, providing insights into long-term stability at lower temperatures (accelerated stability testing). pH is a critical factor, as the phosphate and carboxylate groups of PEP have different protonation states at varying pH levels, which can influence the molecule's susceptibility to hydrolysis. A patent suggests that an alkaline pH of 10 to 13 can enhance the stability of PEP in aqueous solutions.[5] The choice of analytical methodology, High-Performance Liquid Chromatography (HPLC), is based on its ability to separate and quantify the parent PEP molecule from its primary degradant, pyruvate, with high precision and sensitivity.[6]

Experimental Workflow

The overall workflow for the comparative stability study is depicted below.

PEP Stability Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_pep Prepare aqueous solutions of each PEP salt form (e.g., 10 mg/mL) ph_adjust Adjust pH of solutions to 4.0, 7.4, and 10.0 prep_pep->ph_adjust stress_temp Incubate samples at: - 2-8°C (Control) - 25°C (Ambient) - 40°C (Accelerated) ph_adjust->stress_temp sampling Collect aliquots at pre-defined time points (e.g., 0, 24, 48, 72 hours) stress_temp->sampling hplc Analyze by HPLC to quantify remaining PEP and formation of pyruvate sampling->hplc data_analysis Calculate % degradation and compare stability profiles hplc->data_analysis

Caption: Experimental workflow for the comparative stability study of PEP salt forms.

Comparative Stability Data

The following table summarizes hypothetical yet plausible data from the described experimental study, illustrating the percentage of PEP degradation after 72 hours under various conditions.

Salt FormpH2-8°C25°C40°C
PEP-K 4.0< 1%8%25%
7.4< 1%5%18%
10.0< 1%2%10%
PEP-Na₃ 4.0< 1%10%30%
7.4< 1%6%22%
10.0< 1%3%12%
PEP-(CHA)₃ 4.0< 1%5%15%
7.4< 1%3%10%
10.0< 1%1%5%

Analysis of Results:

Based on this data, the tri(cyclohexylammonium) salt of PEP demonstrates the highest stability across all tested conditions, particularly at elevated temperatures and neutral to alkaline pH. The potassium and sodium salts exhibit comparable but slightly lower stability. Notably, for all salt forms, stability is significantly enhanced at alkaline pH, corroborating the findings that a higher pH can protect PEP from hydrolysis.[5] The tri(cyclohexylammonium) salt is stable for at least 24 months when stored at +2 to +8°C.[7] Similarly, the monosodium salt of PEP is also reported to be stable for 24 months under the same storage conditions.[8] The monopotassium salt, when stored as a crystalline solid at -20°C, is stable for at least four years.[9] However, aqueous solutions of the monopotassium salt are not recommended to be stored for more than one day.[9]

Degradation Pathway of Phosphoenolpyruvate

The primary degradation pathway for PEP in an aqueous environment is hydrolysis, which cleaves the high-energy phosphate bond.

PEP Degradation PEP Phosphoenolpyruvate (PEP) C₃H₅O₆P³⁻ Pyruvate Pyruvate C₃H₃O₃⁻ PEP->Pyruvate Hydrolysis Pi Inorganic Phosphate HPO₄²⁻ PEP->Pi Hydrolysis H2O H₂O

Caption: The hydrolytic degradation pathway of phosphoenolpyruvate.

This hydrolysis is often catalyzed by acidic conditions and accelerated by increased temperature. The stability of the enol form is a key factor in its high energy of hydrolysis.[10]

Detailed Experimental Protocols

The following are detailed protocols for the key experiments in the comparative stability study.

Protocol for Sample Preparation and Stress Testing
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each PEP salt form (PEP-K, PEP-Na₃, PEP-(CHA)₃) in deionized water to a final concentration of 10 mg/mL.

  • pH Adjustment:

    • Divide each stock solution into three aliquots.

    • Adjust the pH of the aliquots to 4.0, 7.4, and 10.0 using dilute HCl or NaOH.

  • Incubation:

    • Dispense 1 mL of each pH-adjusted solution into appropriately labeled vials.

    • Place the vials in incubators set at 2-8°C, 25°C, and 40°C.

  • Sampling:

    • At each time point (0, 24, 48, and 72 hours), withdraw an aliquot from each vial and immediately store it at -80°C to halt any further degradation prior to analysis.

Protocol for HPLC Analysis
  • Instrumentation:

    • A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

  • Sample Analysis:

    • Thaw the collected samples.

    • Inject an appropriate volume (e.g., 10 µL) of each sample onto the HPLC system.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to PEP and pyruvate based on their retention times, as determined by running standards.

    • Calculate the percentage of remaining PEP at each time point relative to the initial (time 0) concentration.

Conclusion and Recommendations

The stability of phosphoenolpyruvate is a critical consideration for its successful application in research and development. This guide has provided a framework for the comparative benchmarking of different PEP salt forms and presented data indicating the superior stability of the tri(cyclohexylammonium) salt , particularly in aqueous solutions at neutral to alkaline pH and under thermal stress.

Key Recommendations:

  • For applications requiring high stability in solution, especially at room temperature or above, PEP tri(cyclohexylammonium) salt is the recommended choice.

  • For all salt forms, maintaining a slightly alkaline pH (around 7.4 or higher) can significantly mitigate degradation in aqueous solutions.

  • As a general practice, it is advisable to prepare fresh solutions of PEP and store them at 2-8°C for short-term use. For long-term storage, all salt forms should be kept as a solid at -20°C or below.[9]

By understanding the stability profiles of different PEP salt forms and implementing appropriate handling and storage procedures, researchers can ensure the reliability and reproducibility of their experimental results.

References

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Safe Disposal of Potassium 1-carboxyvinyl hydrogenphosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Part 1: The Precautionary Principle - Treating the Unknown with Respect

The absence of a specific Safety Data Sheet (SDS) for Potassium 1-carboxyvinyl hydrogenphosphate necessitates that it be handled as a potentially hazardous substance. The foundational principle of laboratory safety dictates that unknown chemicals be treated as hazardous until proven otherwise. This approach ensures the highest level of protection for personnel and the environment.

All laboratory personnel must treat chemical waste, whether solid, liquid, or gas, as hazardous unless it has been explicitly confirmed to be non-hazardous by a qualified safety officer.[1] Any chemical intended for discard is considered "waste."[1] This includes spilled materials and the absorbents used for cleanup.[1]

Part 2: The Disposal Workflow - A Systematic Approach

The following step-by-step protocol is designed to guide you through the safe disposal of this compound. This process is rooted in the "cradle-to-grave" approach to hazardous waste management, which tracks the chemical from its generation to its final disposal.[2]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, ensure you are wearing the appropriate PPE. While specific hazards are unknown, standard laboratory practice dictates the following:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves. Given the unknown nature of the compound, nitrile gloves are a reasonable starting point, but it is advisable to consult with your institution's safety office for specific recommendations.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. Consult your institution's environmental health and safety (EHS) department for guidance.

Step 2: Waste Characterization and Segregation - The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[3][4]

  • Initial Assessment: Based on the chemical structure (a potassium salt of a phosphorylated vinyl carboxylic acid), it is prudent to assume it may have irritant properties. Without a specific SDS, it cannot be definitively classified as non-hazardous.

  • Segregation:

    • Solid Waste: Collect solid this compound in a dedicated, labeled, and sealed container. Do not mix it with other chemical waste.[3]

    • Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and labeled container. The choice of container material (e.g., glass or plastic) should be made in consultation with your EHS office.[3][5]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, or spill cleanup materials, should be treated as hazardous waste and collected in a separate, clearly labeled container.[1]

Step 3: Labeling - Clear and Comprehensive Communication

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for safe handling and disposal.[5][6] The label on your waste container for this compound should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate quantity of waste.

  • The date of accumulation.

  • The name and contact information of the generating researcher or lab.

  • A statement indicating that the hazards are not fully known.

If your institution uses a specific hazardous waste tagging system, ensure all required fields are completed accurately.

Step 4: Storage - Safe Containment Prior to Disposal

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[5] This area should be:

  • Under the control of the laboratory personnel.

  • Away from general work areas and sources of ignition or reaction.

  • In a location that minimizes the risk of spills or breakage.

Step 5: Arranging for Disposal - The Final Step

Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[5] They are responsible for ensuring that the waste is managed and disposed of in compliance with all federal, state, and local regulations.[2][5][7][8]

Data Summary Table: Disposal at a Glance

ParameterGuidelineRationale
Waste Classification Hazardous (Precautionary)In the absence of a specific SDS, treat as hazardous to ensure safety and compliance.[1]
Personal Protective Equipment (PPE) Goggles, gloves, lab coatStandard laboratory practice for handling potentially hazardous chemicals.
Solid Waste Container Labeled, sealed, compatible containerTo prevent release and ensure proper identification for disposal.[3]
Liquid Waste Container Labeled, sealed, compatible containerTo prevent spills and reactions, and to facilitate proper disposal.[3][5]
Labeling Requirements "Hazardous Waste", full chemical name, date, contact informationRegulatory compliance and safe handling.[5][6]
Storage Location Designated satellite accumulation areaSafe and secure containment prior to pickup.[5]
Disposal Method Contact institutional EHS for pickupEnsures disposal is handled by trained professionals in accordance with regulations.[5]

Experimental Protocol: Handling Unknown Chemical Waste

The following workflow provides a logical sequence for managing a chemical for which a specific SDS is not available.

A Chemical Identified for Disposal (this compound) B Search for Specific SDS A->B C SDS Found? B->C D Follow SDS Section 13 (Disposal Considerations) C->D Yes E Treat as Unknown/Potentially Hazardous Waste C->E No K Disposal Complete D->K F Don Appropriate PPE E->F G Segregate Waste (Solid, Liquid, Contaminated) F->G H Label Container as 'Hazardous Waste' G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Pickup I->J J->K

Caption: Decision workflow for chemical waste disposal.

Trustworthiness and Authoritative Grounding

This guidance is built upon the foundational principles of chemical safety and hazardous waste management as outlined by regulatory bodies and academic safety institutions. The "cradle-to-grave" approach is a cornerstone of the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste.[7] Adherence to these principles is not only a matter of safety but also of legal compliance. Improper disposal of chemical waste can lead to significant fines and legal repercussions.[5]

By following this systematic and cautious approach, you can ensure the safe and responsible disposal of this compound, upholding your commitment to a safe and sustainable research environment.

References

Mastering the Safe Handling of Potassium 1-carboxyvinyl hydrogenphosphate: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, ensuring a safe and efficient laboratory environment is paramount. Potassium 1-carboxyvinyl hydrogenphosphate, also known as Phosphoenolpyruvic acid monopotassium salt (PEP-K), is a key substrate in various biochemical assays. While essential for research, its handling necessitates a thorough understanding of its properties to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the confident and safe handling of this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. This compound is classified with the following hazards:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[1]

While some safety data sheets may indicate that the product is not classified as hazardous under certain regulations, it is best practice to handle all chemicals with a degree of caution.[2][3] The physical form of the compound, typically an off-white powder, means that dust generation during handling is a primary route of exposure to consider.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for minimizing exposure. The following table outlines the recommended PPE for handling this compound in its solid form and when preparing solutions.

Body Part Solid Form (Powder) Solution Rationale
Hands Nitrile or latex glovesNitrile or latex glovesTo prevent skin contact and subsequent irritation.[1][2]
Eyes Chemical safety gogglesChemical safety gogglesTo protect against airborne particles and splashes that can cause serious eye irritation.[1][2]
Body Laboratory coatLaboratory coatTo protect skin and personal clothing from contamination.[2]
Respiratory N95 or P2 respirator (if dust is generated)Not generally required if handled in a well-ventilated areaTo prevent inhalation of irritating dust particles.[1]

Expert Insight: While an N95 respirator may not always be mandatory, it is highly recommended when weighing out the powder, as this is the step with the highest risk of aerosolization.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and logical workflow is critical to minimizing risks. The following diagram and procedural steps outline a safe handling process for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather_Materials Gather Materials & PPE Prepare_Workspace Prepare Workspace (Clean & Ventilated) Gather_Materials->Prepare_Workspace Weigh_Powder Weigh Powder (in fume hood or with local exhaust) Prepare_Workspace->Weigh_Powder Prepare_Solution Prepare Solution (add powder to solvent) Weigh_Powder->Prepare_Solution Use_in_Experiment Use in Experiment Prepare_Solution->Use_in_Experiment Decontaminate Decontaminate Workspace Use_in_Experiment->Decontaminate Dispose_Waste Dispose of Waste (as per institutional guidelines) Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Safe Handling Workflow for this compound.

Procedural Steps:

  • Preparation:

    • Gather all necessary materials, including the chemical, solvents, glassware, and all required PPE.

    • Ensure the workspace is clean, uncluttered, and in a well-ventilated area. A chemical fume hood is ideal, especially for handling the powder.

  • Handling the Solid:

    • Don all required PPE as outlined in the table above.

    • Carefully weigh the desired amount of this compound. Perform this task in a fume hood or with local exhaust ventilation to minimize dust inhalation.

    • To prepare a solution, slowly add the powder to the solvent to avoid splashing.

  • Experimental Use:

    • Handle the solution with the same care as the solid, wearing appropriate gloves and eye protection.

  • Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable cleaning agent.

    • Properly label and store any remaining chemical according to the manufacturer's recommendations, which typically include refrigeration in a dry, cool, and well-ventilated place.[2]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
Spill For small spills, use proper personal protective equipment to vacuum or sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[3][5]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.

  • Unused Product: Dispose of unused this compound as hazardous waste according to your institution's and local regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Expert Insight: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific work.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.